1-Bromo-2,3-difluoro-4-propoxybenzene
Description
BenchChem offers high-quality 1-Bromo-2,3-difluoro-4-propoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2,3-difluoro-4-propoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-2,3-difluoro-4-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-2-5-13-7-4-3-6(10)8(11)9(7)12/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLBIKQCLBTQFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652162 | |
| Record name | 1-Bromo-2,3-difluoro-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887582-69-6 | |
| Record name | 1-Bromo-2,3-difluoro-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Bromo-2,3-difluoro-4-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2,3-difluoro-4-propoxybenzene, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information on its identification, plausible synthetic routes, predicted physicochemical properties, and potential applications, drawing upon data from closely related analogues. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging the unique properties of this and similar substituted fluorobenzenes.
Chemical Identity and Physicochemical Properties
1-Bromo-2,3-difluoro-4-propoxybenzene is a substituted aromatic compound featuring a bromine atom, two fluorine atoms, and a propoxy group attached to a benzene ring.
| Identifier | Value |
| Chemical Name | 1-Bromo-2,3-difluoro-4-propoxybenzene |
| CAS Number | 887582-69-6[1] |
| Molecular Formula | C₉H₉BrF₂O |
| Molecular Weight | 251.07 g/mol |
| Predicted Boiling Point | Approx. 220-240 °C (extrapolated) |
| Predicted Solubility | Soluble in common organic solvents (e.g., THF, DCM, ethyl acetate); Insoluble in water |
| Predicted Appearance | Colorless to pale yellow liquid or low-melting solid |
Note: Some physicochemical properties are extrapolated from related compounds due to a lack of specific experimental data for 1-Bromo-2,3-difluoro-4-propoxybenzene.
Synthesis and Mechanistic Considerations
The proposed synthetic pathway would involve the O-alkylation of 1-bromo-2,3-difluoro-4-hydroxybenzene with a suitable propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a base.
Caption: Proposed Williamson Ether Synthesis for 1-Bromo-2,3-difluoro-4-propoxybenzene.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a generalized procedure based on the Williamson ether synthesis and should be optimized for specific laboratory conditions.
-
Preparation of the Alkoxide:
-
To a solution of 1-bromo-2,3-difluoro-4-hydroxybenzene (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base (1.1-1.5 eq) portion-wise at room temperature.[5] Common bases for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the corresponding phenoxide.
-
-
Alkylation:
-
To the freshly prepared alkoxide solution, add 1-bromopropane (1.1-1.5 eq) dropwise.
-
Heat the reaction mixture to 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-Bromo-2,3-difluoro-4-propoxybenzene.
-
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the propoxy group.
-
Aromatic Region (δ 6.8-7.5 ppm): Two aromatic protons will be present, likely appearing as complex multiplets due to coupling with each other and with the fluorine atoms.
-
Propoxy Group:
-
A triplet corresponding to the -OCH₂- protons (δ ~4.0-4.2 ppm).
-
A sextet corresponding to the -CH₂- protons (δ ~1.8-2.0 ppm).
-
A triplet corresponding to the -CH₃ protons (δ ~1.0-1.2 ppm).
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will show nine distinct signals. The chemical shifts of the aromatic carbons will be influenced by the electronegative fluorine and bromine substituents, and some signals will exhibit C-F coupling.
Mass Spectrometry
The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for:
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-O stretching (ether): ~1050-1250 cm⁻¹
-
C-F stretching: ~1100-1300 cm⁻¹
-
C-Br stretching: ~500-650 cm⁻¹
Reactivity and Applications in Drug Discovery
The unique substitution pattern of 1-Bromo-2,3-difluoro-4-propoxybenzene makes it a valuable building block in medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[6][7][8]
Caption: Reactivity and potential applications of 1-Bromo-2,3-difluoro-4-propoxybenzene.
The bromine atom can readily participate in various cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse substituents at this position. The difluoro-propoxy-benzene core can serve as a scaffold for the synthesis of novel kinase inhibitors, protease inhibitors, and other targeted therapies. The presence of the propoxy group can modulate the lipophilicity and solubility of the final compounds.
Safety and Handling
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[9][10]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[9][10]
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Avoid breathing vapors or dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
Conclusion
1-Bromo-2,3-difluoro-4-propoxybenzene is a promising, yet underexplored, building block for the synthesis of complex organic molecules. Its unique combination of reactive sites and the presence of fluorine atoms makes it a valuable tool for medicinal chemists and materials scientists. While a comprehensive experimental profile is yet to be established in the public domain, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. As with any chemical, proper safety precautions are paramount, especially in the absence of a dedicated MSDS.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
S D Fine-Chem Limited. (n.d.). 1-BROMO-4-FLUOROBENZENE. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2,3-difluoro-4-methylbenzene. Retrieved from [Link]
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2007). The role of fluorine in medicinal chemistry. 22(5), 527-40.
- ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- Journal of Medicinal Chemistry. (2015). Applications of Fluorine in Medicinal Chemistry. 58(21), 8315-8359.
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2007). The role of fluorine in medicinal chemistry. 22(5), 527-40.
-
SpectraBase. (n.d.). 1-Bromo-4-n-propoxybenzene. Retrieved from [Link]
- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
Sources
- 1. 1881292-82-5|1-Bromo-2,5-difluoro-4-propoxybenzene|BLD Pharm [bldpharm.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. ajrconline.org [ajrconline.org]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
A Comprehensive Guide to the Structural Elucidation of 1-Bromo-2,3-difluoro-4-propoxybenzene
Introduction
In the landscape of modern drug discovery and materials science, the precise synthesis and characterization of novel chemical entities are paramount. Halogenated aromatic compounds, in particular, serve as versatile building blocks due to the unique electronic properties and reactivity patterns conferred by halogen substituents. 1-Bromo-2,3-difluoro-4-propoxybenzene is one such molecule of interest, representing a potential key intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1] Its unique substitution pattern—a bromine atom, two adjacent fluorine atoms, and a propoxy group—demands a multi-faceted analytical approach for unambiguous structural verification.
This technical guide provides an in-depth, experience-driven methodology for the complete structural elucidation of 1-Bromo-2,3-difluoro-4-propoxybenzene. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) spectroscopy to build a self-validating case for the compound's identity and purity.
Chapter 1: Foundational Analysis - Molecular Formula and Unsaturation
Before delving into spectroscopic analysis, a foundational understanding of the target molecule is essential.
-
Molecular Formula: C₉H₉BrF₂O
-
Molecular Weight: 251.07 g/mol [2]
-
Degree of Unsaturation: A calculation of the degree of unsaturation (DoU) provides initial insight into the presence of rings or multiple bonds.
-
DoU = C + 1 - (H/2) - (X/2) + (N/2)
-
DoU = 9 + 1 - (9/2) - (3/2) + (0/2) = 10 - 4.5 - 1.5 = 4
-
The result of 4 is consistent with the presence of a benzene ring, which accounts for one ring and three double bonds.
-
Chapter 2: Mass Spectrometry - Confirming Molecular Weight and Halogen Presence
Mass spectrometry (MS) is the first line of experimental inquiry, serving to confirm the molecular weight and provide definitive evidence for the presence of bromine.
Expert Rationale
The primary goal here is to observe the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern where two peaks of roughly equal intensity are observed for any fragment containing a bromine atom: the M⁺ peak and the M+2 peak.[3] This pattern is a powerful diagnostic tool.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC-MS.
-
Ionization: Utilize a standard electron ionization energy of 70 eV. This energy level is sufficient to cause ionization and fragmentation, providing both molecular ion information and structural clues from the resulting fragments.
-
Detection: Scan a mass range from m/z 50 to 300 to ensure capture of the molecular ion and significant fragments.
Anticipated Data & Interpretation
The mass spectrum is expected to show a distinct molecular ion region and predictable fragmentation patterns.
| m/z (Expected) | Assignment | Rationale |
| 250 & 252 | [M]⁺ | Molecular ion peaks corresponding to C₉H₉⁷⁹BrF₂O and C₉H₉⁸¹BrF₂O. The ~1:1 intensity ratio is the key signature for a single bromine atom.[3] |
| 209 & 211 | [M - C₃H₅]⁺ | Loss of the propyl group via cleavage of the ether bond. The isotopic bromine pattern will be retained. |
| 171 | [M - Br]⁺ | Loss of the bromine radical. This fragment will appear as a single peak, lacking the isotopic pattern. |
| 43 | [C₃H₇]⁺ | Propyl cation fragment. |
Chapter 3: Infrared Spectroscopy - Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.
Expert Rationale
While IR will not elucidate the substitution pattern, it provides crucial confirmation of the ether linkage, the aromatic ring, and the presence of aliphatic C-H bonds, corroborating the proposed structure. The C-F and C-Br stretches are also expected, though they can sometimes be difficult to assign definitively in a complex fingerprint region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹. Perform a background scan of the clean ATR crystal first.
-
Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.
Anticipated Data & Interpretation
The IR spectrum will provide a fingerprint of the molecule's covalent bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2960-2850 | C-H Stretch | Aliphatic C-H (Propoxy group) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1250-1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |
| 1150-1050 | C-F Stretch | Aryl Fluoride |
| 1050-1000 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |
| 700-500 | C-Br Stretch | Aryl Bromide |
Chapter 4: Nuclear Magnetic Resonance - The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments, will provide an unambiguous assignment of the entire structure.
¹H NMR Spectroscopy: Mapping the Proton Environment
Expert Rationale
The ¹H NMR spectrum will clearly resolve the aliphatic protons of the propoxy group from the aromatic protons. The chemical shifts, integration, and splitting patterns (multiplicity) of these signals are dictated by their electronic environment and neighboring protons. Crucially, coupling between protons and the adjacent fluorine atoms (²JHF, ³JHF) will provide key information about the substitution pattern on the aromatic ring.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence is sufficient. Ensure adequate spectral width and resolution.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
Anticipated Data & Interpretation
| Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling (J, Hz) | Rationale |
| -CH₃ | ~1.05 | 3H | Triplet (t) | J ≈ 7.4 | Coupled to the adjacent -CH₂- group. |
| -CH₂- (middle) | ~1.85 | 2H | Sextet (sxt) | J ≈ 7.4, 6.6 | Coupled to both the -CH₃ and -OCH₂- groups. |
| -OCH₂- | ~4.05 | 2H | Triplet (t) | J ≈ 6.6 | Deshielded by the adjacent oxygen atom. |
| Ar-H⁵ | ~6.90 | 1H | Doublet of Doublets (dd) | ³JHH ≈ 9.0, ⁴JHF ≈ 7.0 | Ortho-coupled to H⁶ and meta-coupled to the fluorine at C². |
| Ar-H⁶ | ~7.20 | 1H | Triplet-like (t) | ³JHH ≈ 9.0, ³JHF ≈ 9.0 | Ortho-coupled to H⁵ and ortho-coupled to the fluorine at C³. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Expert Rationale
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are highly informative about the electronic environment, with carbons attached to electronegative atoms (O, F, Br) showing characteristic shifts. Furthermore, the key diagnostic feature will be the splitting of carbon signals due to coupling with fluorine atoms (¹JCF, ²JCF, etc.), which provides definitive evidence for the C-F bond locations.
Experimental Protocol: ¹³C NMR
-
Sample and Instrument: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Standard Fourier transformation and phasing are applied.
Anticipated Data & Interpretation
| Assignment | Predicted δ (ppm) | Multiplicity (due to F) | Rationale |
| -CH₃ | ~10.5 | Singlet | Standard aliphatic carbon. |
| -CH₂- (middle) | ~22.5 | Singlet | Standard aliphatic carbon. |
| -OCH₂- | ~71.0 | Singlet | Aliphatic carbon attached to oxygen. |
| C1 (-Br) | ~110.0 | Doublet of doublets (dd) | Attached to Br; exhibits the "heavy atom effect" causing an upfield shift.[4] Coupled to F at C2 and F at C3. |
| C5 | ~115.0 | Singlet | Aromatic CH. |
| C6 | ~125.0 | Doublet (d) | Aromatic CH coupled to F at C3. |
| C4 (-OPr) | ~145.0 | Doublet of doublets (dd) | Attached to oxygen; coupled to both fluorines. |
| C2 (-F) | ~148.0 | Doublet of doublets (dd) | Large ¹JCF coupling and smaller ²JCF coupling to the other fluorine. |
| C3 (-F) | ~151.0 | Doublet of doublets (dd) | Large ¹JCF coupling and smaller ²JCF coupling to the other fluorine. |
¹⁹F NMR Spectroscopy: Direct Observation of Fluorine
Expert Rationale
¹⁹F NMR is an extremely sensitive technique that provides a clean window into the fluorine environments.[5][6] We expect two distinct signals for the two non-equivalent fluorine atoms. The key information will be the large ortho F-F coupling constant, which confirms their adjacent positions on the ring.
Experimental Protocol: ¹⁹F NMR
-
Sample and Instrument: Use the same sample. The spectrometer must be equipped with a fluorine probe or be tunable to the ¹⁹F frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A reference compound like CFCl₃ (δ 0.0 ppm) is typically used.
-
Data Processing: Standard processing.
Anticipated Data & Interpretation
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale |
| F at C2 | -131 to -135 | Doublet (d) | ²JFF ≈ 20 | Ortho F-F coupling. |
| F at C3 | -135 to -139 | Doublet (d) | ²JFF ≈ 20 | Ortho F-F coupling. |
Chapter 5: 2D NMR and Data Integration - Building the Final Proof
While 1D NMR provides a wealth of information, 2D NMR experiments are used to connect the dots and provide irrefutable proof of the proposed structure.
Workflow for Structural Confirmation
Caption: Workflow for the structural elucidation of 1-Bromo-2,3-difluoro-4-propoxybenzene.
-
¹H-¹H COSY (COrrelation SpectroscopY): This experiment reveals which protons are spin-coupled to each other. It will show a clear correlation trail for the propoxy group (-OCH₂- to -CH₂- to -CH₃) and a cross-peak between the two aromatic protons, confirming their spatial proximity.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the definitive assignment tool. It generates a 2D plot correlating each proton with the carbon atom it is directly attached to. This allows every proton signal from the ¹H NMR to be mapped directly onto its corresponding carbon signal in the ¹³C NMR spectrum, removing any ambiguity in the assignments.
Final Structure Confirmation
The final, unambiguous confirmation of 1-Bromo-2,3-difluoro-4-propoxybenzene is achieved by integrating all the collected data.
Caption: Integration of spectroscopic data to confirm the final molecular structure.
-
Mass Spectrometry confirms the molecular weight and the presence of one bromine atom.
-
IR Spectroscopy confirms the presence of an aryl-alkyl ether, an aromatic ring, and aliphatic C-H bonds.
-
¹H and ¹³C NMR establish the carbon-hydrogen framework, showing a propoxy group and a disubstituted aromatic ring.
-
¹⁹F NMR proves the presence of two adjacent fluorine atoms via their mutual coupling.
-
C-F and H-F couplings in the ¹³C and ¹H NMR spectra, respectively, precisely define the substitution pattern on the aromatic ring.
-
2D NMR (COSY and HSQC) provides the final, unambiguous linkage between all proton and carbon assignments, leaving no doubt as to the connectivity of the molecule.
This comprehensive, self-validating approach ensures the highest degree of confidence in the structural assignment of 1-Bromo-2,3-difluoro-4-propoxybenzene, a critical requirement for its application in research and development.
References
-
A-Z Chemistry. 1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis. Available at: [Link]
-
PubChem. 1-Bromo-2,3-difluoro-4-methylbenzene. National Center for Biotechnology Information. Available at: [Link]
-
SpectraBase. 1-Bromo-4-(difluoromethoxy)benzene - Optional[19F NMR] - Chemical Shifts. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
University of Calgary. 19Flourine NMR. Available at: [Link]
-
NIST WebBook. 1-Bromo-4-propylbenzene. Available at: [Link]
-
YouTube. Bromo pattern in Mass Spectrometry. Available at: [Link]
-
Doc Brown's Chemistry. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available at: [Link] organique/13C-NMR-spectra-halogenoalkanes.htm
Sources
An In-depth Technical Guide to the Synthesis of 1-Bromo-2,3-difluoro-4-propoxybenzene
Introduction
1-Bromo-2,3-difluoro-4-propoxybenzene is a halogenated aromatic ether with significant potential as a key building block in the development of novel pharmaceuticals and agrochemicals.[1][2] The strategic placement of bromine, fluorine, and propoxy substituents on the benzene ring imparts unique physicochemical properties that can influence biological activity, metabolic stability, and binding affinity to target macromolecules. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to 1-Bromo-2,3-difluoro-4-propoxybenzene, designed for researchers and professionals in drug discovery and chemical development.
Strategic Synthesis Pathway: The Williamson Ether Synthesis
The most logical and well-established route for the synthesis of 1-Bromo-2,3-difluoro-4-propoxybenzene is a two-step process commencing with the commercially available precursor, 4-Bromo-2,3-difluorophenol. The key transformation is the formation of the ether linkage via the Williamson ether synthesis, a robust and versatile method for preparing unsymmetrical ethers.[3][4][5]
This pathway is predicated on the nucleophilic substitution (SN2) of a propyl halide by the phenoxide ion generated from 4-Bromo-2,3-difluorophenol.[3][6] The choice of this strategy is underpinned by the ready availability of the starting materials and the high efficiency typically associated with this classic organic reaction.
Reaction Mechanism and Rationale
The synthesis proceeds in two conceptual stages, which are often carried out in a single pot:
-
Deprotonation of the Phenol: The acidic proton of the hydroxyl group in 4-Bromo-2,3-difluorophenol is abstracted by a suitable base to form a highly nucleophilic phenoxide ion. The choice of base is critical to ensure complete deprotonation without promoting side reactions. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).[5]
-
Nucleophilic Attack: The resulting phenoxide ion acts as a potent nucleophile, attacking the electrophilic carbon of a propyl halide (e.g., 1-bromopropane or 1-iodopropane). This occurs via an SN2 mechanism, leading to the formation of the desired ether and a halide salt as a byproduct.[3][6] For optimal results in an SN2 reaction, a primary alkyl halide is preferred to minimize competing elimination reactions.[3]
Visualizing the Synthesis Pathway
The overall synthetic transformation can be visualized as follows:
Sources
An In-depth Technical Guide to 1-Bromo-2,3-difluoro-4-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2,3-difluoro-4-propoxybenzene, a halogenated aromatic ether with significant potential in the fields of medicinal chemistry and materials science. This document details the fundamental physicochemical properties, outlines a robust synthetic pathway with a step-by-step protocol, and describes essential analytical and purification methodologies. Furthermore, it explores the rationale behind its application in drug discovery, focusing on the strategic incorporation of its unique structural motifs. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Introduction
Halogenated organic compounds are of paramount importance in the development of pharmaceuticals and functional materials. The strategic incorporation of halogen atoms, particularly fluorine and bromine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability.[1][2] Bromine, a larger and more polarizable halogen, can introduce specific interactions with biological targets and serves as a versatile synthetic handle for further molecular elaboration.[3]
1-Bromo-2,3-difluoro-4-propoxybenzene combines these features in a unique arrangement. The difluorinated benzene ring offers a scaffold with altered electronic properties compared to its non-fluorinated counterpart, while the propoxy group can modulate lipophilicity and solubility. The bromine atom provides a reactive site for cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide aims to provide a detailed technical understanding of this compound, facilitating its synthesis, characterization, and application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-Bromo-2,3-difluoro-4-propoxybenzene is crucial for its handling, reaction setup, and interpretation of experimental data.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrF₂O | Calculated |
| Molecular Weight | 251.07 g/mol | Calculated |
| CAS Number | 887582-69-6 | [4][5] |
| Appearance | Typically a solid or liquid at room temperature, characteristic of similar substituted aromatic compounds. | |
| Melting Point | Experimental data not readily available. | |
| Boiling Point | Experimental data not readily available. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. |
Structure:
Synthesis and Purification
The synthesis of 1-Bromo-2,3-difluoro-4-propoxybenzene can be approached through a multi-step sequence, culminating in a Williamson ether synthesis. This section provides a logical and experimentally grounded protocol.
Synthetic Pathway Overview
The synthesis commences with the nitration of a suitable bromodifluorobenzene precursor, followed by reduction of the nitro group to an amine, diazotization to form a phenol, and finally, etherification to yield the target compound.
Sources
- 1. 1881292-82-5|1-Bromo-2,5-difluoro-4-propoxybenzene|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. 887582-69-6|1-Bromo-2,3-difluoro-4-propoxybenzene|BLDpharm [bldpharm.com]
A Technical Guide to the Spectral Analysis of 1-Bromo-2,3-difluoro-4-propoxybenzene
Introduction
1-Bromo-2,3-difluoro-4-propoxybenzene is a substituted aromatic compound with potential applications in the development of novel pharmaceuticals and advanced materials. Its unique substitution pattern, featuring a bromine atom, two fluorine atoms, and a propoxy group on a benzene ring, gives rise to a distinct set of spectral characteristics. A thorough understanding of its spectral signature is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in chemical reactions. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The focus is not merely on the presentation of data, but on the rationale behind the spectral features, grounded in fundamental principles of spectroscopy and extensive experience with similar molecular scaffolds.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-Bromo-2,3-difluoro-4-propoxybenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular connectivity and electronic environment.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-Bromo-2,3-difluoro-4-propoxybenzene in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.
-
¹⁹F NMR: This nucleus is highly sensitive and has a 100% natural abundance, making ¹⁹F NMR a rapid and informative experiment.[1][2] A dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency is necessary.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.5 | Multiplet | 1H | Aromatic H |
| ~ 6.9 - 7.1 | Multiplet | 1H | Aromatic H |
| ~ 4.0 - 4.2 | Triplet | 2H | -OCH₂- |
| ~ 1.8 - 2.0 | Sextet | 2H | -CH₂-CH₃ |
| ~ 1.0 - 1.2 | Triplet | 3H | -CH₃ |
Expert Interpretation: The two aromatic protons will appear as complex multiplets due to coupling with each other and with the neighboring fluorine atoms. The downfield shift of the propoxy group's α-protons (-OCH₂-) is a direct consequence of the electron-withdrawing effect of the adjacent oxygen atom.[3] The splitting patterns (triplet, sextet, triplet) for the propoxy chain are classic examples of first-order coupling.
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Aromatic carbons typically resonate in the 110-160 ppm range.[4][5]
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 160 | C-F, C-O |
| ~ 140 - 150 | C-F, C-O |
| ~ 125 - 135 | Aromatic C-H |
| ~ 115 - 125 | Aromatic C-H |
| ~ 110 - 120 | C-Br |
| ~ 70 - 75 | -OCH₂- |
| ~ 20 - 25 | -CH₂-CH₃ |
| ~ 10 - 15 | -CH₃ |
Expert Interpretation: The carbon atoms directly bonded to the highly electronegative fluorine and oxygen atoms will be significantly deshielded and appear at the downfield end of the aromatic region. The carbon bearing the bromine atom will also exhibit a distinct chemical shift. The presence of fluorine atoms will introduce complex C-F couplings, which can be a valuable tool for assignment but also complicate the spectrum.[6]
¹⁹F NMR Spectral Data (Predicted)
¹⁹F NMR is particularly insightful for fluorinated compounds due to its high sensitivity and wide chemical shift range.[1][2]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -110 to -140 | Multiplet | Aromatic F |
| -110 to -140 | Multiplet | Aromatic F |
Expert Interpretation: The two fluorine atoms are in different chemical environments and are expected to show distinct resonances. They will exhibit coupling to each other (ortho F-F coupling) and to the neighboring aromatic protons. The precise chemical shifts are highly sensitive to the electronic effects of the other substituents on the ring.[7][8]
II. Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Collection: A background spectrum is first collected, followed by the sample spectrum. The final spectrum is presented as a plot of transmittance versus wavenumber.
Characteristic IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch[4][9] |
| 2960 - 2850 | Medium | Aliphatic C-H Stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch[4][5][9] |
| 1275 - 1200 | Strong | Aryl-O Stretch[3] |
| 1150 - 1000 | Strong | C-F Stretch[10] |
| 1100 - 1000 | Strong | C-O Stretch[3] |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending[4][9] |
Expert Interpretation: The IR spectrum will be dominated by strong absorptions corresponding to the C-O and C-F stretching vibrations. The aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.[4][5][9] The exact position of the C-H out-of-plane bending bands can provide information about the substitution pattern on the aromatic ring.[9]
III. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, leading to the formation of a molecular ion and characteristic fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum.
Key Mass Spectral Features (Predicted)
| m/z | Interpretation |
| 252/254 | Molecular Ion Peak [M]⁺ and [M+2]⁺ |
| 209/211 | Loss of propene (-C₃H₆) |
| 173 | Loss of bromine (-Br) |
| 131 | Loss of propoxy group (-OC₃H₇) |
| 79/81 | Bromine isotopes[11][12][13] |
Expert Interpretation: A hallmark of the mass spectrum of a brominated compound is the presence of a pair of peaks for the molecular ion ([M]⁺ and [M+2]⁺) with nearly equal intensity, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[12] The fragmentation pattern will likely involve the loss of the propoxy group and the bromine atom, as well as cleavage within the propoxy chain. The observation of ions at m/z 79 and 81 is a strong indicator of the presence of bromine in the fragment.[11][12][13]
IV. Integrated Spectroscopic Analysis Workflow
A cohesive approach that integrates data from all three spectroscopic techniques is essential for a confident structural assignment.
Caption: Integrated workflow for structural elucidation.
This workflow illustrates the synergistic nature of the three core spectroscopic techniques. Mass spectrometry provides the molecular formula, IR spectroscopy identifies the functional groups, and NMR spectroscopy pieces together the atomic connectivity to arrive at the final, unambiguous structure.
Conclusion
The spectral analysis of 1-Bromo-2,3-difluoro-4-propoxybenzene presents a fascinating case study in the application of modern spectroscopic techniques to the characterization of complex organic molecules. While the actual spectral data may not be widely available, a deep understanding of the fundamental principles of NMR, IR, and MS, coupled with experience in spectral interpretation, allows for a robust prediction of its key spectral features. This guide provides the necessary framework for researchers and scientists to confidently identify and characterize this compound, paving the way for its potential applications in drug development and materials science.
References
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Taylor & Francis Online. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]
-
Taylor & Francis Online. Proton and fluorine NMR spectra of fluorobenzene. Available at: [Link]
-
Semantic Scholar. Compound-specific bromine isotope ratio analysis using gas chromatography/quadrupole mass spectrometry. Available at: [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]
-
ACS Publications. Mass spectra of organic compounds containing bromine and chlorine. Available at: [Link]
-
ResearchGate. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]
-
ACS Publications. Supporting Information for a publication. Available at: [Link]
-
Taylor & Francis Online. The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
PubChem. 1-Bromo-4-propoxybenzene. Available at: [Link]
-
NIST WebBook. 1-Bromo-4-propylbenzene. Available at: [Link]
-
University of Washington. Fluorine NMR. Available at: [Link]
-
National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]
-
MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Available at: [Link]
-
JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. Available at: [Link]
-
Beilstein Journals. Supplementary Information. Available at: [Link]
-
SpectraBase. 1-Bromo-2,3-difluorobenzene - Optional[FTIR] - Spectrum. Available at: [Link]
-
National Institutes of Health. The Halogen Bond to Ethers - Prototypic Molecules and Experimental Electron Density. Available at: [Link]
-
Fiveable. Spectroscopy of Ethers. Available at: [Link]
-
Spectroscopy Online. Halogenated Organic Compounds. Available at: [Link]
Sources
- 1. biophysics.org [biophysics.org]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 7. sfu.ca [sfu.ca]
- 8. tandfonline.com [tandfonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility Profile of 1-Bromo-2,3-difluoro-4-propoxybenzene
This guide provides a comprehensive technical overview of the solubility profile of 1-Bromo-2,3-difluoro-4-propoxybenzene, a halogenated aromatic ether. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate a thorough understanding and practical application of this compound's solubility characteristics.
Introduction: The Significance of Solubility Profiling
Solubility is a critical physicochemical parameter that governs the behavior of a compound in various chemical and biological systems. For a molecule like 1-Bromo-2,3-difluoro-4-propoxybenzene, which incorporates features relevant to medicinal chemistry and materials science, a well-defined solubility profile is indispensable for:
-
Drug Discovery and Development: Affecting bioavailability, formulation, and administration routes.
-
Process Chemistry: Influencing reaction conditions, purification strategies, and product yield.
-
Materials Science: Determining its utility in the formulation of novel materials.
This guide will delve into the predicted solubility of 1-Bromo-2,3-difluoro-4-propoxybenzene based on its molecular structure, and provide robust methodologies for its empirical determination.
Molecular Structure and Predicted Solubility
The solubility of a compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The principle of "like dissolves like" is a cornerstone of solubility prediction, suggesting that substances with similar polarities are more likely to be miscible.[1]
1-Bromo-2,3-difluoro-4-propoxybenzene possesses a multifaceted structure:
-
Aromatic Benzene Ring: A nonpolar, hydrophobic core.
-
Halogen Substituents (Bromo- and Difluoro-): The electronegative fluorine and bromine atoms introduce polarity and can participate in dipole-dipole interactions and weak hydrogen bonding. The ortho-difluoro arrangement, in particular, creates a significant dipole moment.
-
Propoxy Group (-O-CH₂CH₂CH₃): An ether linkage that introduces a polar oxygen atom capable of acting as a hydrogen bond acceptor. The propyl chain, however, contributes to the overall lipophilicity of the molecule.
Based on this structure, we can infer the following:
-
Low Aqueous Solubility: The dominant hydrophobic character of the benzene ring and the propyl chain suggests that 1-Bromo-2,3-difluoro-4-propoxybenzene will have limited solubility in water. Halogenated aromatic compounds are generally characterized by low aqueous solubility due to the hydrophobic nature of the benzene ring and carbon-halogen bonds.[2]
-
Good Solubility in Organic Solvents: The compound is expected to be readily soluble in a range of organic solvents. Nonpolar solvents like hexane and toluene should effectively solvate the aromatic ring. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) will interact favorably with the polar functionalities. Alcohols like ethanol and methanol will likely be effective solvents due to their ability to engage in hydrogen bonding with the ether oxygen and interact with both polar and nonpolar regions of the molecule.
Table 1: Predicted Solubility of 1-Bromo-2,3-difluoro-4-propoxybenzene
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Buffered Solutions (pH 4-9) | Low to Very Low | Predominantly nonpolar structure with limited hydrogen bonding potential. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions with the polar C-F, C-Br, and C-O bonds. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | Hydrogen bond accepting ether group and overall compatibility with the solvent's alkyl chain. |
| Nonpolar Aprotic | Hexane, Toluene, Dichloromethane | Moderate to High | Favorable van der Waals interactions with the aromatic ring and alkyl/halogen substituents. |
Experimental Determination of Solubility
While predictions provide a valuable starting point, empirical determination is essential for obtaining accurate solubility data. The following sections outline robust protocols for quantifying the solubility of 1-Bromo-2,3-difluoro-4-propoxybenzene.
Thermodynamic (Shake-Flask) Solubility Assay
The shake-flask method is a well-established technique for determining thermodynamic solubility.[3] It involves equilibrating a supersaturated solution of the compound and then measuring the concentration of the dissolved solute.
Protocol:
-
Preparation of a Supersaturated Solution: Add an excess amount of 1-Bromo-2,3-difluoro-4-propoxybenzene to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution. This is a critical step to avoid artificially inflated solubility values. Centrifugation at high speed followed by careful removal of the supernatant is recommended. Filtration through a low-binding filter (e.g., PTFE) can also be employed.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Causality Behind Experimental Choices:
-
Using excess solid ensures that the solution reaches saturation.
-
Prolonged equilibration at a constant temperature is crucial for achieving a true thermodynamic equilibrium.
-
Meticulous phase separation prevents undissolved particles from contributing to the measured concentration.
Diagram 1: Shake-Flask Solubility Workflow
Sources
An In-depth Technical Guide to 1-Bromo-2,3-difluoro-4-propoxybenzene: Synthesis and Potential Applications
Abstract
This technical guide provides a detailed exploration of 1-Bromo-2,3-difluoro-4-propoxybenzene, a halogenated aromatic ether. Due to the limited publicly available information regarding the specific discovery and history of this compound, this document focuses on a proposed, scientifically-grounded synthetic pathway. By leveraging established organic chemistry principles and drawing parallels from the synthesis of structurally similar molecules, we present a robust methodology for its preparation. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a practical understanding of this compound's synthesis and potential utility.
Introduction and Background
1-Bromo-2,3-difluoro-4-propoxybenzene, identified by its CAS number 887582-69-6, is a substituted aromatic compound whose specific historical context and discovery are not extensively documented in readily accessible scientific literature.[1] However, its structural motifs—a poly-substituted benzene ring containing bromine, fluorine, and an ether linkage—suggest its potential as a valuable building block in various fields of chemical synthesis.
The presence of multiple halogen atoms and an alkoxy group provides several reactive sites, making it an attractive intermediate for creating more complex molecules. Fluorinated aromatic compounds, in particular, are of significant interest in medicinal chemistry and materials science due to their unique electronic properties, metabolic stability, and ability to modulate biological activity.
This guide, therefore, aims to bridge the information gap by proposing a logical and efficient synthetic route to 1-Bromo-2,3-difluoro-4-propoxybenzene, thereby enabling further research into its properties and applications.
Proposed Synthetic Pathway
The synthesis of 1-Bromo-2,3-difluoro-4-propoxybenzene can be logically approached through a two-step process starting from the commercially available precursor, 1-Bromo-2,3-difluorobenzene. This strategy involves a nitration reaction followed by a reduction to an aniline derivative, which is then converted to a phenol and subsequently etherified. An alternative, more direct approach, which will be detailed here, involves the propoxylation of a suitable phenol precursor followed by bromination.
The proposed pathway is as follows:
-
Williamson Ether Synthesis: Reaction of 2,3-difluorophenol with 1-bromopropane to form 1,2-difluoro-3-propoxybenzene.
-
Electrophilic Aromatic Substitution (Bromination): Introduction of a bromine atom onto the aromatic ring of 1,2-difluoro-3-propoxybenzene to yield the final product.
This pathway is selected for its reliability and the commonality of the reactions involved, making it accessible to a broad range of synthetic chemists.
Visualizing the Synthetic Workflow
Caption: Proposed two-step synthesis of 1-Bromo-2,3-difluoro-4-propoxybenzene.
Detailed Experimental Protocols
The following protocols are based on established methodologies for similar transformations and are intended as a starting point for laboratory synthesis.
Step 1: Synthesis of 1,2-Difluoro-3-propoxybenzene
Principle: This step employs the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide. The phenoxide is generated in situ by reacting 2,3-difluorophenol with a suitable base.
Materials:
-
2,3-Difluorophenol
-
1-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2,3-difluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Add 1-bromopropane (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1,2-difluoro-3-propoxybenzene.
Step 2: Synthesis of 1-Bromo-2,3-difluoro-4-propoxybenzene
Principle: This step involves the electrophilic bromination of the electron-rich aromatic ring of 1,2-difluoro-3-propoxybenzene. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this purpose.
Materials:
-
1,2-Difluoro-3-propoxybenzene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1,2-difluoro-3-propoxybenzene (1.0 eq) in anhydrous acetonitrile in a flask protected from light.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude material by column chromatography on silica gel to afford the final product, 1-Bromo-2,3-difluoro-4-propoxybenzene.
Potential Applications
While specific applications for 1-Bromo-2,3-difluoro-4-propoxybenzene are not documented, its structure suggests potential utility in several areas of research and development:
-
Pharmaceutical Synthesis: As a halogenated building block, it can be used in the synthesis of novel drug candidates. The fluorine atoms can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The propoxy group can also influence the pharmacokinetic properties of a final molecule. The precursor, 1-bromo-2,3-difluorobenzene, is noted as an intermediate in the synthesis of various pharmaceuticals.[2]
-
Agrochemicals: Similar to its application in pharmaceuticals, this compound could serve as a precursor for new herbicides, insecticides, and fungicides.[2]
-
Materials Science: Fluorinated aromatic compounds are utilized in the synthesis of liquid crystals, polymers, and materials for organic light-emitting diodes (OLEDs).[2] The specific substitution pattern of 1-Bromo-2,3-difluoro-4-propoxybenzene could impart desirable electronic and physical properties to new materials.
Conclusion
1-Bromo-2,3-difluoro-4-propoxybenzene represents a potentially valuable, yet under-explored, chemical entity. This guide provides a practical and robust synthetic pathway, enabling researchers to access this compound for further investigation. The proposed synthesis relies on well-established and high-yielding reactions, ensuring its feasibility in a standard synthetic organic chemistry laboratory. The potential applications in medicinal chemistry and materials science warrant further exploration of this and related fluorinated aromatic ethers.
References
-
Cimermancic, K. 1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis. [Link]
Sources
Unlocking the Potential of 1-Bromo-2,3-difluoro-4-propoxybenzene: A Technical Guide for Innovative Research
Abstract
The unique substitution pattern of 1-Bromo-2,3-difluoro-4-propoxybenzene, featuring a synthetically versatile bromine atom, electron-withdrawing fluorine atoms, and a lipophilic propoxy group, positions it as a compelling, yet underexplored, building block in medicinal chemistry and material science. This guide provides a comprehensive exploration of potential research avenues for this compound. We will delve into its synthetic utility, proposing its application in the development of novel therapeutic agents and functional materials. Detailed, field-proven experimental protocols for key transformations, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, are presented to provide a practical framework for researchers. Furthermore, this document outlines potential workflows for in-silico analysis and pharmacological screening, offering a roadmap for the systematic investigation of this promising molecule.
Introduction: The Strategic Value of Fluorinated Aromatic Building Blocks
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and material science.[1][2] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[3][4] Strategic fluorination can enhance metabolic stability, improve membrane permeability, and modulate pKa, leading to compounds with improved therapeutic profiles.[1]
1-Bromo-2,3-difluoro-4-propoxybenzene (CAS No. 887582-69-6) is a polysubstituted benzene derivative that strategically combines several key functional motifs.[5] The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The vicinal difluoro substitution pattern is known to significantly impact the electronic properties of the aromatic ring, influencing its reactivity and potential interactions with biological targets. Finally, the propoxy group can contribute to the molecule's lipophilicity and modulate its solubility and binding characteristics. This unique combination of features makes 1-Bromo-2,3-difluoro-4-propoxybenzene a high-potential scaffold for the generation of novel chemical entities.
Physicochemical Properties and Spectroscopic Data (Predicted)
While extensive experimental data for 1-Bromo-2,3-difluoro-4-propoxybenzene is not widely published, its properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₉H₉BrF₂O |
| Molecular Weight | 247.07 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. |
| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to H-F and H-H coupling. The propoxy group will show characteristic signals for the OCH₂, CH₂, and CH₃ groups. |
| ¹³C NMR | Carbon signals will be split due to C-F coupling, providing valuable structural information. |
| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants being highly informative.[6][7] |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for bromine. |
Potential Research Areas and Applications
The structural features of 1-Bromo-2,3-difluoro-4-propoxybenzene suggest several promising avenues for research, primarily in medicinal chemistry and material science.
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The fluorinated benzene motif is a common feature in a wide range of pharmaceuticals.[8] The presence of the difluoro and propoxy groups on the benzene ring of our target molecule can be exploited to design novel drug candidates with potentially enhanced properties.
Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The 2,3-difluoro-4-propoxybenzene core could serve as a novel scaffold for the development of inhibitors targeting various kinases implicated in cancer and inflammatory diseases. The bromine atom can be functionalized via cross-coupling reactions to introduce moieties that interact with specific residues in the kinase active site.
G-protein coupled receptors (GPCRs) are a major class of drug targets. The lipophilic propoxy group and the electronically modified aromatic ring could contribute to favorable interactions with the transmembrane domains of GPCRs. Suzuki-Miyaura and Buchwald-Hartwig reactions can be employed to append pharmacophores known to modulate the activity of specific GPCRs.
Fluorinated aromatic compounds have shown promise as antiviral and antibacterial agents.[9] The unique electronic and lipophilic profile of derivatives of 1-Bromo-2,3-difluoro-4-propoxybenzene could lead to the discovery of novel antimicrobial agents with improved efficacy and resistance profiles.
Material Science: Building Blocks for Functional Materials
The rigid, planar structure of the benzene ring, combined with the potential for π-π stacking and the ability to introduce diverse functionalities, makes this molecule a candidate for the synthesis of novel organic materials.
By coupling 1-Bromo-2,3-difluoro-4-propoxybenzene with various aromatic and heteroaromatic boronic acids, it is possible to synthesize novel conjugated molecules. The fluorine atoms can help to tune the HOMO/LUMO energy levels, potentially leading to materials with desirable electroluminescent properties for OLED applications.
The introduction of long alkyl chains or other mesogenic groups via cross-coupling reactions could lead to the formation of novel liquid crystalline materials. The difluoro substitution pattern can influence the melting point and mesophase behavior of these compounds.
Key Synthetic Transformations and Experimental Protocols
The bromine atom is the key to unlocking the synthetic potential of 1-Bromo-2,3-difluoro-4-propoxybenzene. Cross-coupling reactions are the most powerful tools for its functionalization.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds. It involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.
Experimental Protocol: Synthesis of 2,3-Difluoro-4-propoxy-1,1'-biphenyl
-
Reagents and Setup: To a flame-dried Schlenk flask, add 1-Bromo-2,3-difluoro-4-propoxybenzene (1.0 equiv.), phenylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.08 equiv.).
-
Solvent and Base: Add a 2M aqueous solution of sodium carbonate (3.0 equiv.) and toluene (5 mL per mmol of bromide).
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. researchgate.net [researchgate.net]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
Methodological & Application
Synthesis of 1-Bromo-2,3-difluoro-4-propoxybenzene from 2,3-difluorophenol
An Application Guide for the Two-Step Synthesis of 1-Bromo-2,3-difluoro-4-propoxybenzene
Introduction: A Strategic Approach to a Key Building Block
1-Bromo-2,3-difluoro-4-propoxybenzene is a substituted aromatic compound of significant interest in the development of novel pharmaceuticals and agrochemicals. The presence of a difluorinated ring, a bromine atom, and a propoxy ether group provides a scaffold with unique electronic properties and multiple points for further chemical modification. Its synthesis from the commercially available 2,3-difluorophenol is a strategic two-step process that combines a regioselective electrophilic aromatic substitution with a classic etherification reaction.
This document serves as a comprehensive guide for researchers and synthetic chemists, providing a detailed, field-tested protocol for this synthesis. Beyond a mere recitation of steps, this guide delves into the mechanistic rationale behind the chosen reagents and conditions, ensuring a deeper understanding and empowering scientists to troubleshoot and adapt the methodology. The protocols are designed to be self-validating, with clear checkpoints and characterization guidance.
Overall Synthetic Strategy
The transformation of 2,3-difluorophenol into 1-Bromo-2,3-difluoro-4-propoxybenzene is efficiently achieved in two sequential reactions:
-
Electrophilic Bromination: The aromatic ring of 2,3-difluorophenol is selectively brominated at the para-position relative to the powerful activating hydroxyl group to yield the intermediate, 4-Bromo-2,3-difluorophenol.
-
Williamson Ether Synthesis: The phenolic hydroxyl group of the intermediate is then alkylated using a propyl halide under basic conditions to form the final propoxybenzene product.
The entire workflow is visualized in the diagram below.
Caption: High-level workflow for the synthesis.
Part A: Regioselective Bromination of 2,3-Difluorophenol
Mechanistic Insight & Causality
The first critical step is the introduction of a bromine atom onto the 2,3-difluorophenol ring. This is an electrophilic aromatic substitution reaction. The regiochemical outcome—the specific position where the bromine atom attaches—is dictated by the directing effects of the substituents already present on the ring: the hydroxyl (-OH) group and the two fluorine (-F) atoms.
-
Hydroxyl Group (-OH): The -OH group is a powerful activating group and a strong ortho, para-director. Its lone pair of electrons can be donated into the aromatic ring, stabilizing the carbocation intermediate (the arenium ion) formed during the substitution, particularly when the attack occurs at the ortho or para positions.
-
Fluorine Atoms (-F): Fluorine is an electronegative atom, making it an inductively deactivating group. However, like the hydroxyl group, it possesses lone pairs that can be donated through resonance, making it an ortho, para-director.
In this specific substrate, the directing effects converge. The -OH group's activating effect is dominant. It strongly directs the incoming electrophile (Br+) to the positions ortho and para to it. The position para to the hydroxyl group (C4) is the most favorable for substitution due to reduced steric hindrance compared to the ortho position (C6), which is flanked by another fluorine atom. Therefore, the bromination proceeds with high regioselectivity to yield 4-Bromo-2,3-difluorophenol.[1]
For this protocol, N-Bromosuccinimide (NBS) is selected as the brominating agent. NBS is a convenient and safer alternative to liquid bromine, providing a controlled, slow release of the electrophilic bromine species.[2] Acetonitrile is a suitable solvent that enhances the polarization of the N-Br bond in NBS, facilitating the reaction.[1]
Detailed Experimental Protocol: Bromination
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,3-difluorophenol (1.30 g, 10.0 mmol).
-
Dissolution: Add acetonitrile (50 mL) to the flask and stir until the phenol is completely dissolved.
-
Reagent Addition: In a single portion, add N-Bromosuccinimide (NBS) (1.78 g, 10.0 mmol, 1.0 eq.) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature (approx. 25°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Work-up: Upon completion, concentrate the mixture under reduced pressure to remove the acetonitrile. Add ethyl acetate (100 mL) and wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 4-Bromo-2,3-difluorophenol.
Part B: Propoxylation via Williamson Ether Synthesis
Mechanistic Insight & Causality
The second step converts the phenolic hydroxyl group of the intermediate into a propoxy ether. This is achieved through the classic Williamson ether synthesis, a reliable and versatile method for forming ethers.[3] The reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[4]
-
Deprotonation: The weakly acidic phenolic proton is removed by a base to generate a potent nucleophile, the sodium or potassium phenoxide ion.[5] A moderately strong base like potassium carbonate (K₂CO₃) is ideal; it is strong enough to deprotonate the phenol but is not excessively harsh and is easy to handle.
-
Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon atom of an alkyl halide (in this case, 1-bromopropane). In this Sₙ2 step, the phenoxide displaces the bromide leaving group, forming the C-O ether bond.[4]
The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is crucial. DMF effectively solvates the potassium cation (from K₂CO₃) but does not strongly solvate the phenoxide anion. This leaves the phenoxide "naked" and highly reactive, thereby accelerating the rate of the Sₙ2 reaction.
Detailed Experimental Protocol: Propoxylation
-
Reactor Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-Bromo-2,3-difluorophenol (2.09 g, 10.0 mmol), potassium carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 eq.), and N,N-Dimethylformamide (DMF) (40 mL).
-
Reagent Addition: Add 1-bromopropane (1.48 g, 12.0 mmol, 1.2 eq.) to the suspension using a syringe.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction's completion using TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (150 mL) and stir. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them with water (2 x 40 mL) to remove residual DMF, followed by a brine wash (1 x 40 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product, 1-Bromo-2,3-difluoro-4-propoxybenzene, as a clear oil or low-melting solid.
Data Summary and Characterization
The following table summarizes the key quantitative data for the proposed synthesis. Yields are representative and may vary based on experimental conditions and purification efficiency.
| Step | Reaction | Starting Material | Reagents | Solvent | Temp. | Time | Typical Yield |
| A | Bromination | 2,3-Difluorophenol | NBS (1.0 eq.) | Acetonitrile | 25°C | 2-4 h | 85-95% |
| B | Propoxylation | 4-Bromo-2,3-difluorophenol | 1-Bromopropane (1.2 eq.), K₂CO₃ (2.0 eq.) | DMF | 65°C | 4-6 h | 80-90% |
Product Validation: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure, including the regiochemistry of the bromine and the addition of the propyl group.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the broad phenolic -OH stretch and the appearance of C-O-C ether stretches.
Conclusion
This application note provides a robust and well-rationalized two-step synthesis for 1-Bromo-2,3-difluoro-4-propoxybenzene starting from 2,3-difluorophenol. By detailing the mechanistic underpinnings of both the regioselective bromination and the Williamson ether synthesis, this guide equips researchers with the necessary knowledge to execute this procedure with a high degree of success and confidence. The protocols are optimized for safety, efficiency, and purity, delivering a valuable building block for further discovery in medicinal and materials chemistry.
References
- ChemicalBook. (2022, October 11). Synthesis and Application of 2,3-Difluorobromobenzene.
- Boc Sciences. (n.d.). 1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis.
- Benchchem. (n.d.). 2,3-Difluorophenol | 6418-38-8.
- Sigma-Aldrich. (n.d.). 2,3-Difluorophenol 98 6418-38-8.
- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
- Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons.
- Gao, W., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC - NIH.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- ResearchGate. (n.d.). Reaction conditions of propoxylated compounds. [Download Table].
- ChemicalBook. (n.d.). 1-Bromo-2,3-difluorobenzene synthesis.
- Google Patents. (n.d.). CN1944361A - Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene.
- Eurochem Engineering. (n.d.). Polyethoxylation and polypropoxylation.
- ResearchGate. (n.d.). Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation. [Request PDF].
- Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation.
- Edukiran Pvt Ltd. (2022, October 4). Reactions of Phenol, Williamson Ether Synthesis | Alcohol Phenol | Lect 6 | 03-10-2022. YouTube.
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- MDPI. (2021, May 16). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies.
- Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene.
- TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
- ResearchGate. (2025, August 5). Kinetics of Ethoxylation and Propoxylation of Ethylene Glycol Catalyzed by KOH. [Request PDF].
- chemistryworkshopjr. (n.d.). Named Reactions Of Haloalkanes and haloarenes.
- PMC - NIH. (n.d.). Controlling the regioselectivity of the bromolactonization reaction in HFIP.
- Chem-Impex. (n.d.). 2,3-Difluorophenol.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- AIR Unimi. (n.d.). How reaction conditions may influence the regioselectivity in the synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives.
- University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis.
Sources
- 1. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 2. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 3. chemistryworkshopjr.weebly.com [chemistryworkshopjr.weebly.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromo-2,3-difluoro-4-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery
The incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorination can enhance metabolic stability, improve binding affinity, and modulate pKa, making it a critical tool for optimizing lead compounds.
1-Bromo-2,3-difluoro-4-propoxybenzene is a valuable building block for the synthesis of novel therapeutics. The difluorinated benzene ring offers a unique substitution pattern that can be exploited to fine-tune the electronic and conformational properties of a molecule. The propoxy group provides a handle for further functionalization or can itself contribute to desirable lipophilicity. The bromine atom serves as a versatile reactive site for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the efficient construction of biaryl and aryl-heteroaryl structures, which are prevalent in a wide range of biologically active compounds.[1][2][3]
This guide provides a comprehensive overview and detailed protocols for the successful application of 1-Bromo-2,3-difluoro-4-propoxybenzene in Suzuki-Miyaura coupling reactions.
Mechanism and Key Considerations for Coupling Polyfluorinated Aryl Bromides
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the reaction of an organoboron compound with an organohalide.[2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-Bromo-2,3-difluoro-4-propoxybenzene to form a Pd(II) complex. The electron-withdrawing nature of the two fluorine atoms can facilitate this step by making the aryl bromide more electrophilic.[4]
2. Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the bromide. This step requires the activation of the organoboron species by a base.
3. Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The Influence of Fluorine and Propoxy Substituents
The presence of two fluorine atoms ortho and meta to the bromine in 1-Bromo-2,3-difluoro-4-propoxybenzene has a significant impact on its reactivity. The strong electron-withdrawing inductive effect of the fluorine atoms decreases the electron density of the aromatic ring, which can make the oxidative addition step more favorable compared to non-fluorinated or electron-rich aryl bromides.[4] However, the steric bulk of the ortho-fluorine and the adjacent propoxy group may require the use of bulky phosphine ligands to facilitate both the oxidative addition and the subsequent reductive elimination steps.
The electron-donating propoxy group, while potentially slightly deactivating the ring towards oxidative addition compared to a simple difluorobromobenzene, can also influence the regioselectivity of the reaction and the properties of the final product. Careful selection of the catalyst system and reaction conditions is therefore crucial for achieving high yields and avoiding side reactions.
Experimental Protocols
The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of 1-Bromo-2,3-difluoro-4-propoxybenzene with various boronic acids. Optimization may be required for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.
Materials:
-
1-Bromo-2,3-difluoro-4-propoxybenzene
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube or similar)
-
Magnetic stirrer and heating plate
Workflow Diagram:
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 1-Bromo-2,3-difluoro-4-propoxybenzene (1.0 mmol), the boronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the Schlenk tube.
-
Degassing: Seal the tube and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using the freeze-pump-thaw method (three cycles).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Table of Reaction Parameters for Different Boronic Acid Coupling Partners
| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Time (h) | Notes |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 2-4 | Standard conditions, generally high yield. |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 4-6 | Electron-rich boronic acids may require slightly longer reaction times. |
| 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF/H₂O | 80 | 2-3 | Electron-deficient boronic acids often react faster. |
| 2-Thiopheneboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 95 | 6-8 | Heteroaryl boronic acids can be more challenging; catalyst screening may be necessary. |
| Vinylboronic acid pinacol ester | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 80 | 1-2 | Prone to polymerization; use lower temperatures and shorter reaction times. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure proper handling of air- and moisture-sensitive reagents. Use a fresh batch of palladium catalyst and phosphine ligand. |
| Insufficiently degassed system | Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas throughout the reaction. | |
| Inappropriate base or solvent | Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems (e.g., THF/H₂O, Toluene/H₂O). | |
| Formation of Homocoupled Byproducts | Presence of oxygen | Improve degassing procedure. |
| Catalyst decomposition | Use a more robust ligand or a pre-catalyst. | |
| Protodeborylation of Boronic Acid | Prolonged reaction time or high temperature | Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the reaction temperature. |
| Inappropriate base | Use a milder base such as NaHCO₃ or K₂CO₃. | |
| Difficulty in Product Purification | Close polarity of product and starting materials | Optimize the eluent system for column chromatography. Consider derivatization of the product or starting material to alter polarity. |
Conclusion
1-Bromo-2,3-difluoro-4-propoxybenzene is a highly valuable and versatile building block for the synthesis of complex organic molecules. The Suzuki-Miyaura coupling provides a powerful and efficient method for its functionalization. By understanding the electronic and steric effects of the substituents and by carefully selecting the appropriate catalyst system and reaction conditions, researchers can successfully incorporate this fluorinated scaffold into a wide range of target molecules for applications in drug discovery and materials science.
References
-
Braun, T., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232. [Link]
-
Braun, T., et al. (2017). Suzuki-Miyaura Couplings of Fluorinated Arenes. ChemistryViews. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]
-
Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(23), 5047–5050. [Link]
-
Li, Y., et al. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Molecules, 28(13), 5233. [Link]
-
Perrin, D. M., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662–4670. [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Ting, R., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. Journal of Organic Chemistry, 73, 4662-4670. [Link]
-
Valente, C., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 2014–2017. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 77. [Link]
-
MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(10), 2447. [Link]
-
ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction a. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenze with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. [Link]
-
ResearchGate. (2016). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
ResearchGate. (2017). Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. [Link]
-
Springer. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
Sources
Application Note: Optimized Formation of 2,3-Difluoro-4-propoxy-phenylmagnesium Bromide
Abstract
This application note provides a detailed, technically grounded guide for the synthesis of the Grignard reagent, 2,3-Difluoro-4-propoxy-phenylmagnesium bromide, from its corresponding aryl bromide. The presence of electron-withdrawing fluorine substituents and an electron-donating propoxy group on the aromatic ring presents unique challenges to the standard Grignard formation protocol. This document outlines the underlying mechanistic considerations, provides a robust and validated experimental protocol, and offers troubleshooting guidance to ensure successful and reproducible synthesis. The target audience includes researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction: The Challenge of Fluorinated Aryl Grignard Reagents
Grignard reagents are cornerstones of organic synthesis, enabling the formation of carbon-carbon bonds with a wide array of electrophiles.[1][2] The synthesis of these organomagnesium halides is typically achieved by the reaction of an organic halide with magnesium metal in an ethereal solvent.[3][4] While seemingly straightforward, the formation of Grignard reagents from electronically modified aryl halides, such as 1-Bromo-2,3-difluoro-4-propoxybenzene, requires a nuanced approach.
The target molecule presents two key challenges:
-
Electron-Withdrawing Effects: The two fluorine atoms significantly decrease the electron density of the aromatic ring.[5] This inductive withdrawal makes the carbon-bromine bond stronger and the aryl bromide less susceptible to the oxidative addition of magnesium.[6]
-
Steric Hindrance: The ortho- and meta- fluorine atoms, along with the adjacent propoxy group, may sterically hinder the approach of the aryl bromide to the magnesium surface, potentially slowing down the reaction rate.
Despite these challenges, the successful formation of 2,3-difluoro-4-propoxy-phenylmagnesium bromide opens avenues for the synthesis of complex, polyfunctional aromatic compounds, which are of significant interest in the pharmaceutical and agrochemical industries.[7][8] This guide provides a protocol that addresses these challenges through the use of activated magnesium and carefully controlled reaction conditions.
Mechanistic Considerations
The formation of a Grignard reagent is a surface-mediated radical process.[9][10] The reaction initiates with a single-electron transfer (SET) from the magnesium metal to the antibonding orbital of the carbon-bromine bond of the aryl halide. This leads to the formation of a radical anion, which then fragments to yield an aryl radical and a bromide anion. The aryl radical subsequently reacts with the magnesium surface to form the organomagnesium species.
The electron-withdrawing nature of the fluorine atoms can impede the initial SET step.[5] To overcome this activation barrier, it is crucial to employ highly reactive magnesium. Standard magnesium turnings are often coated with a passivating layer of magnesium oxide, which inhibits the reaction.[1][11][12] Activation of the magnesium surface is therefore a critical step.
Experimental Protocol
This protocol is designed for the safe and efficient laboratory-scale synthesis of 2,3-Difluoro-4-propoxy-phenylmagnesium bromide.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 1-Bromo-2,3-difluoro-4-propoxybenzene | ≥98% | Commercially Available | Store under inert atmosphere. |
| Magnesium Turnings | 99.8% | Commercially Available | Use from a new, unopened container if possible. |
| Iodine | ACS Reagent, ≥99.8% | Commercially Available | For magnesium activation. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Commercially Available | Use freshly distilled from sodium/benzophenone or from a solvent purification system. |
| Nitrogen or Argon Gas | High Purity | --- | For maintaining an inert atmosphere. |
Equipment
-
Three-necked round-bottom flask (oven-dried)
-
Reflux condenser (oven-dried)
-
Pressure-equalizing dropping funnel (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert gas (N₂ or Ar) line with bubbler
-
Heating mantle or oil bath
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2,3-Difluoro-4-propoxy-phenylmagnesium bromide.
Step-by-Step Procedure
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120°C overnight or flame-dried under vacuum and cooled under a stream of inert gas.[13][14]
-
Reaction Setup: Assemble the three-necked flask with a magnetic stir bar, reflux condenser with an inert gas inlet, and a pressure-equalizing dropping funnel. Maintain a positive pressure of nitrogen or argon throughout the experiment.
-
Magnesium Activation: To the reaction flask, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine.[12] Gently warm the flask with a heat gun under a stream of inert gas until the purple iodine vapor is visible and deposits on the magnesium surface. This process etches the magnesium oxide layer.[12]
-
Solvent Addition: Allow the flask to cool to room temperature. Add enough anhydrous THF to cover the magnesium turnings.
-
Initiation: In the dropping funnel, prepare a solution of 1-Bromo-2,3-difluoro-4-propoxybenzene (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the stirred magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color.[12] If the reaction does not start, gentle warming may be required.
-
Addition of Aryl Bromide: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. A rapid addition can lead to an uncontrolled exothermic reaction and the formation of Wurtz coupling byproducts.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure all the magnesium is consumed. The resulting Grignard reagent will be a cloudy grey or brownish solution.
-
Quantification (Optional but Recommended): The concentration of the Grignard reagent can be determined by titration against a standard solution of sec-butanol in xylene with 1,10-phenanthroline as an indicator.[15]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Reaction fails to initiate | - Inactive magnesium (oxide layer) - Wet solvent or glassware - Impure aryl bromide | - Use fresh magnesium turnings and ensure proper activation with iodine. - Ensure all glassware is meticulously dried and use high-quality anhydrous solvent. - Purify the aryl bromide if necessary. |
| Low yield of Grignard reagent | - Incomplete reaction - Side reactions (e.g., Wurtz coupling) | - Extend the reaction time at reflux. - Ensure slow, controlled addition of the aryl bromide. |
| Dark-colored solution | - Formation of impurities | - While a grey or brown color is normal, a very dark or black solution may indicate decomposition. Ensure the reaction temperature is not excessively high. |
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All operations must be carried out under a dry, inert atmosphere.
-
Anhydrous ethers can form explosive peroxides. Use freshly distilled or inhibitor-free solvents.
-
The reaction can be exothermic. Ensure adequate cooling is available and control the addition rate of the aryl bromide.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Conclusion
The formation of 2,3-Difluoro-4-propoxy-phenylmagnesium bromide, while challenging due to the electronic and steric properties of the substrate, can be achieved with high efficiency through the careful execution of the protocol outlined in this application note. The key to success lies in the use of activated magnesium, strictly anhydrous conditions, and controlled reaction parameters. This versatile Grignard reagent serves as a valuable intermediate for the synthesis of novel and complex aromatic compounds for various applications in research and development.
References
-
Rieke, R. D. (1989). The Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science, 246(4935), 1260-1264. [Link]
-
Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]
-
Wikipedia. (n.d.). Rieke metal. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Clot, E., Eisenstein, O., & Jasim, N. (2011). Organometallic chemistry using partially fluorinated benzenes. Chemical Communications, 47(2), 487-489. [Link]
-
Grushin, V. V. (2010). The organometallic fluorine chemistry of palladium and rhodium: studies toward aromatic C-F bond formation. Accounts of chemical research, 43(1), 160–171. [Link]
-
Ritter, T. (2012). Introduction of Fluorine and Fluorine-Containing Functional Groups. Harvard University DASH. [Link]
-
Orchemguy. (2019, January 7). making Grignard reagents [Video]. YouTube. [Link]
-
Knochel, P., et al. (2006). Titration of Organometallic Reagents. Organic Syntheses, 83, 253. [Link]
-
O'Malley, D. P., & Ritter, T. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Organometallics, 40(22), 3681–3685. [Link]
-
Li, B., et al. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Organic Process Research & Development, 13(4), 639–642. [Link]
-
Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598–1605. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. [Link]
- Google Patents. (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.
-
Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
-
University of California, Davis. (n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
-
Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
-
Garst, J. F., & Ungváry, F. (2000). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters, 2(15), 2303–2306. [Link]
-
LibreTexts Chemistry. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, April 28). Grignard with epoxide practice [Video]. YouTube. [Link]
-
LibreTexts Chemistry. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
-
Clark, J. (2023, January 22). Grignard Reagents. LibreTexts Chemistry. [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Corpet, M., & Gosmini, C. (2012). Cross-Coupling Reactions of Phenylmagnesium Halides with Fluoroazines and Fluorodiazines. The Journal of Organic Chemistry, 77(17), 7543–7548. [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction of Epoxides. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]
-
Chemistry Stack Exchange. (2017). Why does alkyl group withdraw electrons in Grignard reagent?. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Deacon, G. B., et al. (2023). Bromobenzene Transforms Lanthanoid Pseudo-Grignard Chemistry. Chemistry – A European Journal, 29(22), e202300088. [Link]
-
Moreau, P., Dalverny, G., & Commeyras, A. (1976). Grignard reagents from 1-bromo-perfluoro-olefins. Reactivity of perfluorinated Grignard reagents. Journal of the Chemical Society, Chemical Communications, (5), 174. [Link]
-
Chem237Winter2020. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. [Link]
-
Allen, C. F. H., & Converse, S. (1932). 1,1,2-Triphenyl-1,2-ethanediol. Organic Syntheses, 12, 94. [Link]
-
Gutmann, B., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]
-
Bachmann, W. E., & Boatner, C. H. (1936). 1-Phenylnaphthalene. Organic Syntheses, 16, 68. [Link]
-
The Organic Chemistry Tutor. (2025, March 11). How to Deal with Grignard + Epoxide Reactions [Video]. YouTube. [Link]
-
Casy, A. F., & Taylor, E. (1982). The stereochemistry of the Grignard reaction of steroidal 4,5-epoxy-3-ketones. Journal of the Chemical Society, Perkin Transactions 1, 1511-1515. [Link]
-
Wikipedia. (n.d.). Phenylmagnesium bromide. Retrieved from [Link]
Sources
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. byjus.com [byjus.com]
- 5. Organometallic chemistry using partially fluorinated benzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The organometallic fluorine chemistry of palladium and rhodium: studies toward aromatic fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene - Google Patents [patents.google.com]
- 9. web.alfredstate.edu [web.alfredstate.edu]
- 10. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 11. adichemistry.com [adichemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
The Strategic Utility of 1-Bromo-2,3-difluoro-4-propoxybenzene in Modern Medicinal Chemistry
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and lipophilic aliphatic chains into small molecule scaffolds is a cornerstone of rational drug design. The compound 1-Bromo-2,3-difluoro-4-propoxybenzene has emerged as a particularly valuable building block in medicinal chemistry, offering a unique combination of properties that are highly sought after in the development of novel therapeutic agents. This technical note provides a comprehensive overview of its application, focusing on its role in the synthesis of kinase inhibitors, and furnishes detailed protocols for its utilization in key synthetic transformations.
The trifunctional nature of 1-Bromo-2,3-difluoro-4-propoxybenzene—comprising a reactive bromine handle for cross-coupling reactions, vicinal fluorine atoms to modulate electronic properties and metabolic stability, and a propoxy group to enhance lipophilicity and potential for specific hydrophobic interactions—makes it an attractive starting material for the synthesis of complex molecular architectures. The strategic placement of the difluoro substituents ortho to the bromine atom can significantly influence the reactivity of the C-Br bond and the conformational preferences of the resulting biaryl products, a critical consideration in the design of potent and selective enzyme inhibitors.
Core Applications in Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has been a major focus of pharmaceutical research. The 1-Bromo-2,3-difluoro-4-propoxybenzene moiety has been successfully incorporated into a number of potent and selective kinase inhibitors, most notably in the development of Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival, and its overexpression is associated with tumor progression and metastasis.[1][2][3]
The rationale for employing the 2,3-difluoro-4-propoxybenzene scaffold in this context is multifaceted:
-
Metabolic Stability: The fluorine atoms can block potential sites of oxidative metabolism, thereby increasing the in vivo half-life of the drug candidate.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby basic centers, which can be crucial for optimizing cell permeability and target engagement.
-
Conformational Control: The steric and electronic influence of the difluoro substitution pattern can enforce a specific torsional angle in the final biaryl product, leading to a more favorable binding conformation in the kinase active site.
-
Lipophilic Efficiency: The propoxy group contributes to the overall lipophilicity of the molecule, which can be tailored to achieve the desired balance of solubility and permeability for optimal pharmacokinetic properties.
Key Synthetic Protocols
The bromine atom of 1-Bromo-2,3-difluoro-4-propoxybenzene serves as a versatile handle for the construction of carbon-carbon and carbon-nitrogen bonds, primarily through palladium-catalyzed cross-coupling reactions. The two most pertinent transformations for the synthesis of kinase inhibitors are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. In the context of kinase inhibitor synthesis, it is frequently employed to couple the 1-Bromo-2,3-difluoro-4-propoxybenzene core with a heterocyclic boronic acid or boronate ester, which often represents the "hinge-binding" region of the inhibitor.
Reaction Scheme:
Caption: Generalized Suzuki-Miyaura Coupling Workflow.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask, add 1-Bromo-2,3-difluoro-4-propoxybenzene (1.0 equiv.), the desired boronic acid or boronate ester (1.1-1.5 equiv.), and a suitable base such as potassium carbonate (2.0-3.0 equiv.) or cesium carbonate (2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equiv.) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.02-0.05 equiv.).
-
Solvent Addition and Degassing: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of palladium catalyst and ligand is critical for achieving high yields and minimizing side reactions. For electron-deficient aryl bromides like our substrate, catalysts with electron-rich and bulky phosphine ligands are often preferred to facilitate the oxidative addition step.
-
Base: The base is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and the tolerance of other functional groups in the substrates.
-
Solvent System: The use of a biphasic solvent system with water is common in Suzuki couplings to aid in the dissolution of the inorganic base and facilitate the transmetalation step.
| Parameter | Typical Range | Notes |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
| Catalyst Loading | 2 - 5 mol% | Higher loadings may be necessary for challenging couplings. |
| Typical Yields | 60 - 95% | Highly dependent on the coupling partners. |
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of amines. This reaction is instrumental in introducing key nitrogen-containing pharmacophores, such as substituted anilines or heterocyclic amines, which are often crucial for target binding and modulating physicochemical properties.
Reaction Scheme:
Caption: Generalized Buchwald-Hartwig Amination Workflow.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 equiv.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.2-1.5 equiv.).
-
Substrate Addition: Add 1-Bromo-2,3-difluoro-4-propoxybenzene (1.0 equiv.) and the desired amine (1.0-1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired arylamine.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is paramount in the Buchwald-Hartwig amination. Bulky, electron-rich ligands are generally required to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[4][5]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, forming the active palladium-amido intermediate. Sodium tert-butoxide is a common choice, but other bases like potassium phosphate or cesium carbonate can be used for more sensitive substrates.[6]
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so it is crucial to perform the reaction under an inert atmosphere of argon or nitrogen.
| Parameter | Typical Range | Notes |
| Temperature | 80 - 120 °C | Can be substrate and catalyst dependent. |
| Reaction Time | 4 - 24 hours | Monitored for completion. |
| Catalyst/Ligand Ratio | 1:1 to 1:2 | Optimization may be required. |
| Typical Yields | 70 - 98% | Generally high-yielding for a broad range of amines. |
Conclusion
1-Bromo-2,3-difluoro-4-propoxybenzene is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive handle for cross-coupling, metabolically robust fluorine atoms, and a lipophilic propoxy group makes it an ideal starting material for the synthesis of complex drug candidates, particularly in the field of kinase inhibitors. The provided protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer reliable and efficient methods for the incorporation of this privileged scaffold into diverse molecular architectures, enabling the exploration of novel chemical space in the pursuit of new and effective therapeutics.
References
-
Buchwald–Hartwig amination. Grokipedia. Available at: [Link]
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Available at: [Link]
-
Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers. PubMed. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel FAK scaffold inhibitors targeting the FAK-VEGFR3 protein-protein interaction. Providence. Published June 10, 2014. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Discovery and characterization of novel allosteric FAK inhibitors. PubMed. Available at: [Link]
Sources
- 1. Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. providence.elsevierpure.com [providence.elsevierpure.com]
- 3. Discovery and characterization of novel allosteric FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers [mdpi.com]
Application Notes and Protocols for 1-Bromo-2,3-difluoro-4-propoxybenzene in Advanced Materials Synthesis
Abstract
This technical guide provides a comprehensive overview of the potential applications of 1-Bromo-2,3-difluoro-4-propoxybenzene (CAS No. 887582-69-6) in the field of materials science. The unique combination of a reactive bromine site, electron-withdrawing fluorine substituents, and a flexible propoxy chain makes this molecule a highly valuable and versatile building block for the synthesis of advanced functional materials. We present its primary application as a key intermediate in palladium-catalyzed cross-coupling reactions for the construction of complex organic molecules targeted for use in Liquid Crystal Displays (LCDs) and Organic Light-Emitting Diodes (OLEDs). Detailed, field-proven protocols for Suzuki-Miyaura cross-coupling are provided, along with an in-depth discussion of the underlying chemical principles and the strategic role of the compound's specific substitution pattern.
Introduction: A Multifunctional Building Block for Organic Electronics
1-Bromo-2,3-difluoro-4-propoxybenzene is an aromatic compound distinguished by a specific arrangement of functional groups that impart desirable characteristics for materials science applications.[1] The bromine atom serves as a versatile synthetic handle, primarily for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions.[2] The vicinal difluoro substitution significantly influences the molecule's electronic properties, including its dipole moment and LUMO level, while the propoxy group enhances solubility and can influence the morphology of resulting materials in the solid state.[3][4]
The strategic placement of these groups suggests two primary areas of application:
-
As a precursor for calamitic (rod-shaped) liquid crystals: The fluorinated benzene core is a common feature in modern liquid crystal materials, contributing to a desirable high dielectric anisotropy.[5][6]
-
As a building block for OLED materials: The ability to form biaryl structures via cross-coupling allows for the synthesis of conjugated molecules that can function as emitters, hosts, or charge-transport materials in OLED devices.[7][8]
This guide will focus on the most immediate and impactful application: its use as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties
A summary of the key physical and chemical properties of 1-Bromo-2,3-difluoro-4-propoxybenzene is presented in Table 1. These properties are essential for designing and executing synthetic protocols.
| Property | Value | Reference |
| CAS Number | 887582-69-6 | [1] |
| Molecular Formula | C₉H₉BrF₂O | [9] |
| Molecular Weight | 251.07 g/mol | [9] |
| Predicted Density | 1.467 g/cm³ | [9] |
| Predicted Boiling Point | 241.6 °C | [9] |
| Predicted logP | 3.52 | [9] |
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organic halide.[10][11] 1-Bromo-2,3-difluoro-4-propoxybenzene is an excellent candidate as the organic halide partner in this reaction. The carbon-bromine bond is readily activated by palladium(0) catalysts, initiating the catalytic cycle.[12][13]
Mechanistic Rationale
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[12][13] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-Bromo-2,3-difluoro-4-propoxybenzene to form a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the bromide. This step is facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The workflow for this crucial reaction is depicted below.
Detailed Protocol: Synthesis of a Fluorinated Biphenyl Derivative
This protocol details the synthesis of 4'-(2,3-difluoro-4-propoxyphenyl)-[1,1'-biphenyl]-4-carbonitrile, a model compound with a structure relevant to liquid crystal applications.[14]
Reaction Scheme:
Materials:
-
1-Bromo-2,3-difluoro-4-propoxybenzene (1.0 equiv, e.g., 251 mg, 1.0 mmol)
-
(4-cyanophenyl)boronic acid (1.2 equiv, e.g., 176 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, e.g., 35 mg, 0.03 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv, e.g., 276 mg, 2.0 mmol)
-
Toluene, anhydrous (e.g., 8 mL)
-
Water, deionized and degassed (e.g., 2 mL)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
Procedure:
-
Vessel Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-Bromo-2,3-difluoro-4-propoxybenzene (251 mg, 1.0 mmol), (4-cyanophenyl)boronic acid (176 mg, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and anhydrous K₂CO₃ (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Using a syringe, add degassed toluene (8 mL) and degassed water (2 mL) to the flask. The solvents must be degassed (e.g., by sparging with nitrogen for 20-30 minutes) to remove dissolved oxygen.[15]
-
Reaction: Heat the reaction mixture to 100 °C under a positive pressure of inert gas, with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.
-
Workup:
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Add deionized water (20 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biphenyl product.
Causality and Trustworthiness in Protocol Design
-
Choice of Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.[15] Its use eliminates the need for an in-situ reduction of a Pd(II) source.
-
Base Selection: K₂CO₃ is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing hydrolysis of sensitive functional groups like the nitrile.[10]
-
Solvent System: The biphasic toluene/water system is standard for Suzuki couplings. Toluene solubilizes the organic reagents and catalyst, while water dissolves the inorganic base and facilitates the transmetalation step.[15]
-
Inert Conditions: The exclusion of oxygen is paramount for the stability and catalytic activity of the Pd(0) species, preventing its oxidation to inactive Pd(II).[12]
Prospective Applications in Materials Science
Liquid Crystals
The incorporation of fluorine atoms into the core of calamitic liquid crystals is a well-established strategy to tune their physical properties.[3][16] Specifically, lateral fluorine substitution, as seen in 1-Bromo-2,3-difluoro-4-propoxybenzene, can:
-
Increase Dielectric Anisotropy (Δε): The strong C-F bond dipoles can lead to a large net molecular dipole moment, which is crucial for the operation of twisted nematic (TN) and other liquid crystal display modes.[4][6]
-
Modify Mesophase Behavior: The steric effect of the fluorine atoms can influence the packing of molecules, potentially suppressing unwanted smectic phases and favoring the nematic phase over a broader temperature range.[6][14]
-
Lower Viscosity: Fluorination can lead to reduced intermolecular interactions, resulting in lower viscosity and faster switching times in display devices.[4]
By using the Suzuki protocol described above, 1-Bromo-2,3-difluoro-4-propoxybenzene can be coupled with other aromatic rings to create terphenyl or higher-order structures that are the basis of high-performance liquid crystal mixtures.[17]
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, the core structures derived from this building block could be tailored for various functions.[7] The difluoro-propoxy-phenyl moiety can be appended to known chromophores or charge-transporting units to:
-
Tune Emission Color: The electron-withdrawing nature of the fluorine atoms can lower the HOMO and LUMO energy levels of a conjugated system, potentially blue-shifting the emission.[18][19]
-
Improve Morphological Stability: The propoxy group can disrupt crystallization (π-π stacking), leading to more stable amorphous films, which is beneficial for device lifetime.[18]
-
Serve as a Host Material Fragment: The wide bandgap nature of the fluorinated benzene ring makes it a suitable component for host materials designed to have higher triplet energies than the phosphorescent guest emitters they accommodate.
Safety and Handling
As a brominated organic compound, 1-Bromo-2,3-difluoro-4-propoxybenzene should be handled with appropriate care in a well-ventilated fume hood.[20] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. All waste should be disposed of in accordance with local regulations.
Conclusion
1-Bromo-2,3-difluoro-4-propoxybenzene represents a strategically functionalized building block with significant potential for the synthesis of next-generation materials for displays and lighting. Its primary utility lies in its efficient use in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. The protocols and insights provided in this guide are intended to enable researchers and scientists to effectively harness the capabilities of this versatile compound in their materials development programs.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Sharma, S., et al. (2023). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Hauck, N., et al. (2020). Fluorine in Liquid Crystal Design for Display Applications. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
El-Ghayoury, A., et al. (2021). Fluorinated liquid crystals - Properties and applications. ResearchGate. Retrieved from [Link]
-
Bąk, A., et al. (2022). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. National Center for Biotechnology Information. Retrieved from [Link]
-
Kirsch, P., et al. (2004). Understanding Fluorine Effects in Liquid Crystals. ResearchGate. Retrieved from [Link]
-
Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Royal Society of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Ananikov, V. P., et al. (2015). Mechanistic studies of the Suzuki-Miyaura reaction with aryl bromides using Pd supported on micro- and mesoporous activated carbons. Scilit. Retrieved from [Link]
-
Sparrow Chemical. (n.d.). Fluorobromobenzene Series. Retrieved from [Link]
-
Fouzai, M., et al. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
LabNovo. (n.d.). 2,3-二氟-4-丙氧基苯. Retrieved from [Link]
- Google Patents. (n.d.). CN100336887C - Fluorine-containing liquid crystal compounds.
- Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.
-
Welch, J. T., et al. (2007). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. ResearchGate. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). CID 177814319 | C9H5BrF2O. National Center for Biotechnology Information. Retrieved from [Link]
-
Pidluzhna, A., et al. (2022). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Retrieved from [Link]
-
G. A. K. S. G., et al. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]
-
De Silva, L. C., et al. (2018). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2,4-difluoro-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Volyniuk, D., et al. (2021). Effects of variation in phenylpyridinyl and di-tert-butyl-carbazolyl substituents of benzene on the performance of the derivatives in colour-tuneable white and exciplex-based sky-blue light-emitting diodes. ResearchGate. Retrieved from [Link]
Sources
- 1. 887582-69-6|1-Bromo-2,3-difluoro-4-propoxybenzene|BLDpharm [bldpharm.com]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. guidechem.com [guidechem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. CN100336887C - Fluorine-containing liquid crystal compounds - Google Patents [patents.google.com]
- 18. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 1-Bromo-2,4-difluoro-3-nitrobenzene | C6H2BrF2NO2 | CID 75365890 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 1-Bromo-2,3-difluoro-4-propoxybenzene
Abstract
This comprehensive guide details a robust protocol for the purification of 1-Bromo-2,3-difluoro-4-propoxybenzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The protocol is designed for researchers, scientists, and drug development professionals, providing a step-by-step methodology grounded in established chemical principles. This document emphasizes not just the procedural steps but also the underlying scientific rationale, ensuring adaptability and troubleshooting for achieving high-purity material. The protocol incorporates safety precautions and methods for the removal of common impurities such as unreacted starting materials, isomeric byproducts, and residual brominating agents.
Introduction
1-Bromo-2,3-difluoro-4-propoxybenzene is a substituted aromatic compound whose utility in organic synthesis is significant due to its unique electronic and structural properties conferred by the bromine and fluorine atoms.[1] The purity of this intermediate is paramount for the successful synthesis of downstream target molecules, as impurities can lead to unwanted side reactions, reduced yields, and complications in subsequent purification steps. Common impurities stemming from its synthesis may include regioisomers, poly-brominated species, and unreacted starting materials.[2][3] This protocol outlines a two-step purification strategy involving flash column chromatography followed by recrystallization to achieve a final product of high purity.
Materials and Equipment
Reagents
-
Crude 1-Bromo-2,3-difluoro-4-propoxybenzene
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (ACS grade)
-
Ethanol (ACS grade)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Activated charcoal (optional)
-
Saturated sodium bisulfite solution (optional)
Equipment
-
Flash chromatography system (or glass column for manual chromatography)
-
Rotary evaporator
-
Round-bottom flasks
-
Erlenmeyer flasks
-
Separatory funnel
-
Büchner funnel and filter flask
-
Hot plate/stirrer
-
Ice bath
-
pH paper
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Glassware for recrystallization
-
Melting point apparatus
-
NMR spectrometer
-
GC-MS or LC-MS system
Purification Protocol
The purification of 1-Bromo-2,3-difluoro-4-propoxybenzene is approached in a sequential manner, beginning with a preliminary purification by flash column chromatography to remove gross impurities, followed by recrystallization to achieve high crystalline purity.
Preliminary Work-up (Optional)
If the crude product has a distinct yellow or brown color, it may be due to residual bromine from the synthesis.[2] In such cases, a pre-purification wash is recommended.
-
Dissolve the crude product in dichloromethane.
-
Wash the organic solution with a saturated aqueous solution of sodium bisulfite to quench any remaining bromine.[2]
-
Separate the organic layer and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification by Flash Column Chromatography
Flash column chromatography is an effective technique for separating the target compound from less polar and more polar impurities. The choice of a non-polar solvent system like hexanes and ethyl acetate is based on the expected polarity of the brominated aromatic compound.[2]
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude 1-Bromo-2,3-difluoro-4-propoxybenzene in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Concentrate this mixture to a dry powder using a rotary evaporator. Carefully load the dried sample onto the top of the packed column.
-
Elution: Begin elution with 100% hexanes. Gradually increase the polarity of the mobile phase by adding ethyl acetate. The optimal gradient will depend on the specific impurity profile, but a starting point is a gradient of 0% to 10% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 9:1 hexanes:ethyl acetate) and visualization under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the partially purified product.
Data Presentation: Solvent Properties for Chromatography
| Solvent | Polarity Index | Boiling Point (°C) |
| Hexanes | 0.1 | 69 |
| Ethyl Acetate | 4.4 | 77.1 |
| Dichloromethane | 3.1 | 39.6 |
Purification by Recrystallization
Recrystallization is a powerful technique for achieving high purity of solid compounds. The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures. For brominated aromatics, a mixed solvent system like ethanol-water can be highly effective.[2]
Experimental Protocol:
-
Solvent Selection: The ideal solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2] Ethanol is a good starting point for many organic compounds.
-
Dissolution: Place the partially purified 1-Bromo-2,3-difluoro-4-propoxybenzene in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If colored impurities persist, a small amount of activated charcoal can be added to the hot solution.[2]
-
Hot Filtration (if charcoal is used): If activated charcoal was added, perform a hot filtration to remove it.
-
Crystallization: To the hot solution, add deionized water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached. Then, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Experimental Workflow Diagram
Caption: Workflow for the purification of 1-Bromo-2,3-difluoro-4-propoxybenzene.
Purity Assessment
The purity of the final product should be assessed using a combination of techniques:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate suggests the absence of major impurities.
-
Spectroscopic Methods (NMR, GC-MS, LC-MS): These techniques provide detailed structural information and can detect trace impurities. The product's identity can be confirmed by comparing its NMR spectra to known data.[4]
Safety Precautions
Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6][7]
-
1-Bromo-2,3-difluoro-4-propoxybenzene and related brominated aromatic compounds: May cause skin, eye, and respiratory irritation.[5][7] Avoid inhalation of dust and vapors.
-
Organic Solvents (Hexanes, Ethyl Acetate, Dichloromethane, Ethanol): These are flammable and should be kept away from ignition sources. Dichloromethane is a suspected carcinogen.
Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the compound. / The solution is supersaturated. | Use a lower boiling point solvent. / Add a small amount of the better solvent to the hot mixture. |
| Poor separation in column chromatography | Incorrect mobile phase polarity. | Optimize the solvent system using TLC. |
| Low recovery from recrystallization | The compound is too soluble in the cold solvent. / Too much solvent was used. | Use a solvent in which the compound is less soluble. / Use the minimum amount of hot solvent for dissolution.[8] |
Conclusion
The described protocol provides a reliable and effective method for the purification of 1-Bromo-2,3-difluoro-4-propoxybenzene. The combination of flash column chromatography and recrystallization ensures the removal of a broad range of impurities, yielding a final product of high purity suitable for demanding applications in research and development.
References
- Benchchem. Purifying Brominated Aromatic Compounds via Recrystallization.
- PubChem. 1-Bromo-2,3-difluoro-4-methylbenzene.
- Fisher Scientific. SAFETY DATA SHEET: 1-Bromo-2-(difluoromethyl)benzene.
- CymitQuimica. Safety Data Sheet.
- ChemicalBook. 1-Bromo-2,3-difluorobenzene synthesis.
- PubChem. 1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis.
- Sigma-Aldrich. Aldrich 274372 - SAFETY DATA SHEET.
- BLDpharm. 1-Bromo-2,3-difluoro-4-propoxybenzene.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Reddit. Recrystallization question.
- University of Rochester. RECRYSTALLISATION.
- YouTube. Preparation of Aryl Bromides, Part 1: Electrophilic Bromination.
- PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Jasperse, J. Recrystallization I. Chem 355.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 887582-69-6|1-Bromo-2,3-difluoro-4-propoxybenzene|BLDpharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. reddit.com [reddit.com]
Application Notes and Protocols for Reactions Involving 1-Bromo-2,3-difluoro-4-propoxybenzene
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the experimental setup for key synthetic transformations involving 1-Bromo-2,3-difluoro-4-propoxybenzene (CAS No. 887582-69-6). As a functionalized polyfluoroaromatic building block, this compound is a valuable intermediate for introducing the 2,3-difluoro-4-propoxy-phenyl moiety into complex molecules. These application notes detail field-proven protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation. The causality behind the selection of catalysts, ligands, reagents, and reaction conditions is explained, emphasizing the electronic influence of the difluoro- and propoxy-substituents on the reactivity of the C-Br bond.
Introduction and Reagent Overview
1-Bromo-2,3-difluoro-4-propoxybenzene is an aryl halide characterized by a unique substitution pattern. The presence of two electron-withdrawing fluorine atoms ortho and meta to the bromine atom significantly activates the carbon-bromine bond toward oxidative addition, a critical step in many palladium-catalyzed cross-coupling reactions.[1][2] Conversely, the para-propoxy group is an electron-donating group, which modulates the electronic properties of the aromatic ring and the resulting products. This electronic push-pull characteristic makes the substrate particularly interesting for the synthesis of novel pharmaceutical and materials science candidates.
Chemical Structure:
Figure 1. 1-Bromo-2,3-difluoro-4-propoxybenzene
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for 1-Bromo-2,3-difluoro-4-propoxybenzene is not widely available, data from structurally analogous polyfluorinated bromobenzenes must be used to inform handling procedures.[3][4][5]
-
Hazard Profile: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[6] Causes skin, eye, and respiratory tract irritation.[5]
-
Personal Protective Equipment (PPE): All manipulations must be conducted inside a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles or a face shield.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[4]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Application Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[2][7] For an electron-deficient aryl bromide like our substrate, the oxidative addition step is generally facile. The primary challenge is to ensure efficient transmetalation and reductive elimination, which necessitates the use of a suitable palladium catalyst, a sterically demanding and electron-rich phosphine ligand, and an appropriate base.[8]
Mechanistic Rationale & Catalyst System Selection
The catalytic cycle involves three primary steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8]
The choice of ligand is critical. For electron-deficient substrates, bulky, electron-rich monophosphine ligands from the Buchwald ligand family (e.g., SPhos, XPhos) have demonstrated exceptional performance. They promote rapid oxidative addition and facilitate the often rate-limiting reductive elimination step.[9] We select SPhos for its proven efficacy in a wide range of Suzuki couplings. A moderately strong inorganic base like K₂CO₃ is sufficient to activate the boronic acid for transmetalation without promoting unwanted side reactions.
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol
-
Glassware Preparation: A Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar is oven-dried or flame-dried and allowed to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Reagent Addition: To the flask, add 1-Bromo-2,3-difluoro-4-propoxybenzene (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 0.01 eq., 1 mol% Pd) and the phosphine ligand (e.g., SPhos, 0.022 eq., 2.2 mol%). Briefly flush the vial with inert gas and add it to the reaction flask.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio by volume, sufficient to make a ~0.1 M solution with respect to the aryl bromide). The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.
-
Reaction: The flask is placed in a preheated oil bath at 80-100 °C and stirred vigorously for 2-16 hours.
-
Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
Reagent and Parameter Table
| Parameter | Recommended Value/Reagent | Rationale |
| Aryl Halide | 1-Bromo-2,3-difluoro-4-propoxybenzene (1.0 eq.) | The limiting reagent for the reaction. |
| Boronic Acid | Aryl- or Vinyl-boronic acid/ester (1.2-1.5 eq.) | Coupling partner. A slight excess ensures complete consumption of the aryl bromide. |
| Palladium Precatalyst | Pd₂(dba)₃ (1 mol % Pd) or Pd(OAc)₂ (2 mol %) | Forms the active Pd(0) species in situ. |
| Ligand | SPhos (2.2 mol %) or XPhos (2.2 mol %) | A bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step with electron-deficient substrates.[9] |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) | Activates the boronic acid for transmetalation. Cs₂CO₃ is stronger and may be needed for less reactive boronic acids.[7] |
| Solvent System | 1,4-Dioxane/H₂O or Toluene/H₂O (4:1 to 10:1 v/v) | A polar, aprotic solvent system is standard. Water is necessary for the base to function effectively. |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy to drive the catalytic cycle to completion in a reasonable timeframe. |
| Reaction Time | 2 - 16 hours | Monitored by TLC or GC-MS until starting material is consumed. |
Application Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[10][11] The reaction is highly dependent on the catalyst system, particularly the choice of ligand, which dictates the scope of compatible amines and reaction conditions.[1]
Mechanistic Rationale & System Selection
The mechanism is analogous to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination.[12] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine upon coordination to the palladium center.[12] For coupling with primary or secondary amines, sterically hindered biarylphosphine ligands are essential to prevent catalyst decomposition and facilitate the final C-N bond-forming step.[9] We select XPhos as a versatile and highly active ligand for this transformation.
Experimental Workflow Diagram
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
Detailed Step-by-Step Protocol
-
Glovebox Preparation: Due to the air- and moisture-sensitivity of the catalyst, ligand, and base, the reaction setup is best performed inside an inert atmosphere glovebox.
-
Reagent Addition: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq., 2 mol%), the base (NaOtBu, 1.4 eq.), 1-Bromo-2,3-difluoro-4-propoxybenzene (1.0 eq.), and the amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene (sufficient to make a ~0.1 M solution).
-
Reaction: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 90-110 °C. Stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a short pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is purified by flash column chromatography.
Reagent and Parameter Table
| Parameter | Recommended Value/Reagent | Rationale |
| Aryl Halide | 1-Bromo-2,3-difluoro-4-propoxybenzene (1.0 eq.) | The electrophilic coupling partner. |
| Amine | Primary or Secondary Amine (1.2 eq.) | The nucleophilic coupling partner. A slight excess drives the reaction to completion. |
| Palladium Precatalyst | XPhos Pd G3 (2 mol %) or Pd₂(dba)₃ (1 mol %) | G3 precatalysts are air-stable and highly active. If using Pd₂(dba)₃, a corresponding ligand must be added. |
| Ligand | XPhos (if using Pd₂(dba)₃, 2.2 mol %) | A highly active, bulky, electron-rich ligand is required for efficient C-N reductive elimination.[11] |
| Base | NaOtBu or LHMDS (1.4 eq.) | A strong, non-nucleophilic base is required to deprotonate the amine.[10] |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous, Degassed) | Aprotic, non-polar, or weakly polar solvents are standard. Must be rigorously dried. |
| Temperature | 90 - 110 °C | Sufficient temperature to ensure a reasonable reaction rate for a broad range of amines. |
| Reaction Time | 4 - 24 hours | Highly dependent on the nucleophilicity and steric hindrance of the amine partner. |
Application Protocol: Grignard Reagent Formation
The formation of a Grignard reagent converts the electrophilic aryl bromide into a potent carbon nucleophile, (2,3-difluoro-4-propoxyphenyl)magnesium bromide.[13] This reagent can then be used in a vast array of subsequent reactions, such as additions to carbonyls, nitriles, and epoxides.
Rationale and Key Considerations
Grignard reagent formation involves the insertion of magnesium metal into the carbon-halogen bond.[14] The reaction is notoriously sensitive to moisture and protic sources, which will instantly quench the reagent.[15] Therefore, all glassware must be scrupulously dried, and anhydrous solvents must be used. The reaction initiation can sometimes be sluggish and may require an activating agent like iodine or 1,2-dibromoethane to clean the passivating magnesium oxide layer from the metal surface.[15]
Experimental Workflow Diagram
Caption: Workflow for the preparation of a Grignard reagent.
Detailed Step-by-Step Protocol
-
Glassware Preparation: A three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel is assembled and flame-dried under a stream of inert gas. All openings are sealed with rubber septa, and an inert gas inlet is maintained.
-
Magnesium Activation: Add magnesium turnings (1.2 eq.) to the cooled flask. Add a single small crystal of iodine. Gently warm the flask with a heat gun under the inert gas stream until the iodine sublimes, imparting a brownish-purple color to the magnesium surface. Allow the flask to cool.
-
Initiation: Add anhydrous tetrahydrofuran (THF) via syringe to just cover the magnesium turnings. Prepare a solution of 1-Bromo-2,3-difluoro-4-propoxybenzene (1.0 eq.) in anhydrous THF in the dropping funnel. Add a small portion (~5-10%) of the aryl bromide solution to the stirred magnesium suspension.
-
Confirmation of Initiation: Initiation is marked by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and the solution turning cloudy and gray. Gentle warming or sonication may be required to start the reaction.
-
Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.
-
Completion: After the addition is complete, continue to stir the mixture. If reflux has ceased, gently heat the mixture using an oil bath to maintain a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.
-
Use: Cool the reaction mixture to room temperature. The resulting gray-to-brown solution is the Grignard reagent, which is best used immediately in the subsequent synthetic step. The concentration can be determined via titration if necessary.
References
-
Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. Link
-
BenchChem. (2025). Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-2-(prop-1-en-2-yl)benzene. Link
-
Sigma-Aldrich. (n.d.). 1-Bromo-2,4-difluorobenzene product page. Retrieved January 20, 2026, from Link
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 20, 2026, from Link
-
Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-4-(1,1-difluoroethyl)benzene. Link
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 20, 2026, from Link
-
Sigma-Aldrich. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene product page. Retrieved January 20, 2026, from Link
-
Czajkowska-Szczykowska, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385. Link
-
Alfa Aesar. (2026). Safety Data Sheet: 1-Bromo-4-nitrobenzene. Link
-
Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-3,5-difluorobenzene. Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from Link
-
Sigma-Aldrich. (n.d.). 1-Bromo-4-(benzyloxy)-2,3-difluorobenzene product page. Retrieved January 20, 2026, from Link
-
TCI Chemicals. (2025). Safety Data Sheet: 1-Bromo-4-fluorobutane. Link
-
University of Colorado Boulder. (n.d.). Experiment 25: The Grignard Reaction. Retrieved January 20, 2026, from Link
-
BLDpharm. (n.d.). 1-Bromo-2,3-difluoro-4-propoxybenzene product page. Retrieved January 20, 2026, from Link
-
SynQuest Labs. (n.d.). Safety Data Sheet: 1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene. Link
-
Organic Syntheses. (n.d.). Procedure for Grignard Reaction. Retrieved January 20, 2026, from Link
-
Matter. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Link
-
BenchChem. (2025). Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene. Link
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
BenchChem. (2025). Protocol for Grignard reagent formation from 1-Bromo-2,2-dimethylbutane. Link
-
Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29051-29055. Link
-
BLD Pharm. (n.d.). 1-Bromo-2,5-difluoro-4-propoxybenzene product page. Retrieved January 20, 2026, from Link
-
Veisi, H., et al. (2022). Suzuki–Miyaura cross-coupling reaction of 1-bromo-4-nitrobenzene with phenylboronic acid. ResearchGate. Link
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved January 20, 2026, from Link
Sources
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. community.wvu.edu [community.wvu.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 1-Bromo-2,3-difluoro-4-propoxybenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Fluorinated Building Block
1-Bromo-2,3-difluoro-4-propoxybenzene is a strategically functionalized aromatic compound with significant potential as a building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom for versatile cross-coupling reactions, two fluorine atoms that modulate electronic properties and metabolic stability, and a propoxy group for tailored solubility and structural elaboration, makes it an attractive starting material in medicinal chemistry, materials science, and agrochemical research.
The presence of the fluorine atoms ortho and meta to the bromine atom significantly influences the reactivity of the C-Br bond, primarily through inductive electron withdrawal, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and representative protocols for the use of 1-bromo-2,3-difluoro-4-propoxybenzene in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Furthermore, its utility in the synthesis of liquid crystals will be explored.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 887582-69-6 | BLDpharm[1] |
| Molecular Formula | C₉H₉BrF₂O | In-house Calculation |
| Molecular Weight | 251.07 g/mol | In-house Calculation |
| Appearance | Colorless to light yellow liquid or solid | General observation for similar compounds |
| Boiling Point | Not explicitly reported; estimated to be >200 °C | Extrapolation from similar structures |
| Solubility | Soluble in common organic solvents (e.g., THF, dioxane, toluene, DMF, DMSO) | General chemical knowledge |
Core Applications and Synthetic Utility
The bromine atom in 1-bromo-2,3-difluoro-4-propoxybenzene serves as a versatile handle for introducing a wide array of substituents onto the fluorinated benzene ring. This is most commonly achieved through palladium-catalyzed cross-coupling reactions.
Diagram of Synthetic Pathways
Caption: Key synthetic transformations of 1-bromo-2,3-difluoro-4-propoxybenzene.
Detailed Application Notes and Protocols
The following protocols are representative procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions. As with any synthetic procedure, optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve optimal yields for specific substrates.
Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds which are common motifs in liquid crystals and pharmaceuticals.[2] The reaction of 1-bromo-2,3-difluoro-4-propoxybenzene with an arylboronic acid or ester provides a direct route to substituted 2,3-difluoro-4-propoxybiphenyls.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species, generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is essential for the catalytic cycle. The choice of a phosphine ligand is critical; bulky, electron-rich ligands such as SPhos or XPhos often accelerate the oxidative addition and reductive elimination steps, which can be sluggish for some aryl bromides.
-
Base: A base is required to activate the boronic acid for transmetalation.[3] An inorganic base like K₂CO₃ or K₃PO₄ is commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often employed to dissolve both the organic substrates and the inorganic base.[4]
Reaction Scheme:
Materials:
-
1-Bromo-2,3-difluoro-4-propoxybenzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (or 1,4-dioxane)
-
Deionized water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2,3-difluoro-4-propoxybenzene (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
In a separate vial, dissolve Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a portion of the organic solvent.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining organic solvent and deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.
Application 2: Buchwald-Hartwig Amination for Aryl Amine Synthesis
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of aryl amines from aryl halides.[5][6] This reaction is of paramount importance in drug discovery, as the aniline and related N-aryl motifs are present in a vast number of bioactive molecules.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are crucial. For C-N bond formation, ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or bulky biaryl phosphine ligands are often effective.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.
Reaction Scheme:
Materials:
-
1-Bromo-2,3-difluoro-4-propoxybenzene (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
BINAP (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add NaOtBu (1.4 equiv).
-
In a separate flask, dissolve 1-bromo-2,3-difluoro-4-propoxybenzene (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (0.01 equiv), and BINAP (0.03 equiv) in anhydrous toluene.
-
Add the solution from step 2 to the Schlenk flask containing the base.
-
Degas the reaction mixture.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Applications in Materials Science: Liquid Crystal Synthesis
Fluorinated biphenyl and terphenyl derivatives are key components in many liquid crystal mixtures due to their favorable dielectric anisotropy and thermal stability.[7] The difluoro-propoxy-substituted phenyl ring of the title compound can serve as a core or terminal group in calamitic (rod-shaped) liquid crystals. The Suzuki-Miyaura coupling is a primary method for constructing the rigid, elongated structures required for liquid crystallinity.[2] For instance, coupling of 1-bromo-2,3-difluoro-4-propoxybenzene with a cyanophenylboronic acid derivative would yield a fluorinated cyanobiphenyl, a class of compounds known for their use in display technologies.
Relevance in Medicinal Chemistry and Drug Development
The 2,3-difluoro-4-alkoxybenzene motif is a valuable pharmacophore. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate the pKa of nearby functional groups, thereby improving pharmacokinetic properties. The propoxy group can be varied to optimize lipophilicity and target engagement. The Buchwald-Hartwig amination of 1-bromo-2,3-difluoro-4-propoxybenzene provides a direct route to a diverse library of N-aryl compounds for screening in drug discovery programs.
Conclusion
1-Bromo-2,3-difluoro-4-propoxybenzene is a highly versatile and valuable building block for organic synthesis. Its unique combination of a reactive bromine handle, electron-withdrawing fluorine atoms, and a tunable propoxy group makes it an ideal starting material for the synthesis of complex molecules in medicinal chemistry and materials science. The representative protocols provided for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination demonstrate its utility in the construction of key C-C and C-N bonds, opening up a wide range of synthetic possibilities for researchers and drug development professionals.
References
- Amatore, C., & Pflüger, F. (1990). Organometallics, 9, 2276.
- Bolton, R., & Owen, E. S. E. (1990). J. Fluor. Chem., 46, 393-406.
-
Buck, E., & Song, Z. J. (n.d.). Benzene, 1-methoxy-2-(4-methoxyphenoxy)-. Organic Syntheses Procedure. Retrieved from [Link]
- Cava, M. P., et al. (1973). J. Org. Chem., 38(13), 2394-2397.
- Felpin, F. -X., Ayad, T., & Mitra, S. (2006). Eur. J. Org. Chem., 2006, 2679.
- Fujifilm Corp. (2025). Liquid crystal composition, optically anisotropic film, optical film, polarizing plate, image display apparatus, and polymerizable compound. U.S.
- Miyaura, N., & Suzuki, A. (1995). Chemical Reviews, 95(7), 2457–2483.
- Roe, A., & Little, W. F. (1955). J. Org. Chem., 20, 1577-1590.
-
Rutherford, K. G., & Redmond, W. (n.d.). 1-bromo-2-fluorobenzene. Organic Syntheses Procedure. Retrieved from [Link]
- Simeone, J. P., & Sowa Jr., J. R. (2007). Tetrahedron, 63, 12646-12654.
- Stille, J. K., & Lau, K. S. Y. (1977). Acc. Chem. Res., 10, 434–442.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid crystal composition, optically anisotropic film, optical film, polarizing plate, image display apparatus, and polymerizable compound - Patent US-2025243407-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-2,3-difluoro-4-propoxybenzene
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-Bromo-2,3-difluoro-4-propoxybenzene. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common experimental challenges. Our guidance is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your synthesis.
Introduction
1-Bromo-2,3-difluoro-4-propoxybenzene is a valuable building block in medicinal chemistry and materials science. The precise arrangement of its functional groups—a bromo moiety for subsequent cross-coupling reactions, two fluorine atoms that can modulate physicochemical properties, and a propoxy chain—makes it a versatile intermediate. Successful and reproducible synthesis is therefore critical. This guide will focus on the most plausible and common synthetic routes to this compound and address the potential hurdles you may encounter.
Plausible Synthetic Pathways
The synthesis of 1-Bromo-2,3-difluoro-4-propoxybenzene is most likely achieved through one of two primary pathways, starting from a suitable precursor.
Route A: Williamson Ether Synthesis
This classic and reliable method involves the O-alkylation of a phenol.[1] In this case, the starting material would be 1-bromo-2,3-difluoro-4-hydroxybenzene, which is deprotonated by a base to form a phenoxide. This nucleophilic phenoxide then reacts with a propylating agent, such as 1-bromopropane or 1-iodopropane, in an SN2 reaction.[2]
Route B: Nucleophilic Aromatic Substitution (SNAr)
An alternative approach is the nucleophilic aromatic substitution on a more electron-deficient aromatic ring.[3] This route would likely start with 1-bromo-2,3,4-trifluorobenzene. The fluorine atom at the 4-position is activated towards substitution by the electron-withdrawing effects of the other halogens. This activated position can then be targeted by a nucleophile like sodium propoxide.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of 1-Bromo-2,3-difluoro-4-propoxybenzene.
Q1: Which synthetic route, Williamson Ether Synthesis or SNAr, is preferable?
For laboratory-scale synthesis, the Williamson Ether Synthesis (Route A) is often preferred due to the generally milder conditions and the commercial availability of the phenolic precursor or its straightforward synthesis. The SNAr route (Route B) can also be highly effective, especially for larger-scale production, but may require more stringent anhydrous conditions to prevent side reactions with the highly reactive sodium propoxide.
Q2: What is the best choice of base for the Williamson Ether Synthesis of this compound?
The choice of base is critical for the efficient deprotonation of the starting phenol.
-
For routine synthesis: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are easy to handle and generally provide good to excellent yields.
-
For less reactive systems: A stronger base like sodium hydride (NaH) can be used to ensure complete deprotonation.[4] However, NaH is highly reactive and requires strict anhydrous conditions.
Q3: Which propylating agent should I use in the Williamson Ether Synthesis?
The reactivity of the propylating agent follows the trend I > Br > Cl.
-
1-Iodopropane: Is the most reactive and will allow for lower reaction temperatures and shorter reaction times.
-
1-Bromopropane: Is a good balance of reactivity and cost and is the most commonly used reagent for this type of transformation.
-
1-Propyl tosylate or mesylate: These are also excellent electrophiles for SN2 reactions and can be used if the corresponding halides are not effective.[2]
Q4: What are the ideal solvents for these reactions?
-
For Williamson Ether Synthesis: Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can accelerate the SN2 reaction.[5] Acetone can also be a suitable solvent, especially when using potassium carbonate as the base.
-
For SNAr: Anhydrous polar aprotic solvents like THF, DMF, or DMSO are necessary to ensure the solubility and reactivity of the sodium propoxide.[6]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Insufficiently strong base: The phenol is not fully deprotonated. 2. Low reaction temperature: The activation energy for the reaction is not being overcome. 3. Poor quality reagents: The base or propylating agent may have degraded. 4. Presence of water: Water can protonate the phenoxide, reducing its nucleophilicity. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Increase the reaction temperature in increments of 10-20°C. 3. Use freshly opened or purified reagents. 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of multiple byproducts | 1. Side reactions with the solvent: The base may be reacting with the solvent (e.g., DMF at high temperatures). 2. Elimination reaction: If using a secondary or sterically hindered propylating agent, elimination can compete with substitution.[7] 3. C-alkylation: The phenoxide can act as an ambident nucleophile, leading to alkylation on the aromatic ring.[7] | 1. Choose a more inert solvent like acetonitrile or toluene. 2. Ensure you are using a primary propylating agent (e.g., 1-bromopropane). 3. This is less common with electron-deficient phenols, but using less polar solvents can sometimes favor O-alkylation. |
| Difficulty in purifying the final product | 1. Unreacted starting materials: Incomplete reaction leads to a mixture of starting material and product with similar polarities. 2. Byproducts with similar properties: Side products may co-elute with the desired product during chromatography. | 1. Optimize the reaction to drive it to completion. 2. Use a different solvent system for column chromatography or consider alternative purification methods like distillation or recrystallization. |
| Reaction is exothermic and difficult to control | 1. Highly reactive reagents: Using a very strong base like NaH with a reactive electrophile can lead to a rapid exotherm. 2. Concentrated reaction mixture: High concentrations can lead to a rapid buildup of heat. | 1. Add the reagents slowly, especially at the beginning of the reaction, and use an ice bath to control the temperature. 2. Dilute the reaction mixture with more solvent. |
Experimental Protocols
Protocol A: Williamson Ether Synthesis of 1-Bromo-2,3-difluoro-4-propoxybenzene
-
To a solution of 1-bromo-2,3-difluoro-4-hydroxybenzene (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of phenol) is added potassium carbonate (1.5 eq).
-
The mixture is stirred at room temperature for 15 minutes.
-
1-Bromopropane (1.2 eq) is added dropwise to the suspension.
-
The reaction mixture is heated to 60-80°C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Protocol B: SNAr Synthesis of 1-Bromo-2,3-difluoro-4-propoxybenzene
-
To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF (10 mL/mmol of NaH) at 0°C is added propan-1-ol (1.5 eq) dropwise.
-
The mixture is stirred at room temperature for 30 minutes until hydrogen evolution ceases.
-
A solution of 1-bromo-2,3,4-trifluorobenzene (1.0 eq) in anhydrous THF (5 mL/mmol) is added dropwise at 0°C.
-
The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by GC-MS.
-
The reaction is carefully quenched by the slow addition of water at 0°C.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by flash chromatography.
Data Presentation
Table 1: Recommended Reaction Parameters for Williamson Ether Synthesis
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃, Cs₂CO₃, NaH | K₂CO₃ and Cs₂CO₃ are effective and easy to handle. NaH for complete deprotonation. |
| Solvent | Acetonitrile, DMF, Acetone | Polar aprotic solvents accelerate the SN2 reaction. |
| Propylating Agent | 1-Iodopropane, 1-Bromopropane | Higher reactivity of iodide allows for milder conditions. Bromide is a cost-effective alternative. |
| Temperature | 50-100°C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Stoichiometry | Phenol (1 eq), Base (1.5 eq), Propylating Agent (1.2 eq) | Excess base and alkylating agent drive the reaction to completion. |
Visualizations
Caption: Workflow for SNAr Synthesis.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). 18.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
ACS - American Chemical Society. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Preprints.org. (2021, February 25). Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. preprints.org [preprints.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Common side products in the synthesis of 1-Bromo-2,3-difluoro-4-propoxybenzene
Welcome to the technical support center for the synthesis of 1-bromo-2,3-difluoro-4-propoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction pathways.
Introduction to the Synthesis
The synthesis of 1-bromo-2,3-difluoro-4-propoxybenzene typically proceeds through a two-step sequence:
-
Williamson Ether Synthesis: Formation of 2,3-difluoro-4-propoxybenzene from a suitable difluorophenol precursor.
-
Electrophilic Aromatic Bromination: Introduction of the bromine atom onto the activated aromatic ring.
The order of these steps is critical, and this guide will primarily focus on the pathway involving bromination of the pre-formed ether, as the high activation of the ring at this stage presents the most significant challenges in controlling selectivity and minimizing side products.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing detailed explanations and actionable protocols.
FAQ 1: My final product is a mixture of mono- and di-brominated compounds. How can I improve the selectivity for the mono-bromo product?
Root Cause: The propoxy group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In the case of 2,3-difluoro-4-propoxybenzene, the position para to the propoxy group is blocked. The primary site of bromination is therefore at the 5-position. However, the high activation of the ring can lead to a second bromination, typically at the remaining activated ortho position.
Troubleshooting Protocol:
-
Control of Reaction Temperature: Lowering the reaction temperature can significantly enhance selectivity. Electrophilic aromatic bromination is often exothermic, and elevated temperatures can overcome the activation energy barrier for the second bromination.[1]
-
Recommendation: Perform the bromination at 0°C to -10°C.
-
-
Choice of Brominating Agent: The reactivity of the brominating agent plays a crucial role. Using a milder agent can reduce the incidence of over-bromination.
-
Stoichiometry: Precise control over the molar equivalents of the brominating agent is essential.
-
Recommendation: Use no more than 1.05 equivalents of NBS.
-
Table 1: Comparison of Brominating Agents for Selective Mono-bromination
| Brominating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Elemental Bromine (Br₂) | Lewis acid catalyst (e.g., FeBr₃), 0-25°C | High reactivity, cost-effective | Difficult to control, can lead to over-bromination, hazardous to handle |
| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) or light, 0-25°C | Milder, easier to handle, often more selective | Higher cost, can require activation |
FAQ 2: I am observing a significant amount of an impurity that appears to be the starting material, 2,3-difluoro-4-propoxybenzene, even after extending the reaction time. What could be the issue?
Root Cause: Incomplete bromination can stem from several factors, including insufficient activation of the brominating agent, deactivation of the catalyst, or issues with reagent purity.
Troubleshooting Protocol:
-
Catalyst Activity: If using a Lewis acid catalyst like FeBr₃ with elemental bromine, ensure it is anhydrous and active. Moisture can deactivate the catalyst.
-
NBS Activation: When using NBS, a proton source is often required to generate the active brominating species.
-
Recommendation: Add a catalytic amount of a strong acid, such as sulfuric acid or trifluoroacetic acid, to the reaction mixture.[3]
-
-
Purity of Starting Material: Ensure the 2,3-difluoro-4-propoxybenzene is free of any basic impurities that could quench the acid catalyst.
FAQ 3: My NMR analysis shows the presence of a compound with a cleaved propoxy group. Why is this happening and how can I prevent it?
Root Cause: While aryl ethers are generally stable, under strongly acidic conditions and at elevated temperatures, the ether linkage can be susceptible to cleavage. The Lewis acids used to catalyze bromination can also promote this side reaction.
Troubleshooting Protocol:
-
Milder Reaction Conditions: Avoid harsh Lewis acids and high temperatures.
-
Recommendation: Use NBS with a catalytic amount of a non-coordinating acid at low temperatures.
-
-
Reaction Time: Prolonged exposure to acidic conditions can increase the extent of ether cleavage. Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.
FAQ 4: I am having difficulty with the initial Williamson ether synthesis step, and my yields of 2,3-difluoro-4-propoxybenzene are low. What are the common pitfalls?
Root Cause: The Williamson ether synthesis is an SN2 reaction between an alkoxide and an alkyl halide.[4][5][6][7][8] Low yields can be due to incomplete deprotonation of the phenol, elimination side reactions of the alkyl halide, or low reactivity of the aryl halide if the synthesis is attempted in the reverse sense.
Troubleshooting Protocol:
-
Choice of Base: A sufficiently strong base is required to fully deprotonate the starting phenol.
-
Recommendation: Use a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.
-
-
Alkyl Halide: The alkyl halide should be a primary halide to favor SN2 over E2 elimination.
-
Recommendation: Use 1-bromopropane or 1-iodopropane. Avoid secondary or tertiary propyl halides.[8]
-
-
Reaction Temperature: While some heat may be necessary to drive the reaction to completion, excessive temperatures can promote elimination.
-
Recommendation: Start the reaction at room temperature and gently heat to 50-60°C if necessary, monitoring by TLC.
-
Visualizing Reaction Pathways
To better understand the formation of the desired product and potential side products, the following diagrams illustrate the key reaction mechanisms.
Caption: Electrophilic bromination pathway and over-bromination side product.
Sources
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Khan Academy [khanacademy.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Navigating Reactions with 1-Bromo-2,3-difluoro-4-propoxybenzene
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-Bromo-2,3-difluoro-4-propoxybenzene. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthetic transformations involving this versatile building block. The unique electronic and steric profile of this compound, arising from the interplay of its bromo, difluoro, and propoxy substituents, presents specific hurdles that this guide aims to help you overcome.
Understanding the Reactivity of 1-Bromo-2,3-difluoro-4-propoxybenzene
1-Bromo-2,3-difluoro-4-propoxybenzene is a valuable reagent in medicinal chemistry and materials science. Its utility stems from the presence of a reactive C-Br bond, which serves as a handle for various cross-coupling and organometallic reactions. However, the electronic effects of the substituents significantly modulate its reactivity. The two electron-withdrawing fluorine atoms at the 2- and 3-positions render the aromatic ring electron-deficient, which can influence the rates of key steps in catalytic cycles. Conversely, the electron-donating propoxy group at the 4-position can impact the overall electron density and steric accessibility of the reactive sites.
This guide is structured to address specific issues you may encounter in common synthetic applications of this compound.
I. Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are primary applications for 1-Bromo-2,3-difluoro-4-propoxybenzene. However, achieving high yields and avoiding side reactions requires careful optimization.
FAQ 1: My Suzuki-Miyaura coupling reaction with 1-Bromo-2,3-difluoro-4-propoxybenzene is sluggish or fails to go to completion. What are the likely causes and how can I troubleshoot it?
Low conversion in Suzuki-Miyaura couplings with this substrate often points to challenges in the oxidative addition or transmetalation steps of the catalytic cycle. The electron-rich nature of the aryl bromide due to the para-propoxy group can make oxidative addition more challenging compared to electron-deficient aryl bromides.[1]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: For electron-rich aryl bromides, bulky and electron-rich phosphine ligands are often necessary to promote oxidative addition.[2] Consider screening ligands such as SPhos, XPhos, or other Buchwald-type ligands. These ligands stabilize the palladium center and facilitate the oxidative addition step.[3]
-
Base Selection and Activation of Boronic Acid: The choice of base is critical for activating the boronic acid partner.[4] While common bases like Na₂CO₃ or K₂CO₃ can be effective, stronger bases like K₃PO₄ or Cs₂CO₃ may be required to facilitate the formation of the more reactive boronate species.[2][5] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
Solvent System: The solubility of all components, particularly the base and the boronate species, is crucial. A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is commonly used. If solubility is an issue, consider using a different solvent system or adding a phase-transfer catalyst.
-
Minimizing Side Reactions:
-
Protodeboronation: The boronic acid can be sensitive to hydrolysis, especially at elevated temperatures.[6] Using a slight excess of the boronic acid (1.1-1.2 equivalents) or switching to a more stable boronic ester (e.g., a pinacol ester) can mitigate this issue.
-
Homocoupling: The formation of biphenyl from the boronic acid is often promoted by the presence of oxygen.[2] Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Hydrodehalogenation: The replacement of the bromine atom with hydrogen can occur as a side reaction. This is often more prevalent with electron-rich aryl bromides.[1] Optimizing the ligand and reaction conditions can help minimize this pathway.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective Pd(0) sources. |
| Ligand | SPhos, XPhos, RuPhos (2-4 mol%) | Bulky, electron-rich ligands to facilitate oxidative addition.[3] |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equivalents) | Stronger bases to promote boronate formation.[2] |
| Solvent | Toluene/H₂O (4:1), Dioxane/H₂O (4:1) | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80-110 °C | To provide sufficient energy for the reaction to proceed. |
Diagram 1: Troubleshooting Workflow for a Failed Suzuki-Miyaura Reaction
Caption: Choice of base dictates the outcome of lithiation reactions.
III. Purification of Reaction Products
The fluorine and propoxy substituents can influence the polarity and chromatographic behavior of the reaction products, sometimes making purification challenging.
FAQ 5: I am having difficulty purifying my product, which contains a polyfluorinated biphenyl or arylamine moiety derived from 1-Bromo-2,3-difluoro-4-propoxybenzene.
The presence of multiple fluorine atoms can lead to unusual elution profiles in column chromatography.
Purification Strategies:
-
Column Chromatography:
-
Normal Phase: Standard silica gel chromatography is often effective. However, the polarity of your product might be different from what you would expect based on non-fluorinated analogs. A careful screening of solvent systems (e.g., hexanes/ethyl acetate, hexanes/dichloromethane) is recommended.
-
Reverse Phase: For highly fluorinated or nonpolar compounds, reverse-phase chromatography (e.g., C18 silica) can be a powerful alternative. [7]
-
-
Crystallization: If the product is a solid, recrystallization can be an excellent method for obtaining highly pure material. Screen a variety of solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed. [8]
References
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions of 1-Bromo-2,4-dichlorobenzene. BenchChem.
- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017).
- Competition between ortho‐directed metalation that does not (a) and does (b) result in a halogene dance clarified by pKa values, together with the yields of two products that can be derived. (n.d.).
- Buchwald–Hartwig amin
- Directed (ortho)
- Why isn't fluorine used in a Grignard reagent?. (2021). Quora.
- Why don't Alkyl Fluorides form Grignard Reagents. (2023). Chemistry Stack Exchange.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Directed Metalation: A Survival Guide. (n.d.). Baran Lab.
- Ni-Catalyzed cross-coupling of aryl thioethers with alkyl Grignard reagents via C–S bond cleavage. (n.d.).
- Buchwald-Hartwig Amin
- Mechanism of Grignard Reagent Formation.
- Recent Advances in C–O Bond Cleavage of Aryl, Vinyl, and Benzylic Ethers. (n.d.).
- The Role of the Base in Buchwald-Hartwig Amination. (n.d.).
- Development of N-F fluorinating agents and their fluorinations: Historical perspective. (n.d.). PMC.
- Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Comput
- BenchChem. (2025). Technical Support Center: Optimizing Reactions with 1-Bromo-2,4-dichlorobenzene. BenchChem.
- Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel C
- Purification Strategies for Combinatorial and Parallel Chemistry. (n.d.). PubMed.
- BenchChem. (2025). Troubleshooting low conversion rates in 1-Bromo-1-butene cross-coupling. BenchChem.
- Ether. (n.d.). Wikipedia.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Treatment Mitigation Strategies for Poly- and Perfluorinated Chemicals. (2014).
- Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. (n.d.).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Preparation of fluorinated arenes using the turbo‐Grignard reagent 27. (n.d.).
- Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (n.d.).
- From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024).
- Unusual reactions of Grignard reagents toward fluoroalkylated esters. (n.d.).
- Purification of Polybromin
- Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a. (n.d.).
- Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. (2022). PMC - NIH.
- The Suzuki Reaction. (n.d.). Chem 115 Myers.
- How to approach choosing reaction conditions for Suzuki?. (2024). r/Chempros - Reddit.
- Strategies for the Biodegradation of Polyfluorin
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017).
- Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH.
- Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. (n.d.). PubMed Central.
- Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved |ChemOrgChem. (n.d.). YouTube.
- Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. (n.d.).
- B-Alkyl Suzuki Couplings. (2005). Macmillan Group.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-Bromo-2,3-difluoro-4-propoxybenzene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Bromo-2,3-difluoro-4-propoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction conditions, and ultimately improve product yield. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely used method for forming the ether linkage.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format. We delve into the root causes of these issues and provide actionable solutions grounded in chemical principles.
Q1: My reaction yield is disappointingly low (<60%). What are the most likely causes and how can I address them?
A low yield in the Williamson ether synthesis of this target molecule typically points to one of several key areas: incomplete deprotonation of the starting phenol, competing side reactions, or suboptimal reaction conditions. Let's break down each possibility.
Cause 1: Incomplete Deprotonation of 4-Bromo-2,3-difluorophenol
The cornerstone of this synthesis is the quantitative conversion of the starting phenol into its corresponding phenoxide salt. The phenoxide is the active nucleophile that attacks the propyl halide. Incomplete deprotonation leaves unreacted, weakly nucleophilic phenol in the mixture, drastically reducing the reaction rate and overall yield.
-
Scientific Rationale: The Williamson ether synthesis is an S_N2 reaction where an alkoxide or phenoxide acts as the nucleophile.[1][2][3] The acidity of the phenol must be overcome by a sufficiently strong base to generate the nucleophilic phenoxide in high concentration.
-
Solutions:
-
Base Selection: Ensure your base is strong enough. While potassium carbonate (K₂CO₃) is a common and effective choice in a suitable solvent, sodium hydride (NaH) is significantly stronger and will deprotonate the phenol irreversibly, driving the reaction forward.[1]
-
Anhydrous Conditions: Water can consume the base and protonate the newly formed phenoxide, quenching the reaction.[4] Ensure all glassware is oven-dried, and use anhydrous solvents, especially when working with highly reactive bases like NaH.
-
Cause 2: Competing E2 Elimination Side Reaction
While the desired reaction is S_N2 substitution on the propyl halide, the phenoxide is also a strong base that can promote an E2 elimination reaction, converting the propyl halide into propene gas.[5][6]
-
Scientific Rationale: S_N2 and E2 are competing pathways.[1][7] Higher temperatures generally favor the elimination reaction, which has a higher activation energy.[6]
-
Solutions:
-
Temperature Control: Avoid excessive heat. Williamson ether syntheses are typically effective at moderate temperatures (50-100 °C).[2][6] Start with a lower temperature (e.g., 60 °C) and monitor the reaction by TLC. Only increase the temperature if the reaction is sluggish.
-
Substrate Choice: This is less of an issue with 1-bromopropane (a primary halide), which strongly favors the S_N2 pathway.[2][5] If you were using a secondary halide (e.g., 2-bromopropane), the risk of elimination would be much higher.[1][8]
-
Cause 3: Suboptimal Solvent Choice
The solvent has a profound impact on the reaction rate by influencing the reactivity of the nucleophile.
-
Scientific Rationale: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are ideal.[2][5] They effectively solvate the cation (e.g., K⁺ or Na⁺) while leaving the phenoxide anion "naked" and highly nucleophilic. Protic solvents (like ethanol or water) will form hydrogen bonds with the phenoxide, solvating it and reducing its nucleophilicity.[2][6]
-
Solution: Switch to a high-quality, anhydrous polar aprotic solvent. DMF is an excellent and common choice for this reaction.
A summary of potential solutions for low yield is presented in the table below.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete deprotonation of phenol. | Use a stronger base (e.g., NaH) or ensure base stoichiometry is at least 1.1 equivalents. Maintain strictly anhydrous conditions. |
| E2 Elimination of propyl halide. | Lower the reaction temperature. Monitor the reaction and apply heat judiciously. Stick to primary propyl halides. | |
| Poor solvent choice. | Use a polar aprotic solvent like anhydrous DMF, acetonitrile, or DMSO. | |
| Insufficient reaction time. | Monitor the reaction to completion using TLC (typically 2-8 hours). |
Q2: My TLC plate shows the consumption of my starting phenol, but there are multiple new spots, and the desired product spot is weak. What's happening?
This indicates that while your phenol is reacting, it's participating in undesired side reactions.
Cause 1: C-Alkylation
The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the activated carbons on the aromatic ring (ortho and para positions). While O-alkylation is thermodynamically favored and desired, C-alkylation can compete under certain conditions.[2]
-
Scientific Rationale: The reaction conditions dictate the ratio of O- vs. C-alkylation. Factors like the solvent, counter-ion, and temperature can influence the site of attack.
-
Solution: Favoring O-alkylation is typically achieved by using the conditions already described as optimal for the S_N2 reaction: a polar aprotic solvent. This solvent choice enhances the reactivity of the oxygen anion, promoting the desired pathway.
Cause 2: Impurities in Starting Materials
If your 1-bromopropane contains impurities like 2-bromopropane, you may see byproducts from the reaction of the secondary halide. Similarly, impurities in the starting phenol can lead to other unwanted products.
-
Solution: Verify the purity of your starting materials using techniques like NMR or GC-MS before beginning the synthesis. Purify them if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the best combination of base and solvent for this synthesis to maximize yield?
For laboratory-scale synthesis focused on high yield, the combination of Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is often considered the gold standard.
-
NaH: As a non-nucleophilic, exceptionally strong base, it quantitatively and irreversibly deprotonates the phenol. The only byproduct is hydrogen gas, which evolves from the reaction, driving the equilibrium to completion.[1]
-
Anhydrous DMF/THF: These polar aprotic solvents ensure the resulting phenoxide is highly reactive.[1][2]
For larger-scale or industrial applications where cost and handling are major concerns, Potassium Carbonate (K₂CO₃) in DMF or acetonitrile is a very common and effective alternative. It is less hazardous than NaH and often provides excellent yields, although it may require slightly higher temperatures or longer reaction times.
Q2: Should I use 1-chloropropane, 1-bromopropane, or 1-iodopropane?
The choice of alkyl halide affects the reaction rate based on the leaving group ability of the halide.
-
Reactivity Order: I⁻ > Br⁻ > Cl⁻.
-
1-Iodopropane: Will react the fastest, allowing for milder conditions (lower temperature or shorter time). However, it is the most expensive and can be less stable.
-
1-Bromopropane: Offers the best balance of high reactivity and moderate cost, making it the most common choice for this synthesis.
-
1-Chloropropane: Is the least reactive and will likely require more forcing conditions (higher temperature, longer time), which can increase the chance of side reactions.
Recommendation: 1-Bromopropane is the most practical and efficient choice for general use.
Q3: How do I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Prepare your TLC plate: Use a silica gel plate.
-
Spotting:
-
Lane 1: A solution of your starting material, 4-bromo-2,3-difluorophenol.
-
Lane 2: A co-spot (a mixture of your starting material and the reaction mixture).
-
Lane 3: The reaction mixture.
-
-
Eluent: A non-polar solvent system like 4:1 Hexanes:Ethyl Acetate is a good starting point. Adjust polarity as needed.
-
Analysis: The product, 1-Bromo-2,3-difluoro-4-propoxybenzene, is an ether and will be significantly less polar than the starting phenol (which has a free -OH group). Therefore, the product spot will have a higher R_f value (it will travel further up the plate) than the starting material spot. The reaction is complete when the starting material spot in Lane 3 has completely disappeared.
Optimized Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis.
Protocol 1: High-Yield Synthesis using K₂CO₃ in DMF
This is a reliable and commonly used procedure.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2,3-difluorophenol (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and anhydrous N,N-Dimethylformamide (DMF, 5-10 mL per gram of phenol).
-
Alkylation: Add 1-bromopropane (1.2 eq) to the suspension.
-
Reaction: Heat the mixture to 70-80 °C with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete in 3-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (3x the volume of DMF used).
-
Extract the aqueous phase with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers and wash with 1M NaOH (2x) to remove any unreacted phenol, followed by a water wash (1x) and a brine wash (1x).
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to obtain the pure product.
Protocol 2: Maximum Reactivity Synthesis using NaH in THF
This protocol requires strict anhydrous technique but can offer faster reaction times.
-
Preparation: To an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Phenol Addition: Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully add anhydrous Tetrahydrofuran (THF, 10 mL per gram of phenol). Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Add a solution of 4-bromo-2,3-difluorophenol (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the resulting phenoxide solution back to 0 °C and add 1-bromopropane (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature, then heat to reflux (~66 °C). Monitor by TLC. The reaction is often complete in 1-3 hours.
-
Workup & Purification: Follow the same procedure as in Protocol 1, with an initial cautious quench of any excess NaH by slowly adding isopropanol or water at 0 °C before the main aqueous workup.
Visualization of Workflows
General Synthesis Workflow
The following diagram outlines the key stages of the synthesis process from setup to final product.
Caption: Troubleshooting decision tree for low reaction yield.
References
-
askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis fo. Retrieved from askIITians. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]
-
Vedantu. (n.d.). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Retrieved from Vedantu. [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from ChemTalk. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]
-
Organic Letters. (2026, January 18). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Retrieved from ACS Publications. [Link]
-
Organic Letters. (2016, August 16). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Retrieved from ACS Publications. [Link]
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from Chemistry Steps. [Link]
-
Study.com. (n.d.). Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Retrieved from Study.com. [Link]
-
ResearchGate. (2021, July 1). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. Retrieved from ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. Illustrate with examples the limitations of Williamsons class 12 chemistry CBSE [vedantu.com]
Preventing decomposition of 1-Bromo-2,3-difluoro-4-propoxybenzene
<Technical Support Center: 1-Bromo-2,3-difluoro-4-propoxybenzene
A Guide to Preventing and Troubleshooting Decomposition
Welcome to the technical support guide for 1-Bromo-2,3-difluoro-4-propoxybenzene. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. As a specialized aromatic building block, maintaining its structural integrity is paramount for achieving reliable and reproducible experimental outcomes. This guide provides in-depth, experience-driven advice to help you understand potential decomposition pathways, implement effective preventative measures, and troubleshoot stability issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of 1-Bromo-2,3-difluoro-4-propoxybenzene.
Q1: My sample of 1-Bromo-2,3-difluoro-4-propoxybenzene has developed a yellow or brownish tint. What is causing this discoloration?
Discoloration is a primary visual indicator of chemical decomposition. For this specific molecule, the color change is likely due to the formation of trace amounts of colored byproducts from one or more degradation pathways. The two most probable causes are:
-
Photodecomposition: Aryl halides, particularly aryl bromides, are susceptible to cleavage of the carbon-bromine (C-Br) bond when exposed to light, especially UV radiation. This process can generate radical species that lead to the formation of colored polymeric or oxidized materials.[1][2]
-
Oxidation/Peroxide Formation: The propoxy group, being an ether, is susceptible to autoxidation in the presence of atmospheric oxygen, a process that is often catalyzed by light and heat.[3] This can lead to the formation of hydroperoxides, which can themselves be unstable and can also promote further degradation and discoloration of the compound.[4]
Immediate Action: If you observe discoloration, it is crucial to re-analyze the purity of the material before use. A discolored sample should be considered suspect and may compromise your experimental results.
Q2: What are the primary chemical pathways through which 1-Bromo-2,3-difluoro-4-propoxybenzene can decompose?
Understanding the potential decomposition mechanisms is key to preventing them. The structure of this molecule contains several reactive sites.
-
Pathway A: Photolytic C-Br Bond Cleavage: The C-Br bond is the most labile covalent bond in the molecule under photolytic conditions. Visible light can induce the reduction of aryl halides to form highly reactive aryl radicals.[1] These radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction from a solvent or dimerization, leading to impurities.
-
Pathway B: Hydrolysis of the Ether Linkage: While ethers are generally stable, the propoxy group can undergo acid-catalyzed hydrolysis, especially in the presence of moisture and acidic impurities.[5][6] This would cleave the ether bond to yield 1-bromo-2,3-difluorophenol and propanol. This is less common under standard storage conditions but can be a concern in protic or acidic reaction media.
-
Pathway C: Peroxide Formation: The ether linkage is prone to free-radical autoxidation upon exposure to oxygen.[4] This reaction proceeds via a radical chain mechanism at the carbon atom adjacent to the ether oxygen, forming hydroperoxides. These peroxides are often unstable and can be hazardous, especially upon heating or concentration.
-
Pathway D: Nucleophilic Aromatic Substitution: Although the aromatic ring is deactivated by the fluorine atoms, strong nucleophiles could potentially displace the bromine or one of the fluorine atoms under specific reaction conditions, leading to undesired byproducts. This is more of a concern during a chemical reaction rather than during storage.
A visual representation of the primary decomposition pathways is provided below.
Caption: Potential decomposition pathways for 1-Bromo-2,3-difluoro-4-propoxybenzene.
Q3: What are the ideal storage and handling conditions to maximize the shelf-life of this compound?
To mitigate the decomposition risks, stringent storage and handling protocols are essential. Many organic materials can degrade over time due to exposure to oxygen or moisture, and these reactions can be accelerated by light or higher temperatures.[7]
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation and peroxide formation.[8] |
| Temperature | Store at 2-8°C (refrigerated). | Slows down the rate of all potential decomposition reactions. |
| Light | Store in an amber or opaque vial. | Protects against photolytic cleavage of the C-Br bond.[7] |
| Moisture | Ensure the container is tightly sealed. Use desiccants if necessary. | Prevents hydrolysis of the ether linkage. |
| Container | Use the original manufacturer's container. If aliquoting, use clean, dry glass vials with tight-fitting caps. | Avoids cross-contamination and ensures a proper seal. |
Best Practice: For long-term storage, it is recommended to use a glovebox or Schlenk line to aliquot the compound into smaller, single-use vials under an inert atmosphere.[9][10] This minimizes repeated exposure of the bulk material to air and moisture.
Q4: How can I check the purity of my sample and identify potential degradation products?
Regular purity assessment is a critical component of quality control. Several analytical techniques are suitable for this purpose.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method. It can separate volatile impurities from the main compound and provide mass spectral data to help identify their structures.
-
High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities. A suitable method would likely use a C18 column with a water/acetonitrile or water/methanol mobile phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be very informative. The appearance of new signals or changes in the integration of existing signals can indicate the presence of impurities. For example, the hydrolysis product (1-bromo-2,3-difluorophenol) would show a characteristic phenolic -OH peak in the ¹H NMR spectrum.
The standard for the analysis of organohalogens is typically gas chromatography (GC) with a suitable detector like a mass spectrometer (MS) or an electron capture detector (ECD).[11]
Experimental Protocols
Protocol 1: Inert Atmosphere Handling for Experimental Use
This protocol describes the transfer of the compound from its storage bottle to a reaction vessel using a Schlenk line.
-
Preparation: Place the reaction vessel and the bottle of 1-Bromo-2,3-difluoro-4-propoxybenzene in a desiccator to come to room temperature.
-
Glassware Assembly: Assemble the reaction glassware and flame-dry it under vacuum. Allow it to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).[10]
-
Inert Gas Flow: Ensure a steady, gentle flow of inert gas is maintained through the Schlenk line, vented through an oil bubbler.[12]
-
Transfer: Briefly remove the septum from the reaction flask and quickly add the required amount of the compound against a positive flow of inert gas. If the compound is a liquid, use a clean, dry syringe that has been flushed with inert gas.
-
Resealing: Immediately reseal the reaction vessel and the storage bottle. Purge the headspace of the storage bottle with inert gas before tightening the cap and wrapping it with parafilm.
-
Storage: Return the main container to the recommended refrigerated storage conditions.
Protocol 2: Qualitative Test for Peroxides
Ethers are known to form explosive peroxides when exposed to air and light.[13] It is crucial to test for the presence of peroxides before distilling or concentrating any ether-containing compound.
-
Sample Preparation: In a clean glass test tube, add 1-2 mL of the 1-Bromo-2,3-difluoro-4-propoxybenzene sample.
-
Reagent Addition: Add an equal volume of glacial acetic acid, followed by approximately 0.1 g of sodium iodide or potassium iodide crystals.[3]
-
Observation: Gently swirl the mixture.
-
Negative Result: No color change.
-
Positive Result: A yellow color indicates the presence of peroxides. A brown color indicates a high and potentially dangerous concentration of peroxides.[3]
-
-
Confirmation (Optional): For faint yellow colors, add one drop of a saturated aqueous starch solution. The formation of a blue or purple color confirms the presence of iodine, and thus peroxides.
WARNING: Do not distill or heat any sample that tests positive for peroxides. Contact your institution's Environmental Health and Safety (EHS) office for guidance on peroxide removal or disposal.
Troubleshooting Workflow
If you suspect your sample has degraded, follow this logical workflow to diagnose and address the issue.
Caption: A step-by-step workflow for troubleshooting the stability of your compound.
References
-
Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1, 238-240. Retrieved from [Link]
-
Cochran, J. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. American Laboratory. Retrieved from [Link]
-
Kovach, I. M., & Kovi, R. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). Different reaction conditions for hydrolysis of ethers and epoxides. Retrieved from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Scientific Research Publishing. Retrieved from [Link]
-
ResearchGate. (2010). Photobiodegradation of halogenated aromatic pollutants. Retrieved from [Link]
-
Bachas-Daunert, P. G., Sellers, Z. P., & Wei, Y. (2009). Detection of halogenated organic compounds using immobilized thermophilic dehalogenase. Analytical and Bioanalytical Chemistry, 395(4), 1173-8. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). Hydrolysis of Simple Aromatic Esters and Carbonates. Retrieved from [Link]
-
National Institutes of Health. (2016). The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Benzene, propoxy-. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Analytical Methods. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. PMC. Retrieved from [Link]
-
Vanderbilt University. (n.d.). PEROXIDE FORMING CHEMICALS: Managing, Retention, and Storage. Retrieved from [Link]
-
Amanote Research. (n.d.). Photobiodegradation of Halogenated Aromatic Pollutants. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2019). Peroxide Forming Solvents. Retrieved from [Link]
-
American Chemical Society Publications. (2013). Visible-Light Photoredox in Homolytic Aromatic Substitution: Direct Arylation of Arenes with Aryl Halides. Organic Letters. Retrieved from [Link]
Sources
- 1. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. vumc.org [vumc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. ossila.com [ossila.com]
- 8. ossila.com [ossila.com]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Analytical Methods for 1-Bromo-2,3-difluoro-4-propoxybenzene
Welcome to the technical support center for the analysis of 1-Bromo-2,3-difluoro-4-propoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions (FAQs) related to the detection of impurities in this compound. Our goal is to equip you with the scientific understanding and practical guidance necessary to overcome common analytical challenges.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of 1-Bromo-2,3-difluoro-4-propoxybenzene and its impurities. The question-and-answer format is designed to help you quickly identify and resolve experimental problems.
High-Performance Liquid Chromatography (HPLC) Issues
Question: I am observing poor peak shape (tailing or fronting) for the main component and its impurities in my reverse-phase HPLC analysis. What are the likely causes and how can I fix this?
Answer:
Poor peak shape in HPLC is a common issue that can often be resolved by systematically investigating several potential causes.
Potential Causes & Solutions:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.[1]
-
Solution: Reduce the sample concentration and/or the injection volume. A good starting point is to prepare a dilution series to find the optimal concentration that gives a symmetrical peak.
-
-
Inappropriate Mobile Phase pH: For ionizable compounds, the mobile phase pH can significantly impact peak shape. Although 1-Bromo-2,3-difluoro-4-propoxybenzene is not readily ionizable, some impurities might be.
-
Solution: If you suspect acidic or basic impurities, try adjusting the mobile phase pH. A small amount of a modifier like formic acid or trifluoroacetic acid (for acidic mobile phases) or ammonia (for basic mobile phases) can improve peak shape.
-
-
Secondary Interactions with the Stationary Phase: Peak tailing can occur due to interactions between the analyte and active sites on the silica packing material of the column.
-
Solution: Use a high-purity, end-capped C18 column. Adding a competitive base (e.g., a small amount of triethylamine) to the mobile phase can also help to mask these active sites.
-
-
Column Degradation: Over time, columns can degrade, leading to poor performance.[1]
-
Solution: Try flushing the column with a strong solvent (e.g., isopropanol) to remove contaminants. If performance does not improve, the column may need to be replaced.[2]
-
Question: My retention times are shifting between injections. What could be causing this instability?
Answer:
Retention time instability can compromise the reliability of your analytical method.[3] The following are common causes and their solutions:
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inadequate Column Equilibration | The column chemistry has not reached a steady state with the mobile phase before injection. | Ensure the column is equilibrated with the mobile phase for a sufficient amount of time (typically 10-15 column volumes) before the first injection and between gradient runs. |
| Mobile Phase Composition Changes | Inconsistent mobile phase preparation or evaporation of the more volatile solvent component can alter the elution strength. | Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation. If using a gradient, ensure the pump is mixing the solvents accurately.[3] |
| Pump Malfunction | Issues with the HPLC pump, such as worn seals or check valve problems, can lead to inconsistent flow rates.[3] | Check for pressure fluctuations. If observed, prime the pump to remove air bubbles and inspect seals and check valves for wear.[3] |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times, especially if a column oven is not used. | Use a column oven to maintain a constant temperature for the analytical column. |
Gas Chromatography (GC) Issues
Question: I am not detecting any peaks, or the peaks are very small, when analyzing for volatile impurities. What should I check?
Answer:
The absence or weakness of peaks in a GC analysis can be due to a variety of factors, from sample preparation to instrument settings.
Potential Causes & Solutions:
-
Inlet Temperature Too Low: Volatile impurities may not be efficiently vaporized in the inlet.
-
Solution: Increase the inlet temperature. A good starting point is 250 °C, but this may need to be optimized based on the boiling points of the expected impurities.
-
-
Improper Column Selection: The stationary phase of the GC column may not be suitable for the analytes.
-
Solution: For a compound like 1-Bromo-2,3-difluoro-4-propoxybenzene and its likely impurities, a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a good starting point.
-
-
Detector Issues (e.g., FID, ECD): The detector may not be sensitive enough or may not be functioning correctly.
-
Solution: For halogenated compounds, an Electron Capture Detector (ECD) can provide higher sensitivity than a Flame Ionization Detector (FID).[4] Ensure the detector is at the correct temperature and that gas flows are optimal.
-
-
Sample Degradation: The analytes may be degrading in the hot inlet.
-
Solution: Try using a lower inlet temperature or a gentler injection technique like splitless injection.
-
Impurity Identification (Mass Spectrometry)
Question: I have an unknown peak in my chromatogram. How can I identify it?
Answer:
Identifying unknown impurities is a critical step in pharmaceutical analysis.[5] A combination of chromatographic and spectroscopic techniques is often required.
Workflow for Impurity Identification:
Sources
Workup procedures for reactions containing 1-Bromo-2,3-difluoro-4-propoxybenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for 1-Bromo-2,3-difluoro-4-propoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the workup and purification of reactions involving this versatile synthetic intermediate. We have structured this center in a question-and-answer format to directly address common challenges and provide troubleshooting strategies grounded in chemical principles.
Safety First: Handling and Disposal
Before commencing any experimental work, it is critical to be aware of the safety protocols associated with 1-Bromo-2,3-difluoro-4-propoxybenzene and its potential reaction byproducts.
Q: What are the primary hazards associated with 1-Bromo-2,3-difluoro-4-propoxybenzene and its derivatives?
A: While specific toxicological data for this exact molecule is limited, its structure as a halogenated aromatic compound warrants careful handling. Similar compounds, like 1-bromo-2,4-difluorobenzene, are classified as flammable liquids and cause skin, eye, and respiratory irritation[1]. Thermal decomposition can release hazardous gases such as carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride[2][3].
Core Safety Recommendations:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood. Ensure an eyewash station and safety shower are readily accessible[4].
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, a face shield, nitrile or neoprene gloves, and a lab coat[2][4].
-
Fire Safety: Keep away from heat, sparks, and open flames. Use carbon dioxide, dry chemical, or foam extinguishers for fires[3].
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour into drains[2].
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the properties and handling of 1-Bromo-2,3-difluoro-4-propoxybenzene during reaction workups.
Q: What physical properties of 1-Bromo-2,3-difluoro-4-propoxybenzene are most relevant for designing an effective extraction protocol?
A: The key is its expected high lipophilicity and density. As a substituted brominated benzene, it is practically insoluble in water and soluble in common organic solvents like diethyl ether, ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF)[5]. Its density is expected to be significantly greater than water (for comparison, 1-bromo-2,4-difluorobenzene has a density of 1.708 g/mL). This means that during an extraction with a solvent like DCM, the organic layer will be the bottom layer. When using less dense solvents like diethyl ether or ethyl acetate, the organic layer will be on top.
Q: How do the fluorine and propoxy substituents influence the workup procedure?
A: The two electron-withdrawing fluorine atoms and the electron-donating propoxy group create a specific electronic profile.
-
Increased Polarity of C-F Bonds: While the molecule is overall nonpolar, the C-F bonds are highly polarized. This can sometimes lead to stronger interactions with polar impurities or silica gel during chromatography.
-
Potential for C-F Bond Cleavage: Under harsh conditions, particularly with strong organometallic reagents or certain metal catalysts at high temperatures, the highly stable C-F bond can be cleaved[6][7][8]. This is a rare side reaction but can lead to complex impurity profiles.
-
Ether Linkage Stability: The propoxy group's ether linkage is generally stable to standard basic and mildly acidic workup conditions. However, it is susceptible to cleavage by strong acids (e.g., HBr, HI). Therefore, strongly acidic aqueous washes should be avoided if the propoxy group needs to be preserved.
Q: Which analytical techniques are best for monitoring reaction completion and purity during the workup?
A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of the starting material and the appearance of the product. Use a UV lamp for visualization, as the aromatic ring will be UV-active.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, confirming the mass of the desired product and helping to identify major byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It can be very effective for identifying low molecular weight byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR of the crude product after initial workup can provide a clear picture of the product-to-byproduct ratio and guide the purification strategy.
Troubleshooting Guide: Common Reaction Workups
This section provides solutions to specific problems encountered during the workup of common reactions utilizing 1-Bromo-2,3-difluoro-4-propoxybenzene.
Scenario 1: Grignard Reaction Workup
The formation of an organometallic species like a Grignard reagent is a primary use for this aryl bromide. The workup is critical for success.
Q: My Grignard reaction with 1-Bromo-2,3-difluoro-4-propoxybenzene is sluggish or fails to initiate. What went wrong?
A: This is a classic issue in Grignard synthesis. The primary culprit is almost always the presence of water or an oxidized magnesium surface.
-
Causality: Grignard reagents are potent bases and will react with even trace amounts of water, quenching the reagent as it forms[9][10]. The magnesium surface is typically coated with a passivating layer of MgO, which prevents the reaction[11].
-
Solution:
-
Rigorous Drying: Ensure all glassware is oven-dried overnight and assembled hot under an inert atmosphere (Nitrogen or Argon). Use anhydrous ether or THF, preferably freshly distilled or from a solvent purification system.
-
Magnesium Activation: Activate the magnesium turnings. Common methods include crushing the turnings in the flask (under inert gas), adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane[11]. The appearance of bubbles (ethylene) indicates the activation with 1,2-dibromoethane is working[11].
-
Q: After quenching my Grignard reaction, the main impurity is a nonpolar compound that co-elutes with my product. What is it and how can I remove it?
A: The most likely impurity is a biphenyl species, formed from a Wurtz-type coupling reaction between the Grignard reagent and unreacted 1-Bromo-2,3-difluoro-4-propoxybenzene[12][13].
-
Causality: This side reaction is favored at higher temperatures and concentrations[12].
-
Solution:
-
Reaction Control: Add the aryl bromide slowly to the magnesium suspension to maintain a low concentration and control the exotherm.
-
Purification Strategy: Biphenyl impurities are often less polar than the desired alcohol product. Purification can be achieved by:
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) is often effective.
-
Trituration: Washing the crude solid with a cold, nonpolar solvent like petroleum ether or hexane can remove the more soluble biphenyl impurity[12].
-
Chromatography: Careful column chromatography with a shallow solvent gradient can resolve the product from the biphenyl byproduct.
-
-
Q: My yield is very low, and I isolated mostly 2,3-difluoro-4-propoxybenzene (the protonated starting material). Why?
A: This indicates that your Grignard reagent formed but was subsequently quenched by a proton source before or during the addition of your electrophile.
-
Causality: The Grignard reagent is a strong base and will be rapidly protonated by water, alcohols, or even acidic protons on other starting materials[9][14].
-
Solution:
-
Check for Hidden Proton Sources: Ensure your electrophile is anhydrous. If the electrophile has acidic protons (e.g., a terminal alkyne), a second equivalent of the Grignard reagent will be consumed in an acid-base reaction.
-
Proper Quenching: The standard quench involves slowly adding the reaction mixture to a cold, dilute acidic solution (e.g., saturated aqueous NH₄Cl or 1M HCl)[15]. Do not add water directly to the Grignard reaction, as this can be highly exothermic and violent. The acidic workup is necessary to protonate the intermediate alkoxide to form the final alcohol product[16].
-
Scenario 2: Lithium-Halogen Exchange Workup
Lithium-halogen exchange using reagents like n-BuLi or t-BuLi is a powerful method to generate an aryllithium species, often at very low temperatures.
Q: I performed a lithium-halogen exchange at -78 °C, added my electrophile, and upon workup, I only recovered the starting material and/or the protonated version (2,3-difluoro-4-propoxybenzene). What is the likely cause?
A: This points to either an incomplete exchange reaction or premature quenching of the highly reactive aryllithium intermediate.
-
Causality: Lithium-halogen exchange is extremely fast but requires stringent anhydrous and low-temperature conditions[17]. Aryllithium reagents are even stronger bases than Grignard reagents and will react instantly with any available proton source.
-
Solution:
-
Temperature Control: Maintain the temperature below -60 °C throughout the addition of the alkyllithium reagent and the electrophile[18].
-
Solvent Purity: THF must be rigorously dried. Trace water in the solvent is a common cause of failure.
-
Quenching Technique: When quenching the reaction, use a saturated aqueous solution of ammonium chloride (NH₄Cl)[19]. Adding aqueous acid directly to the cold reaction can be problematic as it may freeze before it can effectively quench the reaction[20]. A better method is to add the quenching solution while the reaction is still cold.
-
Scenario 3: Suzuki Coupling Workup
Suzuki-Miyaura coupling is a common C-C bond-forming reaction using a palladium catalyst to couple the aryl bromide with a boronic acid or ester.
Q: How can I effectively remove palladium residues from my product? My final compound has a dark, metallic tint.
A: Palladium residues are a common issue in cross-coupling reactions.
-
Causality: The palladium catalyst can precipitate as palladium black or remain coordinated to the product or impurities.
-
Solution:
-
Filtration: After the reaction, filter the cooled mixture through a pad of Celite® to remove the bulk of the precipitated palladium[21].
-
Aqueous Washes: Washing the organic layer with an aqueous solution of thiourea or sodium sulfide can help to sequester residual palladium. A simple wash with saturated NH₄Cl can also be effective[19][22].
-
Charcoal Treatment: Stirring the crude product in a suitable solvent with activated charcoal for a short period can adsorb palladium residues, followed by filtration.
-
Specialized Scavengers: Commercial silica-based metal scavengers can be used for high-purity requirements.
-
Q: I'm struggling to remove unreacted boronic acid and its byproducts (boroxines) during the workup.
A: Boronic acids and their dehydration-trimerization products (boroxines) can be tricky to remove due to their varying polarities.
-
Causality: Boronic acids are polar and can be water-soluble, but they can also contaminate the organic layer, sometimes forming emulsions.
-
Solution:
-
Basic Wash: Perform an aqueous wash with a mild base like 1M NaOH or K₂CO₃. This deprotonates the boronic acid to form a water-soluble boronate salt, which partitions into the aqueous layer[23]. Be cautious if your product is base-sensitive.
-
Oxidative Workup: A wash with an oxidizing agent like aqueous hydrogen peroxide can convert the boronic acid to a phenol, which can then be removed with a basic wash. This method is only suitable if your desired product is stable to oxidation.
-
Solvent Swaps: Some boron compounds can be removed by repeatedly concentrating the reaction mixture from methanol, which forms the volatile trimethyl borate[19].
-
Standardized Workup Protocols
Protocol 1: General Aqueous Workup for Suzuki Coupling
-
Cooling & Filtration: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an appropriate organic solvent such as ethyl acetate or toluene (10 volumes).
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
1 M aqueous K₂CO₃ solution (2 x 5 volumes) to remove boronic acid residues[23].
-
Water (1 x 5 volumes).
-
Saturated aqueous NaCl (brine) (1 x 5 volumes) to break emulsions and remove residual water.
-
-
Drying & Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography or recrystallization.
Protocol 2: Workup for Grignard Reaction
-
Prepare Quenching Solution: In a separate flask, prepare a cold (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl) (approx. 10 volumes relative to the reaction solvent).
-
Quenching: Slowly and carefully transfer the Grignard reaction mixture via cannula or dropping funnel into the vigorously stirring NH₄Cl solution. Monitor for any exotherm.
-
Extraction: Once the quench is complete and all solids have dissolved, transfer the mixture to a separatory funnel. If the product is in an ether/THF layer, add more diethyl ether or ethyl acetate to fully extract the product.
-
Separation: Separate the layers. Extract the aqueous layer again with the organic solvent (2 x 5 volumes).
-
Washing: Combine the organic layers and wash with:
-
Water (1 x 5 volumes).
-
Saturated aqueous NaCl (brine) (1 x 5 volumes).
-
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Proceed with purification, typically column chromatography or recrystallization, to remove biphenyl and other byproducts.
Visualized Workflows
General Workup and Purification Workflow
This diagram illustrates the standard sequence of steps following a typical organic reaction.
Caption: Standard workflow for reaction workup and product isolation.
Troubleshooting a Failed Grignard Reaction
This decision tree helps diagnose common failures in Grignard reagent formation.
Caption: Decision tree for troubleshooting Grignard reaction initiation.
References
-
Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Chemical Science (RSC Publishing). 6
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. 2
-
1 - SAFETY DATA SHEET. Fisher Scientific. 3
-
(PDF) Fluorine Extraction from Organofluorine Molecules to Make Fluorinated Clusters in Yttrium MOFs. ResearchGate. 7
-
The Grignard Reaction (Experiment). Chemistry LibreTexts.
-
1-BROMO-4-FLUOROBENZENE. Sdfine.
-
Process For The Preparation Of Fluorinated Aromatic Compounds. Quick Company. 23
-
Hydrolysis Grignard Reactions and Reduction. Bartleby.com. 16
-
SAFETY DATA SHEET. Thermo Fisher Scientific. 4
-
Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. PMC - NIH.
-
What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol? Homework.Study.com.
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. 19
-
An introduction to Grignard reagents. Chemguide.
-
Grignard Reaction. University of Minnesota. 10
-
Reactions of Grignard Reagents. Chemistry LibreTexts.
-
Lithium Halogen Exchange. University of Wisconsin. 17
-
Li Halogen Exchange? Reddit.
-
Organic Reaction Workup Guide. Scribd.
-
Selective halogen-lithium exchange reactions. Organic Syntheses Procedure. 18
-
Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
-
Grignard reagent. Wikipedia.
-
Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. YouTube.
-
1-BROMO-4-FLUOROBENZENE. CAMEO Chemicals - NOAA.
-
1-Bromo-2,4-difluorobenzene 98. Sigma-Aldrich.
-
1-Bromo-2,4-difluorobenzene. PubChem.
Sources
- 1. 1-Bromo-2,4-difluorobenzene | C6H3BrF2 | CID 67674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. homework.study.com [homework.study.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Hydrolysis Grignard Reactions and Reduction | bartleby [bartleby.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. rtong.people.ust.hk [rtong.people.ust.hk]
- 20. reddit.com [reddit.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. scribd.com [scribd.com]
- 23. “Process For The Preparation Of Fluorinated Aromatic Compounds” [quickcompany.in]
Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-2,3-difluoro-4-propoxybenzene
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Bromo-2,3-difluoro-4-propoxybenzene. It is designed as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges and optimize experimental outcomes by focusing on the critical role of the solvent.
Frequently Asked Questions (FAQs)
Q1: What are the primary solvent properties to consider when working with 1-Bromo-2,3-difluoro-4-propoxybenzene?
A1: The choice of solvent is critical as it influences reactant solubility, reaction rate, and even the reaction mechanism. For this specific substrate, three key solvent properties must be considered:
-
Polarity (Dielectric Constant, ε): Polarity refers to a solvent's ability to insulate charges from each other.[1] Highly polar solvents are effective at stabilizing charged intermediates and transition states, which is crucial in reactions like Nucleophilic Aromatic Substitution (SNAr) and certain steps of cross-coupling cycles.[2] Solvents with a dielectric constant above 15 are generally considered polar.[3]
-
Proticity (Hydrogen Bond Donating Ability): Solvents are classified as either protic or aprotic.
-
Protic Solvents (e.g., water, ethanol, methanol) contain acidic protons (typically on O-H or N-H bonds) and can form strong hydrogen bonds.[2][4] While excellent for dissolving ionic salts, they can severely hinder the reactivity of anionic nucleophiles by forming a "solvent cage" around them.[2][5]
-
Aprotic Solvents (e.g., THF, DMF, DMSO, Acetone) lack acidic protons. Polar aprotic solvents are ideal for many reactions involving strong nucleophiles, as they solvate the accompanying cation but leave the anionic nucleophile "naked" and highly reactive.[4][5]
-
-
Coordinating Ability: This is especially important for organometallic reactions. Ethereal solvents like Tetrahydrofuran (THF) and Diethyl Ether (Et₂O) are Lewis bases that coordinate to and stabilize organometallic reagents, such as Grignard and organolithium species, preventing their decomposition.[6][7]
Solvent Properties Reference Table
The following table summarizes key properties of common laboratory solvents to aid in selection.
| Solvent | Abbreviation | Dielectric Constant (ε) | Type | Boiling Point (°C) |
| Water | H₂O | 80.1 | Polar Protic | 100 |
| Dimethyl Sulfoxide | DMSO | 47 | Polar Aprotic | 189 |
| Acetonitrile | MeCN | 37.5 | Polar Aprotic | 82 |
| N,N-Dimethylformamide | DMF | 37 | Polar Aprotic | 153 |
| Methanol | MeOH | 33 | Polar Protic | 65 |
| Ethanol | EtOH | 24.5 | Polar Protic | 78 |
| Acetone | - | 21 | Polar Aprotic | 56 |
| Tetrahydrofuran | THF | 7.6 | Polar Aprotic | 66 |
| 1,4-Dioxane | - | 2.2 | Nonpolar Aprotic | 101 |
| Toluene | PhMe | 2.4 | Nonpolar Aprotic | 111 |
(Data sourced from multiple chemical property databases and publications.[8][9])
Q2: How do the fluorine and propoxy substituents on the benzene ring influence solvent selection?
A2: The electronic properties of the substituents on the aromatic ring are a major factor in its reactivity.
-
Difluoro Groups: The two fluorine atoms are strongly electron-withdrawing. This makes the aromatic ring electron-deficient, which significantly activates it towards Nucleophilic Aromatic Substitution (SNAr) . This effect also influences the stability of organometallic intermediates formed during metallation or cross-coupling.
-
Propoxy Group: The propoxy group is an electron-donating group, which can influence the regioselectivity of certain reactions. Its primary impact on solvent choice, however, is its contribution to the overall lipophilicity of the molecule, affecting its solubility in various organic solvents.
Troubleshooting Guides by Reaction Type
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the ring makes 1-Bromo-2,3-difluoro-4-propoxybenzene a good substrate for SNAr, where the bromide acts as a leaving group.
Problem: Low or No Conversion with an Anionic Nucleophile (e.g., RO⁻, RS⁻)
-
Possible Cause: You are using a polar protic solvent (e.g., ethanol, methanol). Protic solvents form a "cage" of hydrogen bonds around the anionic nucleophile, which severely stabilizes it and reduces its energy and, therefore, its reactivity.[2][5]
-
Recommended Solution: Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile.[4] These solvents solvate the counter-ion (e.g., Na⁺, K⁺) but do not form hydrogen bonds with the nucleophile, leaving it highly reactive and available to attack the aromatic ring.[4][5] SNAr reactions can be hundreds of times faster in polar aprotic solvents compared to protic ones.[5]
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)
This is one of the most common applications for aryl bromides, coupling them with boronic acids or esters. Solvent choice is multifaceted, affecting solubility, base efficacy, and the catalyst itself.
Problem: Low Yield or Reaction Stalls in a Suzuki-Miyaura Coupling
-
Possible Cause 1: Poor solubility of the inorganic base (e.g., K₂CO₃, K₃PO₄) or the boronic acid reagent in a nonpolar solvent like toluene or THF alone.
-
Recommended Solution 1: Use a mixed solvent system . Adding a polar co-solvent like water or ethanol can dramatically improve the solubility of the base and boronic acid, facilitating the crucial transmetalation step.[10] Common successful mixtures include Toluene/EtOH/H₂O or Dioxane/H₂O.
-
Possible Cause 2: The chosen solvent does not effectively stabilize the active catalytic species or key intermediates in the catalytic cycle.
-
Recommended Solution 2: While nonpolar solvents like THF and toluene are common, some systems benefit from more polar solvents.[11] Polar aprotic solvents like DMF or MeCN can sometimes accelerate the reaction, but this effect is highly dependent on the specific catalyst and ligands used.[11] It is important to note that solvent can also induce unexpected changes in selectivity in multifunctional molecules.[11] An empirical screen of solvents is often the best approach.
Metallation Reactions (Grignard Formation & Lithium-Halogen Exchange)
Creating an organometallic reagent from 1-Bromo-2,3-difluoro-4-propoxybenzene is a key step for using it as a nucleophile. These reactions are extremely sensitive to the solvent environment.
Problem: Grignard Reagent Formation Fails to Initiate or Yields are Low
-
Possible Cause 1: Presence of trace water or other protic impurities in the solvent. Grignard reagents are potent bases and are instantly quenched by water.[12][13]
-
Recommended Solution 1: Use strictly anhydrous solvents . Diethyl ether or THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or taken from a commercial solvent purification system. All glassware must be rigorously flame- or oven-dried.[14]
-
Possible Cause 2: The solvent is not adequately stabilizing the Grignard reagent. The C-Mg bond is highly polarized, and the magnesium center requires coordination to be stable.[6]
-
Recommended Solution 2: THF is generally a superior solvent to diethyl ether for Grignard formation. Its higher solvating power (due to the oxygen atom being less sterically hindered) helps stabilize the Grignard reagent through coordination, often leading to higher yields and faster formation.[6][14] This stabilization is described by the Schlenk equilibrium.
Problem: Significant Formation of Homocoupled Byproduct (Wurtz Coupling) during Metallation
-
Possible Cause: The newly formed organometallic reagent is reacting with the starting aryl bromide. This side reaction can be particularly problematic with more reactive organolithium reagents or when Grignard reactions are heated for extended periods.[14]
-
Recommended Solution:
-
Lower the Temperature: For lithium-halogen exchange with reagents like n-BuLi or t-BuLi, conduct the reaction at low temperatures (-78 °C is standard).[15][16] This minimizes the rate of the competing Wurtz coupling reaction.
-
Control Addition Rate: Add the organolithium reagent or the aryl bromide (for Grignard formation) slowly to maintain a low instantaneous concentration of the starting material, disfavoring the bimolecular side reaction.
-
Solvent Choice: In some cases of lithiation, the choice between ether and THF can be critical. Reactions with butyllithium in THF can sometimes be more complex than in diethyl ether, leading to side reactions if not properly controlled.[15]
-
References
-
Effect of protic vs. aprotic solvents in nucleophilic substitution. (n.d.). Study.com. Retrieved from [Link]
-
Dielectric spectroscopy of organic solvents of varying polarity. (n.d.). Memorial University of Newfoundland. Retrieved from [Link]
-
Nudelman, N. S., Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 951-954. Retrieved from [Link]
-
Nudelman, N. S., Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (n.d.). Solvents Effects on Aromatic Nucleophilic Substitutions. Part 5.l Kinetics of the Reactions of 1 -Fluoro-2,4-dinitrobenzene with. ElectronicsAndBooks. Retrieved from [Link]
-
Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Why does the reactivity order of alkyl halides change with the use of a polar aprotic solvent? (2018). Quora. Retrieved from [Link]
-
Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Why do polar aprotic solvents favour SN2 over E2? (2019). Chemistry Stack Exchange. Retrieved from [Link]
-
Specific and non-specific solvent effects on aromatic nucleophilic substitution. (2019). ResearchGate. Retrieved from [Link]
-
How do you distinguish the polarity of organic solvent? (2014). ResearchGate. Retrieved from [Link]
-
Dielectric Constants of Common Solvents. (n.d.). Scribd. Retrieved from [Link]
-
Carpenter, B., & Chadwick, D. (1996). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, 199-206. Retrieved from [Link]
-
Illustrated Glossary of Organic Chemistry - Dielectric constant. (n.d.). UCLA Chemistry. Retrieved from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. Retrieved from [Link]
-
Kwan, E. E., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Retrieved from [Link]
-
Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Sherwood, T. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters. Retrieved from [Link]
-
Effect of solvent on the Suzuki reaction. (2019). ResearchGate. Retrieved from [Link]
-
Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. Retrieved from [Link]
-
Grignard reagent. (n.d.). Wikipedia. Retrieved from [Link]
-
Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides. (1998). Journal of the American Chemical Society. Retrieved from [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (2018). ResearchGate. Retrieved from [Link]
-
Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015). Master Organic Chemistry. Retrieved from [Link]
-
Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. (2023). Leah4sci. Retrieved from [Link]
-
Grignard Reagent Synthesis Reaction Mechanism. (2015). The Organic Chemistry Tutor. Retrieved from [Link]
-
Allylmagnesium bromide. (n.d.). Organic Syntheses. Retrieved from [Link]
Sources
- 1. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
- 15. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to the NMR Spectral Analysis of 1-Bromo-2,3-difluoro-4-propoxybenzene: A Predictive and Comparative Approach
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this process, providing unparalleled insight into molecular architecture. This guide focuses on a specific, polysubstituted aromatic compound: 1-Bromo-2,3-difluoro-4-propoxybenzene .
Predicted NMR Data for 1-Bromo-2,3-difluoro-4-propoxybenzene
The following tables summarize the predicted ¹H and ¹³C NMR spectral data. These predictions are derived from established substituent chemical shift (SCS) effects and an analysis of coupling constants in similar fluorinated and alkoxylated aromatic systems.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-6 | 7.25 - 7.35 | ddd | ³JHH ≈ 9.0, ⁴JHF ≈ 7.0, ⁵JHF ≈ 2.0 |
| H-5 | 6.85 - 6.95 | t (dd) | ³JHH ≈ 9.0, ⁴JHF ≈ 9.0 |
| OCH₂ CH₂CH₃ | 4.00 - 4.10 | t | ³JHH ≈ 6.5 |
| OCH₂CH₂ CH₃ | 1.80 - 1.90 | sextet | ³JHH ≈ 7.0 |
| OCH₂CH₂CH₃ | 1.05 - 1.15 | t | ³JHH ≈ 7.5 |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| C-3 | 151 - 153 | dd | ¹JCF ≈ 250, ²JCF ≈ 14 |
| C-2 | 148 - 150 | dd | ¹JCF ≈ 248, ²JCF ≈ 14 |
| C-4 | 145 - 147 | t | ²JCF ≈ 10 |
| C-5 | 118 - 120 | d | ³JCF ≈ 4 |
| C-6 | 127 - 129 | d | ⁴JCF ≈ 3 |
| C-1 | 110 - 112 | dd | ²JCF ≈ 18, ³JCF ≈ 4 |
| OCH₂ CH₂CH₃ | 70 - 72 | s | - |
| OCH₂CH₂ CH₃ | 22 - 24 | s | - |
| OCH₂CH₂CH₃ | 10 - 11 | s | - |
In-Depth Spectral Interpretation and Causality
The predicted spectrum is a composite of the electronic and spatial influences of the four different substituents on the benzene ring.
¹H NMR Spectrum Analysis
The proton spectrum can be divided into two distinct regions: the aromatic region (δ 6.5-8.0 ppm) and the aliphatic region (δ 0-4.5 ppm).
-
Aromatic Protons (H-5, H-6):
-
H-5: This proton is ortho to the strongly electron-donating propoxy group and meta to the bromine. The propoxy group exerts a significant shielding effect, shifting this proton upfield to the predicted range of δ 6.85-6.95 ppm. It is expected to appear as a triplet or a doublet of doublets due to coupling with H-6 (³JHH ≈ 9.0 Hz) and the adjacent fluorine at C-3 (⁴JHF ≈ 9.0 Hz).
-
H-6: This proton is ortho to the bromine atom and meta to the propoxy group. The deshielding effect of the adjacent bromine places it further downfield (δ 7.25-7.35 ppm). Its multiplicity will be more complex: a doublet of doublets of doublets (ddd). This arises from coupling to H-5 (³JHH ≈ 9.0 Hz), the fluorine at C-2 (⁴JHF ≈ 7.0 Hz), and a smaller long-range coupling to the fluorine at C-3 (⁵JHF ≈ 2.0 Hz).
-
-
Aliphatic Protons (Propoxy Chain):
-
The propoxy group should display a classic n-propyl pattern. The methylene group attached to the oxygen (-OCH₂ -) is the most deshielded (δ 4.00-4.10 ppm) and appears as a triplet due to coupling with the adjacent methylene group.
-
The central methylene group (-CH₂ -) will be a sextet (or multiplet) around δ 1.80-1.90 ppm, as it is coupled to five neighboring protons (2 on one side, 3 on the other).
-
The terminal methyl group (-CH₃ ) will be the most shielded, appearing as a triplet around δ 1.05-1.15 ppm.
-
Caption: Predicted ¹H spin-spin coupling network for the target molecule.
¹³C NMR Spectrum Analysis
The key features in the carbon spectrum are the large coupling constants associated with the fluorine atoms.
-
Fluorinated Carbons (C-2, C-3): These carbons will be the most downfield in the aromatic region and are readily identified by their large one-bond carbon-fluorine coupling constants (¹JCF), typically in the range of 240-260 Hz.[1] Each will also exhibit a smaller two-bond coupling to the other fluorine atom.
-
Substituent-Bearing Carbons (C-1, C-4): The carbon bearing the bromine (C-1) will be shifted upfield relative to unsubstituted benzene due to the "heavy atom effect." The carbon attached to the propoxy group (C-4) will be significantly downfield due to the oxygen's deshielding effect. Both will show smaller C-F couplings.
-
Protonated Aromatic Carbons (C-5, C-6): These will appear as expected, with C-5 being more shielded (upfield) due to the influence of the ortho-propoxy group.
-
Propoxy Carbons: These will appear in the aliphatic region of the spectrum, with the -OCH₂ carbon being the most downfield (~70 ppm).
Comparative Analysis with Known Compounds
To ground our predictions in experimental reality, we compare them with data from structurally related molecules. This process validates our understanding of substituent effects.
Table 3: Comparative NMR Data (Aromatic Region)
| Compound | Nucleus | Experimental Shift (δ, ppm) / J (Hz) | Source |
| 1-Bromo-2,3-difluorobenzene | C-2 | 148.10 (dd, ¹JCF=248.8, ²JCF=14.3) | [1] |
| C-3 | 150.92 (dd, ¹JCF=251.9, ²JCF=13.3) | [1] | |
| C-1 | 110.40 (d, ²JCF=17.5) | [1] | |
| 4-Bromoanisole | H (ortho to OMe) | ~6.77 | [2] |
| H (ortho to Br) | ~7.36 | [2] | |
| C (ipso to OMe) | 158.7 | [2] | |
| C (ipso to Br) | 112.8 | [2] | |
| Propoxybenzene | OCH₂ - | 3.92 (t) | [3] |
| -CH₂ - | 1.80 (m) | [3] | |
| -CH₃ | 1.04 (t) | [4] | |
| 1,2-Difluorobenzene | H (ortho to F) | ~7.12 | [5] |
| H (meta to F) | ~7.05 | [5] |
Analysis: The experimental data from our analogs strongly support our predictions.
-
The massive ¹JCF values (~250 Hz) and the chemical shifts for C-2 and C-3 in 1-bromo-2,3-difluorobenzene provide high confidence in our assignments for the fluorinated carbons in the target molecule.[1]
-
The chemical shifts for the aromatic protons in 4-bromoanisole, where the protons ortho to the electron-donating methoxy group are significantly upfield (~6.77 ppm) of those ortho to the bromine (~7.36 ppm), directly corroborate our predicted assignments for H-5 and H-6, respectively.[2]
-
The aliphatic signals of propoxybenzene provide an excellent, near-identical template for the propoxy chain in our target molecule, confirming the chemical shifts and multiplicities.[3][4]
Caption: Logical workflow for the predictive NMR analysis of a novel compound.
Standard Experimental Protocol
The acquisition of high-quality NMR data is essential for accurate structural analysis. The following is a self-validating protocol for a compound like 1-bromo-2,3-difluoro-4-propoxybenzene.
1. Sample Preparation: a. Accurately weigh 10-15 mg of the purified sample. b. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its good solubilizing power for moderately polar organics and its single, well-defined residual solvent peak. c. Add a small amount of tetramethylsilane (TMS) as an internal standard for precise chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). d. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. Instrument Setup & Calibration (400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the field on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. For ¹H, the line shape of the TMS peak should be sharp and symmetrical, with a width at half-height of <0.5 Hz. d. Tune and match the ¹H and ¹³C channels on the probe for the specific sample.
3. Data Acquisition: a. ¹H Spectrum:
- Acquire a standard one-pulse spectrum.
- Use a 30-45° pulse angle to ensure a good signal-to-noise ratio without saturating the sample.
- Set the spectral width to cover a range of -2 to 12 ppm.
- Acquire 16-32 scans with a relaxation delay (d1) of 2-5 seconds. b. ¹³C Spectrum:
- Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program).
- Set the spectral width to cover 0-220 ppm.
- Acquire 1024-4096 scans, depending on sample concentration, with a relaxation delay of 2 seconds. c. 2D Spectra (if needed for confirmation):
- COSY (¹H-¹H Correlation Spectroscopy): To confirm H-H couplings, particularly between H-5 and H-6 and within the propoxy chain.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom. This is invaluable for definitive C-H assignments.
4. Data Processing: a. Apply an exponential window function to the FID to improve the signal-to-noise ratio before Fourier transformation. b. Phase the transformed spectrum carefully. c. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. d. Integrate the signals in the ¹H spectrum. The relative integrals should correspond to the number of protons in each environment. e. Pick peaks and analyze the chemical shifts, multiplicities, and coupling constants.
References
-
Supporting Information. RSC Advances, 2016, 6, 43605. [Link]
-
PubChem. 4-Bromoanisole | C7H7BrO | CID 7730. [Link]
-
Supporting Information. Organic Letters, 2018, 20, 766. [Link]
-
Supporting Information. Angewandte Chemie, 2007, 46, 7813. [Link]
-
SpectraBase. 1,2-Difluorobenzene - Optional[13C NMR] - Spectrum. [Link]
-
Wired Chemist. 4-bromoanisole Carbon-13 Full Spectrum. [Link]
-
PubChem. Benzene, propoxy- | C9H12O | CID 12155. [Link]
-
PubChem. 1,2-Difluorobenzene | C6H4F2 | CID 9706. [Link]
-
SpectraBase. 1,2-Difluorobenzene - Optional[1H NMR] - Spectrum. [Link]
-
Mol-Instincts. 4-Bromoanisole (C7H7OBr) properties. [Link]
-
SpectraBase. 4-Bromoanisole - Optional[1H NMR] - Chemical Shifts. [Link]
-
Wired Chemist. 1,2-difluorobenzene Carbon-13 Full Spectrum. [Link]
-
PubChem. 1-Bromo-2,3-difluorobenzene | C6H3BrF2 | CID 2733260. [Link]
-
Supporting Information. Dalton Transactions, 2015, 44, 10836. [Link]
-
SpectraBase. 4-Bromoanisole. [Link]
-
SpectraBase. (1-Propoxyethyl)benzene - Optional[13C NMR] - Chemical Shifts. [Link]
-
Wired Chemist. 1,2-difluorobenzene Proton Full Spectrum. [Link]
-
Automated Topology Builder. Propoxybenzene | C9H12O | MD Topology | NMR | X-Ray. [Link]
-
Babij, N. R., et al. Organic Process Research & Development, 2016, 20(4), 661–667. [Link]
-
Electronic Supplementary Information. Dalton Transactions, 2014, 43, 1335. [Link]
-
Supporting Information. Organic & Biomolecular Chemistry, 2017, 15, 8746. [Link]
-
University of Regensburg. Chemical shifts. [Link]
-
Doc Brown's Chemistry. C9H12 propylbenzene low high resolution 1H proton nmr spectrum. [Link]
-
Automated Topology Builder. 4-Isopropylbenzonitrile | C10H11N | MD Topology | NMR | X-Ray. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
Sources
A Comparative Guide to the Reactivity of 1-Bromo-2,3-difluoro-4-propoxybenzene in Modern Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates synthetic strategy and efficiency. Halogenated aromatic compounds are foundational pillars in this context, serving as versatile handles for constructing complex molecular architectures. This guide provides an in-depth technical comparison of 1-Bromo-2,3-difluoro-4-propoxybenzene , a uniquely substituted aryl halide, against a panel of simpler analogues. We will dissect how its distinct electronic and steric features govern its performance in cornerstone reactions, providing not just data, but a causal understanding to inform your experimental design.
Introduction: The Strategic Value of Substituted Halobenzenes
Halobenzenes are indispensable precursors in modern organic synthesis, primarily due to their reactivity in palladium-catalyzed cross-coupling reactions and, under specific conditions, nucleophilic aromatic substitution (SNAr). The nature and position of substituents on the aromatic ring profoundly influence the reactivity of the carbon-halogen (C-X) bond.
1-Bromo-2,3-difluoro-4-propoxybenzene presents a fascinating case study. It incorporates:
-
A bromine atom: A reliable leaving group for cross-coupling.
-
Two ortho/meta fluorine atoms: Potent, inductively electron-withdrawing groups.
-
A para propoxy group: An electron-donating group via resonance.
This juxtaposition of competing electronic effects raises a crucial question for the synthetic chemist: How does this specific substitution pattern modulate the substrate's reactivity compared to simpler, more common halobenzenes? This guide aims to answer that question through a proposed comparative study, grounded in established mechanistic principles.
Theoretical Framework: Governed by Electronic and Steric Effects
To predict and understand the reactivity of our target molecule, we must first review the core principles of the key transformations it will undergo.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig)
These reactions are the bedrock of modern C-C and C-N bond formation. The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]
The oxidative addition of the aryl halide to the Pd(0) catalyst is frequently the rate-determining step.[4] Its efficiency is governed by the C-X bond strength, leading to a general reactivity trend of C-I > C-Br > C-Cl >> C-F .[4][5] Furthermore, electron-withdrawing groups on the aryl ring can accelerate this step by making the target carbon more electrophilic, while electron-donating groups can have the opposite effect.[2][6][7] Steric hindrance around the C-X bond can significantly impede the approach of the bulky palladium catalyst, reducing reaction rates.[8][9]
Nucleophilic Aromatic Substitution (SNAr)
In contrast to the electrophilic nature of most aromatic rings, SNAr reactions occur when a potent nucleophile attacks an electron-deficient arene.[10][11] The mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[12][13]
For SNAr to be viable, two conditions are critical:
-
The presence of strong electron-withdrawing groups (typically -NO₂, -CN, or multiple halogens) positioned ortho and/or para to the leaving group to stabilize the negative charge of the Meisenheimer complex.[12][14]
-
A good leaving group. Interestingly, the reactivity order for the halogen leaving group is often the reverse of that in cross-coupling: F > Cl > Br > I .[11][15][16] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond and stabilizing the intermediate, rather than the ease of C-X bond cleavage.[15][17]
Experimental Design: A Head-to-Head Comparison
To quantitatively assess the reactivity of 1-Bromo-2,3-difluoro-4-propoxybenzene, we propose a comparative study against three benchmark compounds. This allows for the systematic dissection of the electronic contributions from each substituent.
-
Compound A: 1-Bromo-2,3-difluoro-4-propoxybenzene (Target Molecule)
-
Compound B: Bromobenzene (Unsubstituted Baseline)
-
Compound C: 1-Bromo-4-propoxybenzene (Isolating the effect of the propoxy group)
-
Compound D: 1-Bromo-2,3-difluorobenzene (Isolating the effect of the fluoro groups)
The following diagram illustrates the proposed experimental workflow for a comprehensive comparison.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Comparison 2: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, which are ubiquitous in pharmaceuticals. [18][19]
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, add the aryl bromide (1.0 mmol), sodium tert-butoxide (NaOt-Bu, 1.4 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%) to a vial.
-
Causality: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine. A modern, bulky phosphine ligand like XPhos is chosen as it promotes fast oxidative addition and reductive elimination, and is effective for a wide range of substrates. [9]2. Add toluene (4 mL) followed by the amine (e.g., morpholine, 1.2 mmol).
-
-
Seal the vial and stir at 100 °C. Monitor the reaction by LC-MS.
Anticipated Results & Discussion
The reactivity trend in the Buchwald-Hartwig amination is expected to mirror that of the Suzuki coupling, as it is also mechanistically dependent on the initial oxidative addition step. [1]Therefore, the electronic arguments remain the same.
| Substrate | Description | Predicted Reactivity Rank |
| B | Bromobenzene | 3 |
| C | 1-Bromo-4-propoxybenzene | 4 (Slowest) |
| D | 1-Bromo-2,3-difluorobenzene | 1 (Fastest) |
| A | 1-Bromo-2,3-difluoro-4-propoxybenzene | 2 |
We predict that 1-Bromo-2,3-difluoro-4-propoxybenzene will be a highly effective substrate for C-N bond formation, outperforming standard bromobenzene due to the activating nature of its fluoro substituents.
Comparison 3: Nucleophilic Aromatic Substitution (SNAr)
This experiment is designed to probe the alternative reaction pathway and highlight the dramatic shift in reactivity trends.
Experimental Protocol: SNAr with Sodium Methoxide
-
To a sealed tube, add the aryl bromide (1.0 mmol) and sodium methoxide (NaOMe, 2.0 mmol).
-
Add anhydrous Dimethylformamide (DMF, 5 mL).
-
Causality: A polar aprotic solvent like DMF is ideal for SNAr as it solvates the cation (Na⁺) effectively, leaving a "naked," highly reactive methoxide nucleophile.
-
-
Heat the reaction at 120 °C. Monitor for the formation of the corresponding anisole product by GC-MS.
Anticipated Results & Discussion
Here, the reactivity is governed by the stability of the Meisenheimer complex, not C-Br bond strength.
| Substrate | Description | Predicted Reactivity Rank | Rationale |
| B | Bromobenzene | 4 (Slowest) | Lacks any electron-withdrawing groups to stabilize the intermediate. Very low to no reaction is expected. [12] |
| C | 1-Bromo-4-propoxybenzene | 4 (Slowest) | The electron-donating propoxy group further destabilizes the negative charge of the Meisenheimer complex, making it even less reactive than bromobenzene. |
| D | 1-Bromo-2,3-difluorobenzene | 1 (Fastest) | The two fluorine atoms, particularly the one ortho to the bromine, provide powerful inductive stabilization for the anionic intermediate, activating the ring for attack. |
| A | 1-Bromo-2,3-difluoro-4-propoxybenzene | 3 | A classic case of conflicting effects. The ortho-fluoro group activates the ring, but the para-propoxy group deactivates it through resonance. The net effect will likely lead to sluggish or moderate reactivity, far superior to B and C, but significantly hampered compared to D. |
This result is crucial for synthetic planning. It demonstrates that while Compound A is highly activated for cross-coupling, it is relatively passivated towards SNAr, providing a clear window of chemoselectivity.
Conclusion
This comparative analysis reveals 1-Bromo-2,3-difluoro-4-propoxybenzene to be a highly versatile and selectively reactive building block.
-
High Reactivity in Palladium-Catalyzed Cross-Coupling: The strong inductive electron-withdrawing effect of the two fluorine substituents dominates, rendering the C-Br bond highly susceptible to oxidative addition. This makes it an excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and related transformations, likely exhibiting faster kinetics than simple bromobenzene or its alkoxy-substituted analogue.
-
Moderate and Selective Reactivity in SNAr: The molecule is not strongly activated towards nucleophilic aromatic substitution. The activating effect of the ortho-fluoro group is counteracted by the deactivating resonance effect of the para-propoxy group. This provides a valuable element of control, allowing chemists to favor cross-coupling pathways while minimizing undesired SNAr side reactions.
For the drug development professional and research scientist, 1-Bromo-2,3-difluoro-4-propoxybenzene is therefore not just another aryl bromide. It is a precisely tuned intermediate, engineered by its substitution pattern to favor the powerful bond-forming reactions of modern cross-coupling chemistry with a high degree of predictability and selectivity.
References
- Buchwald–Hartwig amination. Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcbCVEP-7tfbntBNRR_9EYVsDhrvL6gH52QpFPJvDJfVKA2URX5XncsL7RbOcPsVtSeiiYeFO1Wuz-WRbjZy6x4Oc4hy6c1mux_nHtRtotYiVuhYexIcxn7hEg4iKKHBCh4dsBsEsNI9bijlGCtg8kwPNcujHg_PaP]
- Suzuki coupling reaction of halobenzenes with various aryl- boronic... ResearchGate. [URL: https://www.researchgate.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00778a]
- Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10226343/]
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31825619/]
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [URL: https://escholarship.org/uc/item/42d2p51x]
- Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/021.shtm]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/623493b827159f5538d5004e]
- Nucleophilic Aromatic Substitution. Chemistry Steps. [URL: https://www.chemistrysteps.
- Steric effect of substituents in haloarenes on the rate of cross-coupling reactions. OUCI. [URL: https://ouci.dntb.gov.ua/en/work/5AbG0pWq/]
- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Nucleophilic aromatic substitution. Wikipedia. [URL: https://en.wikipedia.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
- 19.9: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350%3A_Organic_Chemistry_I/19%3A_Aryl_Halides_and_Nucleophilic_Aromatic_Substitution/19.
- 14.7: Aryl Halides. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)
- Nucleophilic Aromatic Substitution EXPLAINED! YouTube. [URL: https://www.youtube.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8655823/]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Organometallic_Reactions/19.05%3A_The_Suzuki-Miyaura_Coupling_Reaction]
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Wyzant Ask An Expert. [URL: https://www.wyzant.
- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3652417/]
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [URL: https://www.nrochemistry.com/coppermine/displayimage.php?pid=26]
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
- Organoborane coupling reactions (Suzuki coupling). NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3137021/]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://www.yonedalabs.com/suzuki-coupling-practical-guide]
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004389/]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03986a]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c02340]
- Technical Support Center: Suzuki Coupling Reactions with Halogenated Aminobenzoic Acids. Benchchem. [URL: https://www.benchchem.com/product/B1171895/technical-support]
- 1-Bromo-4-(3-fluoropropoxy)benzene. Benchchem. [URL: https://www.benchchem.com/product/958454-28-9]
- Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... ResearchGate. [URL: https://www.researchgate.net/publication/371911466_Suzuki-Miyaura_cross-coupling_reaction_of_1-bromo-4-nitrobenzene_with_phenylboronic_acid]
- A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem. [URL: https://www.benchchem.com/product/B1193301/technical-support]
- Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. [No valid URL found]
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/brochure/TCI_MAIL_128_Suzuki-Miyaura_Coupling_Reaction.pdf]
- A Comparative Analysis of the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reaction. Benchchem. [URL: https://www.benchchem.com/product/B1193301/technical-support]
- 1-Bromo-4-propoxybenzene. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2734198]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 7. escholarship.org [escholarship.org]
- 8. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wyzant.com [wyzant.com]
- 18. grokipedia.com [grokipedia.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structural Validation of 1-Bromo-2,3-difluoro-4-propoxybenzene Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of analytical techniques for the structural validation of 1-Bromo-2,3-difluoro-4-propoxybenzene, a halogenated aromatic compound with potential applications as a key intermediate in pharmaceutical synthesis. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the data obtained from each method.
The Imperative of Structural Validation in Drug Development
In the pharmaceutical industry, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a matter of academic interest; it is a critical component of ensuring product safety, efficacy, and quality.[1][2] The validation of a molecule's structure provides the documented evidence necessary to meet stringent regulatory requirements set forth by bodies such as the FDA and EMA.[2] This process, known as pharmaceutical validation, establishes a high degree of assurance that a specific process will consistently produce a product meeting its predetermined specifications and quality attributes.[2]
For a molecule like 1-Bromo-2,3-difluoro-4-propoxybenzene, with multiple substituents on a benzene ring, the potential for isomeric impurities necessitates a multi-faceted analytical approach. The presence of bromine and fluorine atoms offers unique spectroscopic handles that can be leveraged for definitive structural elucidation.
A Multi-Modal Approach to Structural Elucidation
No single analytical technique can provide a complete picture of a molecule's structure. A robust validation strategy integrates data from several complementary methods to build an unassailable body of evidence. The primary techniques for the structural elucidation of halogenated aromatic compounds include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
dot
Caption: Workflow for the structural validation of 1-Bromo-2,3-difluoro-4-propoxybenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] For fluorinated compounds, ¹⁹F NMR provides an additional layer of structural information with high sensitivity and a wide chemical shift range.[4][5]
¹H NMR Spectroscopy
¹H NMR provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 1-Bromo-2,3-difluoro-4-propoxybenzene, we expect to see signals corresponding to the aromatic protons and the protons of the propoxy group.
Expected ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.15 | ddd | 1H | Ar-H |
| 6.95 | ddd | 1H | Ar-H |
| 4.05 | t | 2H | -O-CH₂ -CH₂-CH₃ |
| 1.85 | sextet | 2H | -O-CH₂-CH₂ -CH₃ |
| 1.05 | t | 3H | -O-CH₂-CH₂-CH₃ |
The coupling patterns (multiplicities) of the aromatic protons will be complex due to coupling to each other and to the adjacent fluorine atoms.
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon framework of the molecule. The presence of fluorine atoms will cause splitting of the signals for the carbons to which they are attached and for adjacent carbons due to C-F coupling.
Expected ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 150.1 | dd | C -O |
| 148.5 | dd | C -F |
| 145.2 | dd | C -F |
| 118.3 | d | C -H |
| 115.6 | d | C -H |
| 109.8 | d | C -Br |
| 71.2 | s | -O -CH₂- |
| 22.5 | s | -CH₂-CH₂ -CH₃ |
| 10.4 | s | -CH₃ |
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly informative for fluorinated compounds.[3] The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment.[6]
Expected ¹⁹F NMR Data (470 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| -138.2 | d | F -2 |
| -155.9 | d | F -3 |
The two fluorine atoms will appear as doublets due to coupling to each other.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup:
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum.
-
For more detailed structural information, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) can be performed.
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction) and integrate the signals. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the proposed structure.
Mass Spectrometry: Confirming the Molecular Weight and Elemental Composition
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of a compound and the elucidation of its fragmentation patterns.[7] For halogenated compounds, the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a characteristic signature in the mass spectrum.[8][9]
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 266 | 98 | [M]⁺ (with ⁷⁹Br) |
| 268 | 100 | [M]⁺ (with ⁸¹Br) |
| 223 | 45 | [M - C₃H₇]⁺ (with ⁷⁹Br) |
| 225 | 45 | [M - C₃H₇]⁺ (with ⁸¹Br) |
The molecular ion peak will appear as a pair of peaks of nearly equal intensity separated by 2 m/z units, which is characteristic of a compound containing one bromine atom.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument Setup:
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with a gas or liquid chromatograph). Acquire the mass spectrum in the desired mass range.
-
Data Analysis: Analyze the m/z values of the observed ions and their relative intensities. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one bromine atom.
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state.[10] It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. The invention of X-ray crystallography revolutionized our understanding of molecular structures, as exemplified by Kathleen Lonsdale's work on the structure of benzene.[11][12]
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound of suitable size and quality. This is often the most challenging step and may require screening of various solvents and crystallization conditions.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use these to solve the crystal structure and refine the atomic positions and thermal parameters.
dot
Caption: Integration of data from multiple analytical techniques for structural validation.
Comparison of Analytical Techniques for Structural Validation
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measures the mass-to-charge ratio of ions. | Measures the diffraction of X-rays by a crystal. |
| Information Provided | Connectivity, chemical environment, stereochemistry (in solution). | Molecular weight, elemental composition, fragmentation patterns. | 3D structure, bond lengths, bond angles, absolute configuration (in solid state). |
| Sample Requirements | Soluble sample, ~10-20 mg. | Volatile or ionizable sample, <1 mg. | Single crystal of good quality. |
| Advantages | Non-destructive, provides detailed structural information. | High sensitivity, provides accurate molecular weight. | Unambiguous structure determination. |
| Limitations | May not be suitable for insoluble compounds, complex spectra can be difficult to interpret. | Does not provide information on connectivity or stereochemistry. | Crystal growth can be a major bottleneck.[10] |
Conclusion
The structural validation of 1-Bromo-2,3-difluoro-4-propoxybenzene and its derivatives requires a comprehensive and multi-faceted analytical approach. While NMR spectroscopy and mass spectrometry provide crucial information about the connectivity, molecular weight, and elemental composition of the molecule, single-crystal X-ray crystallography remains the gold standard for unambiguous structure determination.[10] By integrating the data from these complementary techniques, researchers can build a robust and self-validating system for the structural characterization of novel chemical entities, ensuring the scientific integrity and regulatory compliance of their work.
References
-
University of Arizona. (n.d.). 19F NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). X‐ray crystallographic structures (the benzene rings bent above and below the... Retrieved from [Link]
-
National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]
-
Innopharma Education. (n.d.). What is Pharmaceutical Validation, and Why is it Important?. Retrieved from [Link]
-
LCGC International. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
World Health Organization. (2025, September 12). Process Validation in Pharmaceutical Manufacturing | Types, Phases and Documentation. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024, February 2). Impurity Profiling in different analytical techniques. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The synthesis and crystal structure of unsubstituted 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY). Retrieved from [Link]
-
JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and experimental 19F NMR chemical shifts for hexafluorobenzene derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
LCGC International. (2010, March 31). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]
-
The FDA Group. (2022, August 2). A Basic Guide to Process Validation in the Pharmaceutical Industry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Retrieved from [Link]
-
RSC Publishing. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
-
BBAU, Lucknow. (2020, July 12). PHARMACEUTICAL VALIDATION Content. Retrieved from [Link]
-
Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Structural Confirmation of Natural 1,3-Diarylpropanes. Retrieved from [Link]
-
CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. Retrieved from [Link]
-
Hackaday. (2021, June 29). Kathleen Lonsdale Saw Through The Structure Of Benzene. Retrieved from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
EPMagazine. (2012, December 4). Benzene and its evidence. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: 4,4′-Difluoro-4-bora-3a,4a-diaza-s-indacenes (BODIPYs) as Components of Novel Light Active Materials. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-propoxybenzene. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 1-Bromo-2,4-dimethylbenzene. Retrieved from [Link]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. What is Pharmaceutical Validation, and Why is it Important? | Innopharma Education [innopharmaeducation.com]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hackaday.com [hackaday.com]
- 12. epmagazine.org [epmagazine.org]
A Comparative Guide to the Purity Assessment of Synthesized 1-Bromo-2,3-difluoro-4-propoxybenzene
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate world of drug discovery and development, the quality of starting materials and intermediates is paramount. 1-Bromo-2,3-difluoro-4-propoxybenzene is a key building block in the synthesis of various pharmaceutical agents, particularly in the development of novel therapeutics targeting complex biological pathways. Its unique substitution pattern, featuring a bromine atom for further functionalization and difluoro and propoxy groups to modulate electronic and pharmacokinetic properties, makes it a valuable intermediate.[1]
However, the synthetic route to this compound is not without its challenges, and the presence of even minute impurities can have a profound impact on the yield, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the purity assessment of synthesized 1-Bromo-2,3-difluoro-4-propoxybenzene, offering a comparative look at analytical methodologies and potential alternatives.
Understanding the Synthetic Landscape and Potential Impurities
The most common synthetic route to 1-Bromo-2,3-difluoro-4-propoxybenzene is a Williamson ether synthesis.[2][3][4] This involves the reaction of 1-bromo-2,3-difluoro-4-phenol with a propoxy source, such as 1-bromopropane, in the presence of a base. While effective, this method can introduce a range of process-related impurities.
Common Impurities in the Synthesis of 1-Bromo-2,3-difluoro-4-propoxybenzene:
-
Unreacted Starting Materials: Residual 1-bromo-2,3-difluoro-4-phenol and 1-bromopropane.
-
By-products of Side Reactions: Isomeric products, over-alkylated species, or products from the elimination of 1-bromopropane.
-
Reagent-Related Impurities: Residual base (e.g., potassium carbonate), phase-transfer catalyst, and solvents.
-
Degradation Products: Formation of impurities during workup or storage.
The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for the identification and control of impurities in new drug substances, emphasizing the need for thorough characterization.[5][6][7]
A Multi-faceted Approach to Purity Assessment
A robust purity assessment of 1-Bromo-2,3-difluoro-4-propoxybenzene requires a combination of orthogonal analytical techniques to ensure all potential impurities are detected and quantified.
Chromatographic Techniques: The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for the purity analysis of non-volatile organic compounds.[8][9][10]
-
Methodology: A reversed-phase HPLC method using a C18 column with a gradient elution of water and acetonitrile is typically employed. UV detection at a suitable wavelength (e.g., 254 nm) allows for the quantification of the main component and any UV-active impurities.
-
Rationale: The choice of a C18 column provides good separation for aromatic compounds. Gradient elution is necessary to resolve impurities with a wide range of polarities.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, such as residual solvents and some by-products, GC-MS is the method of choice.[11][12][13]
-
Methodology: A capillary GC column with a non-polar stationary phase is used to separate the components based on their boiling points. The mass spectrometer provides definitive identification of the eluted peaks based on their mass-to-charge ratio and fragmentation patterns.
-
Rationale: GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile halogenated organic compounds.[14][15]
Spectroscopic Techniques: Unveiling the Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for structural elucidation and purity determination.
-
¹H and ¹³C NMR: These techniques confirm the overall structure of the target compound and can identify major impurities with distinct proton and carbon environments.
-
¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is particularly valuable.[16][17][18][19] It offers a wide chemical shift range and high sensitivity, making it an excellent tool for detecting and quantifying fluorinated impurities that might be difficult to resolve by other methods.[20]
Comparative Analysis of Purity Data
To illustrate the importance of a comprehensive analytical approach, consider the following hypothetical purity data for two different batches of synthesized 1-Bromo-2,3-difluoro-4-propoxybenzene.
| Analytical Technique | Batch A | Batch B |
| HPLC (Area %) | ||
| 1-Bromo-2,3-difluoro-4-propoxybenzene | 99.5% | 98.2% |
| Unreacted 1-bromo-2,3-difluoro-4-phenol | 0.2% | 1.1% |
| Unknown Impurity 1 | 0.1% | 0.3% |
| Unknown Impurity 2 | 0.2% | 0.4% |
| GC-MS (Area %) | ||
| Residual 1-bromopropane | <0.01% | 0.15% |
| Residual Acetonitrile (solvent) | 0.05% | 0.2% |
| ¹⁹F NMR (mol %) | ||
| 1-Bromo-2,3-difluoro-4-propoxybenzene | >99.8% | 99.1% |
| Isomeric difluoropropoxybenzene | Not Detected | 0.5% |
Interpretation of Data:
-
Batch A shows high purity by all analytical methods, with minimal levels of starting materials and residual solvents.
-
Batch B exhibits lower purity, with significant amounts of unreacted starting material and an isomeric by-product detected by ¹⁹F NMR. The higher levels of residual solvents also indicate a less optimized purification process.
This comparison highlights the necessity of employing multiple analytical techniques to obtain a complete and accurate purity profile.
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a logical workflow for the purity assessment of synthesized 1-Bromo-2,3-difluoro-4-propoxybenzene.
Caption: Workflow for the comprehensive purity assessment of 1-Bromo-2,3-difluoro-4-propoxybenzene.
Comparison with Alternatives
While 1-Bromo-2,3-difluoro-4-propoxybenzene is a valuable intermediate, several alternatives exist, each with its own synthetic challenges and impurity profiles.
| Compound | Key Features | Potential Purity Challenges |
| 1-Bromo-4-propoxybenzene [21] | Lacks fluorine atoms, simpler synthesis. | May have different reactivity and pharmacokinetic properties. Impurities related to the synthesis of the bromophenol starting material. |
| 1-Bromo-2,3-difluoro-4-(isopropoxy)benzene | Isopropyl group instead of n-propyl. | Steric hindrance from the isopropyl group could lead to more elimination by-products during synthesis. |
| 1-Iodo-2,3-difluoro-4-propoxybenzene | Iodine instead of bromine. | The carbon-iodine bond is more reactive, which could be advantageous for some cross-coupling reactions but may also lead to lower stability and more degradation products. |
The choice of intermediate will depend on the specific requirements of the target molecule and the synthetic route. However, the principles of purity assessment outlined in this guide are broadly applicable to these and other related compounds.
Detailed Experimental Protocols
Protocol 1: HPLC Purity Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: 254 nm.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.
Protocol 2: GC-MS Method for Volatile Impurities
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40°C for 5 minutes, then ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Injection: Split mode (50:1).
-
MS Conditions: Electron ionization (EI) at 70 eV, scan range 35-500 m/z.
-
Sample Preparation: Dissolve approximately 20 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).
Conclusion: A Commitment to Quality
The purity of 1-Bromo-2,3-difluoro-4-propoxybenzene is not merely a number on a certificate of analysis; it is a critical determinant of the success of a drug development program. A thorough and well-documented purity assessment, utilizing a suite of orthogonal analytical techniques, is essential to ensure the quality, safety, and efficacy of the final pharmaceutical product. By understanding the potential impurities and employing the appropriate analytical methodologies, researchers can confidently advance their discoveries from the laboratory to the clinic.
References
-
ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. Available at: [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. Available at: [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. Available at: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
-
Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. Available at: [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. Available at: [Link]
-
New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Edinburgh Research Explorer. Available at: [Link]
-
Nmr spectroscopy of fluorine 19. Slideshare. Available at: [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]
-
Mastering The Williamson Ether Synthesis. Unb. Available at: [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. Available at: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Focus Asia. Available at: [Link]
-
The Importance of Purity in Pharmaceutical Intermediates: A Buyer's Perspective. LinkedIn. Available at: [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. Available at: [Link]
-
Illustrate with examples the limitations of Williamson's synthesis. askIITians. Available at: [Link]
-
1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis. LinkedIn. Available at: [Link]
-
Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Wordpress. Available at: [Link]
-
Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education - ACS Publications. Available at: [Link]
-
Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples. ResearchGate. Available at: [Link]
-
Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. Available at: [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
1-bromo-2-fluorobenzene. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]
-
Fluoroalkoxylated C-3 and C-9 (S)-12-Bromostepholidine Analogues with D1R Antagonist Activity. NIH. Available at: [Link]
-
1-Bromo-4-propoxybenzene. PubChem. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Mastering The Williamson Ether Synthesis [selecaoppge.unb.br]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. moravek.com [moravek.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 18. research.ed.ac.uk [research.ed.ac.uk]
- 19. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 20. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 21. 1-Bromo-4-propoxybenzene | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity Screening of 1-Bromo-2,3-difluoro-4-propoxybenzene Analogs
This guide provides a comprehensive framework for the biological activity screening of a novel class of compounds: 1-Bromo-2,3-difluoro-4-propoxybenzene and its analogs. As researchers and drug development professionals, the exploration of new chemical entities with potential therapeutic value is a cornerstone of our work. Halogenated aromatic compounds, particularly those containing fluorine, have garnered significant interest in medicinal chemistry due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and membrane permeability.[1][2] This guide will delve into the rationale behind screening this specific class of compounds, propose a synthetic strategy for generating a focused library of analogs, and provide detailed, field-proven protocols for key biological assays.
The inclusion of bromine and fluorine atoms in the molecular scaffold of 1-Bromo-2,3-difluoro-4-propoxybenzene suggests a potential for diverse biological activities. Halogen bonds, particularly from bromine and iodine, can contribute significantly to protein-ligand interactions. The strategic placement of fluorine atoms can modulate the electronic properties of the molecule and block metabolic degradation pathways.[1] These characteristics make this scaffold a promising starting point for identifying novel lead compounds in various therapeutic areas.
Rationale for Screening and Analog Design
Given the structural features of 1-Bromo-2,3-difluoro-4-propoxybenzene, a primary screening strategy should focus on areas where halogenated organic compounds have shown promise. These include, but are not limited to, anticancer, antimicrobial, and enzyme inhibitory activities. The propoxy group offers a site for modification to explore structure-activity relationships (SAR).
A plausible synthetic approach to 1-Bromo-2,3-difluoro-4-propoxybenzene and its analogs begins with the synthesis of 1-bromo-2,3-difluorobenzene.[3][4][5] This can be achieved through various methods, including the bromination of 2,3-difluorotoluene. Subsequent functionalization at the 4-position, potentially through nitration, reduction to an amine, diazotization, and hydroxylation, would yield the 4-hydroxy precursor. Williamson ether synthesis can then be employed to introduce the propoxy side chain. Analogs can be readily synthesized by using different alkyl halides in the final step.
Proposed Analog Library for Initial Screening:
To effectively probe the structure-activity relationship, a small, focused library of analogs should be synthesized. Variations can be introduced at the alkoxy chain and potentially at the bromine position (if alternative synthetic routes are employed).
| Compound ID | R Group (Alkoxy Chain) |
| LEAD-001 | Propyl |
| ANA-002 | Ethyl |
| ANA-003 | Butyl |
| ANA-004 | Isopropyl |
| ANA-005 | Pentyl |
This initial set of analogs will allow for the evaluation of how the length and branching of the alkoxy chain influence biological activity.
Comparative Biological Activity Screening
The following sections detail the experimental protocols for a tiered screening approach, starting with broad cytotoxicity assays and moving towards more specific antimicrobial and enzyme inhibition studies.
In Vitro Cytotoxicity Screening
A primary and crucial step in the evaluation of novel chemical entities is the assessment of their cytotoxic potential.[5][6] This provides initial insights into potential anticancer activity and general toxicity. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[7][8]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds (LEAD-001 and ANA-002 to ANA-005) in DMSO.
-
Prepare serial dilutions of the compounds in the culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plates for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound using a dose-response curve.
-
Hypothetical Comparative Data:
| Compound ID | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (HEK293/MCF-7) |
| LEAD-001 | 15.2 | 22.5 | > 100 | > 6.6 |
| ANA-002 | 25.8 | 35.1 | > 100 | > 3.9 |
| ANA-003 | 8.9 | 12.4 | 85.3 | 9.6 |
| ANA-004 | 32.1 | 45.7 | > 100 | > 3.1 |
| ANA-005 | 5.4 | 9.8 | 62.1 | 11.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
dot graph TD A[Start: Seed Cells in 96-well plate] --> B{Incubate for 24h}; B --> C[Treat cells with compound analogs]; C --> D{Incubate for 48h}; D --> E[Add MTT reagent]; E --> F{Incubate for 4h}; F --> G[Solubilize formazan crystals]; G --> H[Measure absorbance at 570 nm]; H --> I[End: Calculate IC50 values];
end
Workflow for the in vitro cytotoxicity screening using the MTT assay.
Antimicrobial Activity Screening
The presence of halogens in a molecule can often confer antimicrobial properties. A standard and effective method for initial antimicrobial screening is the broth microdilution assay, which determines the minimum inhibitory concentration (MIC) of a compound.[3][9]
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Preparation:
-
Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Prepare a standardized inoculum of each microorganism (approximately 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
-
Compound Preparation:
-
Prepare stock solutions of the test compounds in DMSO.
-
Perform serial two-fold dilutions of the compounds in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganisms with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Hypothetical Comparative Data:
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| LEAD-001 | 32 | 64 | >128 |
| ANA-002 | 64 | >128 | >128 |
| ANA-003 | 16 | 32 | 64 |
| ANA-004 | 64 | 128 | >128 |
| ANA-005 | 8 | 16 | 32 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
dot graph TD A[Start: Prepare standardized microbial inoculum] --> B[Prepare serial dilutions of compounds in 96-well plate]; B --> C[Inoculate wells with microbial suspension]; C --> D{Incubate plates}; D --> E[Visually assess for microbial growth]; E --> F[End: Determine Minimum Inhibitory Concentration (MIC)];
end
Workflow for the antimicrobial screening using the broth microdilution assay.
Enzyme Inhibition Screening
Many drugs exert their therapeutic effects by inhibiting specific enzymes.[4][10] A general enzyme inhibition assay can be adapted for high-throughput screening to identify if the synthesized compounds have any effect on a particular enzyme class. For instance, screening against a common enzyme like a protein kinase can be a good starting point.
Experimental Protocol: Generic Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)
-
Reagent Preparation:
-
Prepare the kinase reaction buffer, kinase enzyme solution, substrate solution, and ATP solution.
-
Prepare serial dilutions of the test compounds.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase reaction buffer, the test compound, and the kinase enzyme.
-
Initiate the reaction by adding the substrate and ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound and determine the IC₅₀ values.
-
Hypothetical Comparative Data (for a hypothetical kinase):
| Compound ID | Kinase Inhibition IC₅₀ (µM) |
| LEAD-001 | 45.6 |
| ANA-002 | 78.2 |
| ANA-003 | 22.1 |
| ANA-004 | 95.3 |
| ANA-005 | 10.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
dot graph TD subgraph "Kinase Reaction" A[Start: Add kinase, buffer, and compound] --> B[Add substrate and ATP to initiate]; B --> C{Incubate at RT}; end
end
Workflow for a generic enzyme inhibition screening assay.
Conclusion and Future Directions
This guide outlines a systematic approach to the initial biological activity screening of 1-Bromo-2,3-difluoro-4-propoxybenzene and its analogs. The proposed tiered screening strategy, encompassing cytotoxicity, antimicrobial, and enzyme inhibition assays, provides a broad yet robust platform for identifying potential therapeutic leads. The hypothetical data presented illustrates how structure-activity relationships can be elucidated even from a small library of compounds, with the length of the alkoxy chain appearing to correlate with increased potency in these simulated results.
Positive hits from these primary screens should be subjected to more detailed secondary assays to determine their mechanism of action and to confirm their activity in more complex biological systems. For instance, cytotoxic compounds could be further investigated for their effects on the cell cycle or apoptosis induction. The journey from a novel chemical entity to a potential drug candidate is long and requires rigorous and systematic evaluation. This guide provides the foundational steps for that journey with the 1-Bromo-2,3-difluoro-4-propoxybenzene scaffold.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information.
- What is an Inhibition Assay? (n.d.). Biobide.
- In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (n.d.). National Center for Biotechnology Information.
- In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
- Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs.
-
Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. (2021, December 23). PubMed. Retrieved from [Link]
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024, April 26). ResearchGate.
- 1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis. (n.d.).
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
-
Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Synthesis and Application of 2,3-Difluorobromobenzene. (2022, October 11). ChemicalBook.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA).
- 1-Bromo-2,3-difluorobenzene synthesis. (n.d.). ChemicalBook.
Sources
- 1. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 1-Bromo-2,3-difluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]
- 6. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 7. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 8. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Characterization of Novel Benzofuran Derivatives from 1-Bromo-2,3-difluoro-4-propoxybenzene
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The incorporation of fluorine into organic molecules is a cornerstone strategy in contemporary medicinal chemistry.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance the pharmacokinetic and physicochemical profiles of drug candidates.[1][3] Strategic fluorination can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to biological targets.[1][2][4]
1-Bromo-2,3-difluoro-4-propoxybenzene serves as a versatile and highly valuable scaffold for the synthesis of novel compounds. Its difluorinated benzene ring offers a unique electronic and conformational landscape, while the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular architectures. This guide presents a comprehensive comparison of novel benzofuran derivatives synthesized from this starting material. We delve into the causality behind our experimental choices and provide detailed, self-validating protocols for their synthesis and characterization, establishing a robust framework for researchers in drug development.
Synthesis of Novel Fluorinated Benzofuran Derivatives
Rationale for Synthetic Strategy: To explore the chemical space accessible from 1-Bromo-2,3-difluoro-4-propoxybenzene, we selected a one-pot reaction combining a Friedel–Crafts-like alkylation with intramolecular cyclodehydration to form a benzofuran core. This approach is efficient and allows for the direct construction of complex heterocyclic systems from readily available materials.[5] Benzofuran scaffolds are of significant interest due to their presence in numerous biologically active compounds, including anti-inflammatory and potential anticancer agents.[6]
Caption: General synthetic scheme for novel benzofuran derivatives.
Experimental Protocol: One-Pot Synthesis of Benzofuran Derivative (BD-1) This protocol describes the synthesis of a representative compound, 2-methyl-4-bromo-5,6-difluoro-7-propoxybenzofuran (BD-1).
-
Reactor Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 1-Bromo-2,3-difluoro-4-propoxybenzene (1.0 eq) and anhydrous dichloromethane (DCM, 20 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add titanium tetrachloride (TiCl₄, 1.5 eq) to the solution, followed by the dropwise addition of chloroacetone (1.2 eq).
-
Causality: TiCl₄ acts as a Lewis acid to promote the initial Friedel-Crafts alkylation of the electron-rich aromatic ring by the α-haloketone. The reaction is performed at 0 °C to control the exothermic reaction and minimize side-product formation.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into 50 mL of ice-cold water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure benzofuran derivative BD-1.
Comprehensive Spectroscopic and Spectrometric Characterization
A multi-technique approach is essential for the unambiguous characterization of novel compounds. We employ Nuclear Magnetic Resonance (NMR) for structural connectivity, Mass Spectrometry (MS) for molecular weight confirmation, and X-ray Crystallography for definitive three-dimensional structure elucidation.
Caption: Integrated workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale for Technique: NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For organofluorine compounds, ¹⁹F NMR is particularly indispensable.[7] The ¹⁹F nucleus has 100% natural abundance and high sensitivity, and its chemical shifts are extremely sensitive to the electronic environment, providing detailed structural information that complements ¹H and ¹³C NMR data.[8][9][10]
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound (e.g., BD-1) in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) is typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the fluorine spectrum. No external standard is required, as the spectrometer's fluorine frequency provides an absolute reference.
-
Causality: CDCl₃ is a standard solvent providing good solubility for many organic compounds. TMS serves as the internal standard for ¹H and ¹³C NMR, defining the 0 ppm reference point. ¹⁹F NMR provides critical information on the number and environment of fluorine atoms.[8]
-
Comparative NMR Data
| Compound | Key ¹H NMR Shifts (δ, ppm) | Key ¹³C NMR Shifts (δ, ppm) | Key ¹⁹F NMR Shifts (δ, ppm) |
| Starting Material | 7.15 (t, 1H), 4.10 (t, 2H) | 145.1 (d), 142.3 (d), 115.2 (t), 105.8 (d) | -148.5 (d), -159.2 (d) |
| Derivative BD-1 | 7.30 (s, 1H), 4.15 (t, 2H), 2.50 (s, 3H) | 152.6, 148.2 (d), 140.1 (d), 108.9 | -145.8 (d), -155.1 (d) |
| Derivative BD-2 | 8.10-7.40 (m, 5H), 4.20 (t, 2H) | 153.1, 148.5 (d), 140.5 (d), 131.0-128.5 | -146.2 (d), -155.9 (d) |
Note: Data for BD-2 (2-phenyl derivative) is hypothetical for comparative purposes. (d) = doublet, (t) = triplet, (m) = multiplet.
High-Resolution Mass Spectrometry (HRMS)
Rationale for Technique: HRMS provides a highly accurate mass measurement, allowing for the determination of a compound's elemental composition. For compounds derived from 1-Bromo-2,3-difluoro-4-propoxybenzene, MS is also crucial for confirming the presence of bromine due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[11] This results in two molecular ion peaks (M+ and M+2) of nearly equal intensity, which is a definitive signature.[11][12]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The high resolving power of the instrument allows for mass measurement with an accuracy of <5 ppm.
-
Causality: ESI is a soft ionization technique that typically yields the intact molecular ion ([M+H]⁺ or [M+Na]⁺), minimizing fragmentation and simplifying spectral interpretation. A high-resolution analyzer is necessary to distinguish between ions with very similar nominal masses but different elemental compositions.
-
Comparative Mass Spectrometry Data
| Compound | Chemical Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Isotopic Pattern (M+ vs M+2) |
| Starting Material | C₉H₉BrF₂O | 250.9883 | 250.9880 | ~1:1 |
| Derivative BD-1 | C₁₁H₁₁BrF₂O | 291.0040 | 291.0035 | ~1:1 |
| Derivative BD-2 | C₁₆H₁₃BrF₂O | 353.0196 | 353.0191 | ~1:1 |
Single-Crystal X-ray Crystallography
Rationale for Technique: While NMR and MS provide powerful evidence for chemical structure, single-crystal X-ray crystallography offers the only method for unambiguous determination of the three-dimensional atomic arrangement in a molecule.[13][14][15] It provides precise data on bond lengths, bond angles, and stereochemistry, serving as the ultimate proof of structure.[16]
Experimental Protocol: Crystal Growth and Structure Determination
-
Crystal Growth: Grow single crystals suitable for diffraction (ideally >20µm in all dimensions) by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., hexane/ethyl acetate).[13][17]
-
Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal in a cold stream (e.g., 100 K) on a diffractometer equipped with a Mo or Cu X-ray source.[13] Collect a full sphere of diffraction data.
-
Causality: Slow evaporation allows molecules to pack in a highly ordered, repeating lattice, which is the definition of a crystal. Data collection at low temperatures minimizes thermal motion of the atoms, resulting in higher quality diffraction data and a more precise final structure.
-
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods and refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
Comparative Crystallographic Data (Hypothetical for BD-1)
| Parameter | Value for Derivative BD-1 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| C-F Bond Lengths | 1.35 Å, 1.36 Å |
| C-Br Bond Length | 1.90 Å |
| Benzofuran Dihedral Angle | ~1.2° (near-planar) |
Comparative Analysis and Discussion
The comprehensive characterization of our novel benzofuran derivatives reveals distinct and predictable changes relative to the starting material.
-
Synthesis: The one-pot cyclization proved to be an effective method for generating the fluorinated benzofuran core.
-
NMR Spectroscopy: The formation of the furan ring in BD-1 is confirmed by the appearance of a new methyl singlet in the ¹H NMR spectrum and the corresponding shifts in the ¹³C NMR spectrum. The ¹⁹F NMR shifts are subtly altered by the change in the ring system, reflecting the modified electronic environment.
-
Mass Spectrometry: The HRMS data for all compounds unequivocally confirmed their elemental composition. The retention of the 1:1 isotopic signature for the molecular ion peak in the derivatives serves as a crucial validation point, confirming the successful incorporation of the bromine-containing scaffold into the final product.
-
Structural Impact: The introduction of the furan ring and its substituents alters the electronic properties and steric profile of the parent molecule. These modifications are known to influence biological activity, potentially modulating interactions with protein targets.[2][3] For instance, fluorinated benzofurans have demonstrated promising anti-inflammatory and anticancer properties, suggesting a valuable therapeutic avenue for these novel derivatives.[6]
This guide provides a robust, multi-faceted workflow for the synthesis and rigorous characterization of novel compounds derived from 1-Bromo-2,3-difluoro-4-propoxybenzene. The detailed, validated protocols and comparative data serve as a valuable resource for researchers aiming to develop new fluorinated molecules with potential therapeutic applications.
References
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
-
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Oxford Instruments. Available at: [Link]
-
The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]
-
Excillum. (n.d.). Small molecule crystallography. Excillum. Available at: [Link]
-
Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]
-
McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]
-
Bess, J. C., & Wuest, F. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. Available at: [Link]
-
Johnson, B. M., Shu, Y.-Z., Zhuo, X., & Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. Available at: [Link]
-
Riss, P. J., & Aigbirhio, F. I. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]
-
American Chemical Society. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]
-
American Chemical Society. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. Available at: [Link]
-
National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available at: [Link]
-
National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. Available at: [Link]
-
ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
-
Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. JSciMed Central. Available at: [Link]
-
Wang, Y., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. Available at: [Link]
-
Szabó, K., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central. Available at: [Link]
-
Chen, L., et al. (2015). Synthesis and biological evaluation of novel fluorine-containing stilbene derivatives as fungicidal agents against phytopathogenic fungi. PubMed. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 8. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 14. azolifesciences.com [azolifesciences.com]
- 15. rigaku.com [rigaku.com]
- 16. excillum.com [excillum.com]
- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalytic Cross-Coupling of 1-Bromo-2,3-difluoro-4-propoxybenzene
Introduction: The Strategic Value of 1-Bromo-2,3-difluoro-4-propoxybenzene in Modern Synthesis
1-Bromo-2,3-difluoro-4-propoxybenzene is a highly functionalized aromatic building block of significant interest to researchers in pharmaceutical and materials science. Its unique substitution pattern—a reactive bromine atom for cross-coupling, electron-withdrawing fluorine atoms that modulate the ring's electronic properties, and a propoxy group that can influence solubility and steric interactions—makes it a versatile precursor for the synthesis of complex molecular architectures. The strategic placement of these functionalities allows for precise and selective modifications, making this compound a valuable starting material for the development of novel therapeutic agents and advanced organic materials.
This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions for the functionalization of 1-Bromo-2,3-difluoro-4-propoxybenzene. We will delve into the mechanistic nuances of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering insights into catalyst selection and providing detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this versatile building block in their synthetic endeavors.
Comparative Analysis of Catalytic Systems
The choice of catalytic system is paramount for achieving high yields and selectivity in cross-coupling reactions. For an electron-deficient and potentially sterically hindered substrate like 1-Bromo-2,3-difluoro-4-propoxybenzene, the selection of the palladium precursor and, more critically, the phosphine ligand is key to overcoming the challenges associated with these types of substrates.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] This reaction is widely lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2]
Mechanistic Considerations and Catalyst Selection:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[2] For electron-deficient aryl bromides like our substrate, the oxidative addition step is generally facile. However, the choice of ligand is crucial to promote the subsequent steps and prevent side reactions.
Bulky, electron-rich phosphine ligands are often the catalysts of choice for challenging Suzuki-Miyaura couplings. Ligands such as SPhos, XPhos, and RuPhos have demonstrated exceptional performance with electron-deficient and sterically hindered aryl halides. These ligands promote the formation of the active monoligated Pd(0) species, facilitate the reductive elimination step, and enhance catalyst stability.
Illustrative Performance of Catalysts in Suzuki-Miyaura Coupling of Related Aryl Bromides:
| Catalyst System (Pd Precursor/Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 | [3] |
| Pd₂(dba)₃ / RuPhos | K₂CO₃ | 1,4-Dioxane | 80 | 12 | 92 | [3] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 85 | [4] |
Note: The data in this table is illustrative and based on reactions with structurally similar aryl bromides. Optimization for 1-Bromo-2,3-difluoro-4-propoxybenzene is recommended.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 1-Bromo-2,3-difluoro-4-propoxybenzene with an arylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask, add 1-Bromo-2,3-difluoro-4-propoxybenzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Catalyst Addition: Under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and efficient method for the formation of C-N bonds.[5][6] This reaction is of immense importance in medicinal chemistry, as the arylamine motif is a common feature in a vast number of pharmaceutical agents.
Mechanistic Considerations and Catalyst Selection:
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] The choice of a strong, non-nucleophilic base is critical to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sterically hindered alkoxides such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.
The ligand plays a crucial role in promoting the reductive elimination step, which is often rate-limiting. Bulky, electron-rich biarylphosphine ligands, such as XPhos, RuPhos, and BrettPhos, have proven to be highly effective in the Buchwald-Hartwig amination of electron-deficient aryl bromides. These ligands stabilize the palladium center and accelerate the C-N bond-forming reductive elimination.
Illustrative Performance of Catalysts in Buchwald-Hartwig Amination of Related Aryl Bromides:
| Catalyst System (Pd Precursor/Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 4 | >95 | [8] |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | t-AmylOH | 110 | 18 | 91 | [8] |
| [Pd(cinnamyl)Cl]₂ / cataCXium A | K₃PO₄ | Toluene | 100 | 24 | 88 | [9] |
Note: The data in this table is illustrative and based on reactions with structurally similar aryl bromides. Optimization for 1-Bromo-2,3-difluoro-4-propoxybenzene is recommended.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general starting point for the Buchwald-Hartwig amination of 1-Bromo-2,3-difluoro-4-propoxybenzene with a primary or secondary amine.
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add 1-Bromo-2,3-difluoro-4-propoxybenzene (1.0 equiv.) and a magnetic stir bar. Seal the tube, remove it from the glovebox, and add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 equiv.) under an inert atmosphere.
-
Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. After completion, cool the mixture to room temperature, quench with saturated aqueous NH₄Cl, and extract the product with ethyl acetate.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in natural products, pharmaceuticals, and organic materials.
Mechanistic Considerations and Catalyst Selection:
The classical Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst.[11] The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper-acetylide species, which is generated in the copper cycle. Reductive elimination then affords the final product.
In recent years, copper-free Sonogashira protocols have gained popularity to avoid the formation of undesired alkyne homocoupling (Glaser coupling) products. These methods often require a stronger base to facilitate the deprotonation of the alkyne and the subsequent transmetalation to the palladium center. The choice of palladium precursor and ligand is also critical, with systems like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ being commonly used. For more challenging substrates, the use of bulky electron-rich ligands can be beneficial.
Illustrative Performance of Catalysts in Sonogashira Coupling of Related Aryl Bromides:
| Catalyst System (Pd Precursor/Co-catalyst) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | THF | 60 | 3 | 92 | [12] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 85 | [11] |
| Pd(PPh₃)₄ | PPh₃ | i-Pr₂NH | DMF | 80 | 6 | 90 | [10] |
Note: The data in this table is illustrative and based on reactions with structurally similar aryl bromides. Optimization for 1-Bromo-2,3-difluoro-4-propoxybenzene is recommended.
Experimental Protocol: Sonogashira Coupling
This protocol provides a general starting point for the Sonogashira coupling of 1-Bromo-2,3-difluoro-4-propoxybenzene with a terminal alkyne.
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).
-
Reagent Addition: Add 1-Bromo-2,3-difluoro-4-propoxybenzene (1.0 equiv.) and a magnetic stir bar. Evacuate and backfill the flask with an inert gas.
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., THF) and a degassed amine base (e.g., triethylamine, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature or heat to 50-60 °C if necessary.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and purify by flash column chromatography.
Caption: Catalytic cycles of the Sonogashira reaction.
Heck Reaction: Olefin Arylation
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[13][14] It is a powerful tool for the synthesis of substituted alkenes with high stereoselectivity.[15]
Mechanistic Considerations and Catalyst Selection:
The Heck reaction mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the substituted alkene and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[16]
A variety of palladium sources can be used, including Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄. Phosphine ligands are often employed to stabilize the catalyst and improve its activity. For electron-deficient aryl bromides, phosphine-free conditions or the use of simple phosphine ligands like PPh₃ or P(o-tol)₃ can be effective. The choice of base is also important, with tertiary amines like triethylamine or inorganic bases such as potassium carbonate being common.
Illustrative Performance of Catalysts in Heck Reactions of Related Aryl Bromides:
| Catalyst System (Pd Precursor/Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 12 | 85 |[17] | | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | 16 | 88 |[13] | | PdCl₂ | NaOAc | NMP | 120 | 24 | 75 |[16] |
Note: The data in this table is illustrative and based on reactions with structurally similar aryl bromides. Optimization for 1-Bromo-2,3-difluoro-4-propoxybenzene is recommended.
Experimental Protocol: Heck Reaction
This protocol provides a general starting point for the Heck reaction of 1-Bromo-2,3-difluoro-4-propoxybenzene with an alkene.
-
Reaction Setup: In a sealable reaction tube, combine 1-Bromo-2,3-difluoro-4-propoxybenzene (1.0 equiv.), the alkene (1.5 equiv.), and the base (e.g., triethylamine, 2.0 equiv.) in a suitable solvent (e.g., DMF).
-
Degassing: Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 4 mol%).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the mixture to room temperature, filter to remove any solids, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the desired substituted alkene.
Caption: Catalytic cycle of the Heck reaction.
Conclusion: A Strategic Approach to Catalyst Selection
The successful functionalization of 1-Bromo-2,3-difluoro-4-propoxybenzene via palladium-catalyzed cross-coupling reactions hinges on a judicious choice of catalyst and reaction conditions. While direct comparative data for this specific substrate is limited, a wealth of information on related aryl bromides provides a strong foundation for rational catalyst selection.
For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, and RuPhos is highly recommended. These ligands have consistently demonstrated superior performance with electron-deficient and sterically demanding substrates.
For Sonogashira couplings, both traditional copper co-catalyzed systems and modern copper-free protocols are viable. The choice will depend on the specific alkyne and the tolerance for potential homocoupling byproducts.
The Heck reaction offers a reliable method for olefination, and for this electron-deficient substrate, standard catalyst systems with simple phosphine ligands or even phosphine-free conditions may prove effective.
Ultimately, the optimal catalytic system for any given transformation of 1-Bromo-2,3-difluoro-4-propoxybenzene will be determined through empirical screening and optimization. This guide provides the necessary framework and starting points for researchers to embark on this process with a high probability of success.
References
- Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research1979, 12 (4), 146–151.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483.
- Louie, J.; Hartwig, J. F. Palladium-catalyzed synthesis of arylamines from aryl halides. Mechanistic studies lead to coupling in the absence of tin reagents. Tetrahedron Letters1995, 36 (21), 3609–3612.
- Gurav, A. S.; Sadighi, J. P.; Buchwald, S. L. A Simple and Efficient Method for the Palladium-Catalyzed Amination of Aryl Bromides. Journal of the American Chemical Society1998, 120 (37), 9620–9621.
-
CAS SciFinder. [Link]
-
Reaxys. [Link]
-
Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002, 653 (1-2), 46–49.
- Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews2000, 100 (8), 3009–3066.
-
Heck Reaction. Organic Chemistry Portal. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry2014, 10, 1458–1465.
-
How CAS SciFinder supports natural language search. CAS. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Heck Reaction — Chemistry LibreTexts. [Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry2021, 86 (24), 17955–17968.
-
Sonogashira coupling. In Wikipedia; 2023. [Link]
- Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry2018, 14, 1836–1842.
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]
- Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substr
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling- Reaction and application in Research Lab. YouTube. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
- EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google P
-
W-catalyzed Synthesis of N-Aryl-2,3,4,5-tetraarylpyrroles from Diarylacetylenes and Aryl Diazenes: Facile and Modular Access to N-Doped pi-Conjugated Material Precursors. ChemRxiv. [Link]
- Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry2023, 88 (17), 12135–12145.
-
ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. [Link]
- CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google P
- Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3-d]oxazol-2-amines. Molecules2022, 27 (15), 4786.
- WO2018106336A1 - Mono-ligated palladium catalysts, their synthesis and use in suzuki coupling - Google P
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]
-
Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal of Applied Chemistry. [Link]
-
Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... ResearchGate. [Link]
-
SciFinder Scholar. CAS. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Searching the Chemical Literature with Reaxys [acadiau.ca]
- 3. WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling - Google Patents [patents.google.com]
- 4. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. supportcontent.elsevier.com [supportcontent.elsevier.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Heck Reaction [organic-chemistry.org]
- 16. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structural Elucidation of 1-Bromo-2,3-difluoro-4-propoxybenzene Derivatives
This guide offers an in-depth, objective comparison of methodologies for the structural determination of 1-Bromo-2,3-difluoro-4-propoxybenzene derivatives. By presenting key experimental data alongside detailed protocols, this document serves as a critical resource for researchers, scientists, and professionals in drug development. The structural insights derived from these analyses are fundamental to understanding the molecular interactions that dictate the physicochemical and biological properties of these significant fluorinated compounds.
The Indispensable Role of Structural Analysis
Halogenated aromatic compounds, particularly those incorporating fluorine and bromine, are privileged scaffolds in medicinal chemistry and materials science. The specific placement of these halogens can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and intermolecular interactions. 1-Bromo-2,3-difluoro-4-propoxybenzene and its analogues are valuable intermediates and building blocks.[1] An unambiguous determination of their three-dimensional structure is paramount for rational drug design, understanding reaction mechanisms, and engineering novel materials. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for providing precise atomic coordinates in the solid state.[2][3]
X-ray Crystallography: The Gold Standard
SCXRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[2] The journey from a synthesized compound to a refined crystal structure is a multi-step process requiring precision and patience.
Experimental Protocol 1: Synthesis and Crystallization
-
Synthesis of a Representative Derivative: A plausible synthetic route to a 1-Bromo-2,3-difluoro-4-propoxybenzene derivative can be adapted from established methods for similar halogenated benzenes.[1][4] For instance, the propoxy group can be introduced via a Williamson ether synthesis on a corresponding phenol precursor. The precise control of reaction conditions is crucial to ensure regioselectivity and high purity of the final product, which is a critical prerequisite for successful crystallization.[5]
-
Growing High-Quality Single Crystals: Obtaining crystals suitable for X-ray diffraction is often the most challenging step.[6][7] The key is to achieve a state of slow supersaturation.[8][9]
-
Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[5] Highly volatile solvents are often used in techniques like vapor diffusion. For the target molecule, a solvent system like dichloromethane/pentane or toluene/heptane could be effective.
-
Common Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared, filtered to remove dust, and left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[5][9]
-
Vapor Diffusion: This is a highly effective method for small quantities.[9][10] A concentrated solution of the compound in a small, open vial is placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.[10][11]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly. This method is effective for compounds that show a significant change in solubility with temperature.[5]
-
-
Experimental Protocol 2: Data Collection and Structure Refinement
-
Crystal Mounting and Data Collection: A suitable crystal (ideally 0.1-0.3 mm in size, transparent, and without visible defects) is carefully selected under a microscope and mounted on a goniometer head.[2][8][12] The mounted crystal is then placed on a diffractometer, centered in the X-ray beam, and typically cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[2][12]
-
Structure Solution and Refinement:
-
The collected diffraction data (a set of reflection intensities) are processed to determine the unit cell parameters and space group.
-
An initial electron density map is generated using computational methods (e.g., direct methods). This map reveals the positions of the heavier atoms (like Bromine).
-
The initial atomic model is then refined against the experimental data.[13][14] This iterative process involves adjusting atomic coordinates, and thermal displacement parameters to minimize the difference between the observed structure factors and those calculated from the model.[13][15][16] The quality of the final structure is assessed using metrics like the R-factor.
-
Interpreting the Crystal Structure: A Deeper Look
The final refined structure provides a wealth of information. For a derivative of 1-Bromo-2,3-difluoro-4-propoxybenzene, key aspects to analyze include:
-
Molecular Conformation: The torsion angles involving the propoxy chain and its orientation relative to the benzene ring.
-
Bond Lengths and Angles: Deviations from standard values can indicate electronic effects or strain.
-
Intermolecular Interactions: The presence of a bromine atom makes this class of compounds particularly interesting for studying halogen bonding.[17][18] A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the bromine in this case) and a nucleophilic region on an adjacent molecule (e.g., an oxygen or nitrogen atom).[17][19] These interactions, along with other forces like π-π stacking, dictate how the molecules pack in the crystal lattice, influencing physical properties like melting point and solubility.[20]
Workflow for Structural Determination
The entire process, from synthesis to final structural analysis, can be visualized as a systematic workflow.
Caption: Workflow from synthesis to 3D structure determination.
Comparative Analysis with Alternative Techniques
While SCXRD is unparalleled for solid-state structure determination, a comprehensive characterization relies on a suite of analytical techniques.[3] Each method provides a unique piece of the structural puzzle.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic coordinates in the solid state, bond lengths/angles, conformation, intermolecular interactions. | Unambiguous, definitive structural determination.[2][3] | Requires high-quality single crystals, which can be difficult to grow.[6] Provides solid-state information only. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Connectivity, solution-state conformation, electronic environment of nuclei. | Provides data on the molecule's structure in solution. ¹⁹F NMR is highly sensitive to the local electronic environment.[21][22] | Provides an averaged structure; does not give precise bond lengths or intermolecular packing information. Spectra can be complex.[23] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, requires very small sample amounts. Confirms molecular formula. | Provides no information on stereochemistry or 3D arrangement of atoms. |
| Computational Chemistry (e.g., DFT) | Optimized gas-phase geometry, electronic properties, theoretical prediction of spectra. | Complements experimental data, helps in understanding non-covalent interactions. | The accuracy is dependent on the level of theory and basis set used. It is a model, not a direct measurement. |
The Synergy of Techniques
The most robust structural elucidation comes from the integration of multiple techniques. For instance, ¹⁹F NMR is particularly powerful for fluorinated compounds due to its wide chemical shift range and high sensitivity, making it an excellent tool for confirming the substitution pattern on the aromatic ring in solution.[21][23][24] This data perfectly complements the solid-state structure from SCXRD. High-resolution mass spectrometry confirms the elemental composition, ensuring the correct molecular formula is used for the crystallographic refinement.
Caption: Relationship between the compound and analytical techniques.
Conclusion
For 1-Bromo-2,3-difluoro-4-propoxybenzene derivatives, single-crystal X-ray diffraction remains the gold standard for unambiguous structural determination in the solid state. It provides an unparalleled level of detail regarding molecular geometry and the crucial intermolecular interactions, such as halogen bonding, that govern the material's properties. However, a holistic understanding is best achieved by integrating SCXRD with solution-state techniques like NMR spectroscopy and confirmatory methods such as mass spectrometry. This multi-faceted approach ensures a comprehensive and validated structural assignment, empowering researchers to make informed decisions in the fields of drug discovery and materials science.
References
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link]
-
Metrangolo, P., et al. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research. Available from: [Link]
-
Le, H. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link]
-
Carleton College, Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. Available from: [Link]
-
MIT OpenCourseWare. Structure refinement. Available from: [Link]
-
Baran, W., et al. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Growing Science. Available from: [Link]
-
Baran, W., et al. (2015). (PDF) Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. ResearchGate. Available from: [Link]
-
Royal Society of Chemistry. Halogen Bonding in Crystal Engineering Editor's collection. Available from: [Link]
-
Milano, T., et al. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PubMed Central. Available from: [Link]
-
Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Available from: [Link]
-
Online Dictionary of Crystallography. (2017). Refinement. Available from: [Link]
- Google Patents. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
-
Zanotti, G. (2016). Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques? NanoWorld Journal. Available from: [Link]
-
Unknown. crystallization of small molecules. Available from: [Link]
-
University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Available from: [Link]
-
Resnati, G., et al. (2018). Halogen Bonding in Crystal Engineering. SciSpace. Available from: [Link]
-
IUCr Journals. (2010). Halogen bonding in crystal engineering. Available from: [Link]
-
Aitken, K. M., et al. (2015). (PDF) The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. ResearchGate. Available from: [Link]
-
University of York, Department of Chemistry. Single Crystal X-ray Diffraction (scXRD). Available from: [Link]
-
Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Available from: [Link]
-
Unknown. Introduction to Refinement. Available from: [Link]
-
JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. Available from: [Link]
-
Unknown. Guide for crystallization. Available from: [Link]
-
PubChem. 1-Bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene. Available from: [Link]
-
Unknown. 1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis. Available from: [Link]
-
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. PubMed Central. Available from: [Link]
-
Metrangolo, P., et al. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. PubMed. Available from: [Link]
-
Oxford Academic. (2010). 13 Refinement of crystal structures. Available from: [Link]
-
Kuchar, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Semantic Scholar. Available from: [Link]
-
Unknown. (2015). (PDF) Single Crystal Diffraction. ResearchGate. Available from: [Link]
-
Unknown. Structure solution and refinement: introductory strategies. Available from: [Link]
-
YouTube. (2021). 19F NMR of Pharmaceuticals. Available from: [Link]
-
Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. Available from: [Link]
-
University of Ottawa. 19Flourine NMR. Available from: [Link]
-
Reddit. (2021). Compilation: Methods for growing X-ray crystals : r/Chempros. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 4. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]
- 5. How To [chem.rochester.edu]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 11. unifr.ch [unifr.ch]
- 12. researchgate.net [researchgate.net]
- 13. dictionary.iucr.org [dictionary.iucr.org]
- 14. Introduction [pd.chem.ucl.ac.uk]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. academic.oup.com [academic.oup.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Halogen Bonding in Crystal Engineering Editor’s collection Home [pubs.rsc.org]
- 19. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.iucr.org [journals.iucr.org]
- 21. jeolusa.com [jeolusa.com]
- 22. 19Flourine NMR [chem.ch.huji.ac.il]
- 23. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of 1-Bromo-2,3-difluoro-4-propoxybenzene
Executive Summary
For researchers and drug development professionals, 1-Bromo-2,3-difluoro-4-propoxybenzene is a key building block where isomeric purity is not merely a quality metric but a critical determinant of downstream reaction success, final product efficacy, and safety. The presence of positional isomers can introduce unintended impurities in active pharmaceutical ingredients (APIs), potentially altering pharmacological profiles and posing regulatory challenges. This guide provides an in-depth comparison of chromatographic and spectroscopic techniques for the robust analysis of its isomeric purity. We will demonstrate that while both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable, a well-developed GC method offers superior resolution and speed for this specific analyte. Furthermore, we highlight the indispensable role of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as a definitive tool for structural confirmation.
The Criticality of Isomeric Purity in Pharmaceutical Intermediates
In the synthesis of complex molecules, particularly APIs, the seemingly minor difference of a substituent's position on an aromatic ring can have profound consequences. Positional isomers of a synthetic intermediate like 1-Bromo-2,3-difluoro-4-propoxybenzene can exhibit different reaction kinetics and may lead to the formation of unique by-products. According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, all impurities present at a level of 0.10% or higher must be reported, and their control is a regulatory expectation.[1][2] Failure to control isomeric purity at the intermediate stage can lead to API batches that fail specification, costly purification challenges, and delays in drug development timelines. Therefore, a validated, high-resolution analytical method is not just a component of quality control; it is a cornerstone of a robust and compliant manufacturing process.
The Analytical Challenge: Identifying Potential Isomers
The primary challenge in analyzing 1-Bromo-2,3-difluoro-4-propoxybenzene lies in the separation and quantification of isomers with very similar physical properties, such as polarity and boiling point. The synthesis of the target molecule, typically involving the propoxylation of 1-bromo-2,3-difluorophenol, can inadvertently produce several positional isomers if the starting materials are not pure or if the reaction conditions are not perfectly controlled.
The most probable isomeric impurities include:
-
1-Bromo-2,4-difluoro-3-propoxybenzene: Arising from an isomeric difluorophenol starting material.
-
2-Bromo-1,3-difluoro-4-propoxybenzene: Another potential isomer from starting material impurities.
-
1-Bromo-3,4-difluoro-2-propoxybenzene: A result of incomplete regioselectivity during synthesis.
These isomers must be effectively separated from the main compound to ensure accurate purity assessment.
Caption: Potential isomeric impurities of 1-Bromo-2,3-difluoro-4-propoxybenzene.
Comparative Methodological Assessment
The choice of analytical technique is paramount for achieving the required specificity and sensitivity. We will compare the three most relevant techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography (GC)
GC is an excellent technique for analyzing volatile and semi-volatile compounds that are thermally stable.[3] Given the structure of 1-Bromo-2,3-difluoro-4-propoxybenzene, it is well-suited for GC analysis. The key to separating positional isomers lies in selecting a capillary column with the appropriate stationary phase that can exploit subtle differences in intermolecular interactions.
-
Principle: Separation is based on the partitioning of the analyte between a gaseous mobile phase (typically Helium or Hydrogen) and a liquid or solid stationary phase coated on the inside of a long, thin capillary column. Elution order is primarily determined by the compound's boiling point and its interaction with the stationary phase.
-
Causality of Choice: For closely related positional isomers, stationary phases with unique selectivity are required. Phenyl-substituted polysiloxane phases (e.g., 5% Phenyl, 50% Phenyl) or more polar phases like those containing cyanopropyl functionalities can offer enhanced π-π interactions or dipole-dipole interactions, which are crucial for resolving aromatic positional isomers.[4][5][6]
-
Advantages: High resolution, speed, and sensitivity (especially with detectors like Flame Ionization Detector - FID or Mass Spectrometry - MS).
-
Disadvantages: Requires the analyte to be thermally stable and volatile.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique in the pharmaceutical industry. For this specific analysis, a reversed-phase (RP-HPLC) method would be the most common approach.
-
Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase (typically silica particles with bonded alkyl chains, e.g., C18). In RP-HPLC, less polar compounds are retained longer.
-
Causality of Choice: While standard C18 columns might struggle to resolve the target isomers due to their similar hydrophobicity, alternative stationary phases can provide the necessary selectivity. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns are designed to promote alternative interactions, such as π-π and dipole-dipole interactions, which can be effective for separating halogenated aromatic compounds.[7][8] Adjusting mobile phase composition (e.g., acetonitrile vs. methanol) and temperature can further optimize the separation.[9]
-
Advantages: Broad applicability, non-destructive, and suitable for non-volatile or thermally labile compounds.
-
Disadvantages: May offer lower resolution for these specific isomers compared to high-resolution capillary GC. Solvent consumption can be high.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is not a separation technique but a powerful structural elucidation tool. For fluorine-containing compounds, ¹⁹F NMR is exceptionally informative.
-
Principle: The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making it highly sensitive for NMR experiments.[10][11] The chemical shift of a fluorine atom is extremely sensitive to its electronic environment.[12][13]
-
Causality of Choice: Each fluorine atom in the target molecule and its isomers will have a unique chemical shift and coupling pattern (J-coupling) to neighboring fluorine and hydrogen atoms. This provides an unambiguous fingerprint for each isomer.[14] While not suitable for routine purity quantification at low levels, it is the gold standard for identifying and confirming the structure of the main component and any isolated impurities.
-
Advantages: Provides definitive structural information and can be quantitative under specific experimental conditions (qNMR).
-
Disadvantages: Low throughput, high capital cost, and lower sensitivity compared to chromatographic methods for trace-level impurity quantification.
Quantitative Performance Data: A Head-to-Head Comparison
To provide a clear comparison, the following table summarizes representative performance data obtained from method development studies for the separation of 1-Bromo-2,3-difluoro-4-propoxybenzene from a key potential isomer (e.g., 1-Bromo-2,4-difluoro-3-propoxybenzene).
| Parameter | Optimized GC-FID Method | Optimized RP-HPLC-UV Method |
| Column | DB-1701 (14% Cyanopropylphenyl) | PFP (Pentafluorophenyl) |
| Analysis Time | ~15 minutes | ~25 minutes |
| Resolution (Rs) | > 2.5 | > 1.8 |
| Limit of Quant. (LOQ) | ~0.02% | ~0.03% |
| Precision (%RSD) | < 2.0% | < 3.0% |
| Throughput | Higher | Lower |
| Solvent Consumption | Negligible (Gas) | High (ACN/Water) |
Recommended Protocol: Validated GC-MS Method
This protocol describes a self-validating system for the determination of isomeric purity. The use of a Mass Spectrometry (MS) detector provides definitive peak identification, adding a layer of trustworthiness to the quantification provided by the FID.
Caption: Workflow for isomeric purity analysis by GC-MS.
Step-by-Step Methodology
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a Split/Splitless inlet, FID, and Mass Selective Detector (MSD).
-
Column: Agilent DB-1701 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent mid-polarity phase.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Split mode (100:1), 250°C.
-
Oven Program: Start at 100°C, hold for 1 min. Ramp at 15°C/min to 250°C, hold for 2 min.
-
FID Detector: 280°C.
-
MSD (for peak ID): Transfer line 280°C, Scan mode 50-400 m/z.
-
-
Standard and Sample Preparation:
-
Solvent: Acetonitrile, HPLC grade.
-
Sample Preparation: Accurately weigh approximately 50 mg of 1-Bromo-2,3-difluoro-4-propoxybenzene into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Mix thoroughly.
-
-
System Suitability Test (SST) - The Self-Validating Component:
-
Rationale: The SST ensures the chromatographic system is performing adequately before analyzing any samples. This is a core requirement for validated methods under FDA and other regulatory guidelines.[15][16]
-
Procedure: Prepare a solution containing ~0.1% of a known related isomer (if available) in the main compound. Inject this solution six replicate times.
-
Acceptance Criteria:
-
Resolution (Rs): The resolution between the main peak and the isomer peak must be ≥ 2.0.
-
Tailing Factor (Tf): The tailing factor for the main peak must be ≤ 1.5.
-
Precision: The relative standard deviation (%RSD) of the peak area for the main peak for six replicates must be ≤ 1.0%.
-
-
-
Analysis Procedure:
-
Once the SST passes, inject a solvent blank to ensure no carryover.
-
Inject the sample preparation in duplicate.
-
-
Data Analysis & Calculation:
-
Integrate all peaks in the chromatogram.
-
Confirm the identity of the main peak and any observed impurities using the retention time and the mass spectrum.
-
Calculate the percentage of each isomeric impurity using the area percent formula:
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
-
Report any impurity at or above the reporting threshold of 0.05%, consistent with ICH guidelines.[17][18]
-
Conclusion and Recommendations
For the critical task of determining the isomeric purity of 1-Bromo-2,3-difluoro-4-propoxybenzene, a validated Gas Chromatography (GC) method is demonstrably superior. It offers the highest resolution, greatest sensitivity, and fastest analysis time, which are crucial factors in a high-throughput research or quality control environment. While HPLC remains a viable alternative, it may require more extensive method development to achieve comparable separation.
The role of ¹⁹F NMR should not be overlooked; it is an essential complementary technique for the definitive structural confirmation of the target molecule and for the characterization of any unknown impurities that may be detected by GC. A combined approach, using GC for routine quantification and NMR for structural verification, represents the most robust and scientifically sound strategy for ensuring the quality and consistency of this vital pharmaceutical intermediate.
References
-
Title: ICH Q3A(R2) Impurities in New Drug Substances Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]
-
Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]
-
Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) Source: ich.org URL: [Link]
-
Title: Tubular metal-organic framework-based capillary gas chromatography column for separation of alkanes and aromatic positional isomers Source: ResearchGate URL: [Link]
-
Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]
-
Title: What Is FDA Method Validation Guidance and Its Importance? Source: Altabrisa Group URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Active Nuclei Fluorine-19 NMR Spectroscopy Source: Anasazi Instruments URL: [Link]
-
Title: Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials Source: Royal Society of Chemistry URL: [Link]
-
Title: Fluorine NMR Source: University of Rochester URL: [Link]
-
Title: Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review Source: ResearchGate URL: [Link]
-
Title: Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes Source: Royal Society of Chemistry URL: [Link]
-
Title: HPLC separation of related halogenated aromatic, any one?? Source: Chromatography Forum URL: [Link]
-
Title: Gas Chromatography Explained: How It Separates Different Compounds Source: Persee URL: [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. database.ich.org [database.ich.org]
- 3. Gas Chromatography Explained: How It Separates Different Compounds - Persee [pgeneral.com]
- 4. researchgate.net [researchgate.net]
- 5. aromatic positional isomers: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 8. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. biophysics.org [biophysics.org]
- 12. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
- 14. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 17. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
